molecular formula C14H14N2O B1331896 N-(4-aminophenyl)-4-methylbenzamide CAS No. 23600-44-4

N-(4-aminophenyl)-4-methylbenzamide

Katalognummer: B1331896
CAS-Nummer: 23600-44-4
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: JDHKVOPFSRGZMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-aminophenyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-aminophenyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4-aminophenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHKVOPFSRGZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359373
Record name N-(4-aminophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23600-44-4
Record name N-(4-Aminophenyl)-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23600-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-aminophenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to N-(4-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(4-aminophenyl)-4-methylbenzamide (CAS No. 23600-44-4), a key organic intermediate with significant potential in medicinal chemistry and materials science. This document consolidates its known physicochemical properties, outlines a detailed synthetic methodology, and provides an analysis of its expected spectral characteristics. Furthermore, it addresses critical safety and handling protocols and explores the compound's promising applications, particularly in the context of drug discovery, drawing parallels with structurally related benzamide derivatives. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this compound.

Chemical Identity and Physicochemical Properties

N-(4-aminophenyl)-4-methylbenzamide is an aromatic amide derivative. Its unique structure, featuring a p-toluoyl group attached to a p-phenylenediamine moiety, makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties of N-(4-aminophenyl)-4-methylbenzamide

PropertyValueSource(s)
CAS Number 23600-44-4[1][2][3]
Molecular Formula C₁₄H₁₄N₂O[4][5]
Molecular Weight 226.27 g/mol [4][5]
IUPAC Name N-(4-aminophenyl)-4-methylbenzamide[1]
Synonyms Benzamide, N-(4-aminophenyl)-4-methyl-[4]
Boiling Point 336.5°C at 760 mmHg[4]
Density 1.21 g/cm³[4]
Flash Point 157.3°C[4]
Refractive Index 1.671[4]
Melting Point Not available in cited literature.[2][3]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages:

  • Amide Formation: Reaction of 4-methylbenzoyl chloride with 4-nitroaniline to form N-(4-nitrophenyl)-4-methylbenzamide.

  • Nitro Group Reduction: Reduction of the nitro intermediate to the target primary amine, N-(4-aminophenyl)-4-methylbenzamide.

Synthesis_of_N-(4-aminophenyl)-4-methylbenzamide reactant1 4-Methylbenzoyl Chloride intermediate N-(4-nitrophenyl)-4-methylbenzamide reactant1->intermediate Step 1: Acylation reactant2 4-Nitroaniline reactant2->intermediate product N-(4-aminophenyl)-4-methylbenzamide intermediate->product Step 2: Reduction reagent1 Pyridine or Triethylamine Dichloromethane (DCM) reagent1->intermediate reagent2 Fe / NH₄Cl in EtOH/H₂O or H₂ / Pd-C in EtOH reagent2->product

Figure 1: Proposed two-step synthesis of N-(4-aminophenyl)-4-methylbenzamide.
Detailed Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)-4-methylbenzamide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroaniline (1.0 eq.) and a suitable base such as triethylamine or pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of 4-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-4-methylbenzamide.

Step 2: Synthesis of N-(4-aminophenyl)-4-methylbenzamide

  • Reaction Setup: Dissolve the crude N-(4-nitrophenyl)-4-methylbenzamide from the previous step in a mixture of ethanol and water.[7]

  • Reduction: Add iron powder (Fe, ~5 eq.) and ammonium chloride (NH₄Cl, ~1 eq.) to the solution. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[7]

  • Filtration and Isolation: After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield N-(4-aminophenyl)-4-methylbenzamide as a solid.

Analytical Characterization

¹H NMR Spectroscopy (Expected Signals)
  • Methyl Protons: A singlet peak around δ 2.3-2.5 ppm corresponding to the three protons of the methyl group on the p-toluoyl ring.

  • Aromatic Protons:

    • A pair of doublets in the range of δ 7.2-7.8 ppm for the p-disubstituted toluoyl ring.

    • A pair of doublets in the range of δ 6.6-7.5 ppm for the p-disubstituted aminophenyl ring.

  • Amine and Amide Protons:

    • A broad singlet for the two amine (-NH₂) protons, typically in the range of δ 3.5-4.5 ppm, which is exchangeable with D₂O.

    • A singlet for the amide (-NH-) proton, usually deshielded and appearing downfield, likely in the range of δ 8.0-10.0 ppm.

¹³C NMR Spectroscopy (Expected Signals)
  • Methyl Carbon: A signal around δ 20-22 ppm for the methyl carbon.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

  • Carbonyl Carbon: A characteristic deshielded signal for the amide carbonyl carbon, expected in the range of δ 165-170 ppm.

Infrared (IR) Spectroscopy (Expected Key Absorptions)
  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂), and a sharper band in the same region for the secondary amide (-NH-).

  • C=O Stretching: A strong absorption band for the amide carbonyl group, typically appearing around 1640-1680 cm⁻¹.

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Characteristic absorptions in their respective regions.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (226.27).

  • Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the amide bond, leading to fragment ions corresponding to the p-toluoyl cation and the aminophenyl radical cation.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-(4-aminophenyl)-4-methylbenzamide (CAS 23600-44-4) is not widely available.[3] However, based on data for structurally similar aromatic amines and amides, the following precautions should be observed:

  • Hazard Classification: Likely to be classified as an irritant.[4] May cause skin, eye, and respiratory tract irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Research Interest

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[7][8] Derivatives of N-(4-aminophenyl)-4-methylbenzamide hold significant promise in several areas of drug discovery.

Oncology

Many benzamide derivatives have been investigated as anticancer agents.[22][23][24] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: The structural motifs present in N-(4-aminophenyl)-4-methylbenzamide are found in various kinase inhibitors, which are crucial for regulating cell signaling pathways involved in cancer cell proliferation and survival.

  • HDAC Inhibition: The o-aminobenzamide moiety is a known pharmacophore for histone deacetylase (HDAC) inhibitors, a class of drugs that has shown promise in cancer therapy.[22]

  • DNA Methyltransferase Inhibition: Structurally related compounds have been explored as inhibitors of DNA methyltransferases (DNMTs), which play a key role in epigenetic regulation and are often dysregulated in cancer.[25]

Other Therapeutic Areas

The versatility of the benzamide scaffold extends beyond oncology.[26] Research into related compounds suggests potential applications in:

  • Neurodegenerative Diseases: Some benzamide derivatives have been investigated for their neuroprotective effects.

  • Antiviral Agents: Certain N-phenylbenzamide derivatives have shown potential as antiviral agents, for instance, against the Hepatitis B virus.[26]

  • Antibacterial Agents: The biological activity of related p-toluenesulfonamides has been explored against various bacteria.

Conclusion

N-(4-aminophenyl)-4-methylbenzamide is a valuable chemical entity with a well-defined structure and a straightforward synthetic pathway. While some of its specific physicochemical and spectral properties require further experimental validation, its structural similarity to a wide range of biologically active compounds makes it a molecule of significant interest for further research and development. Its potential applications, particularly in the design of novel kinase inhibitors and other therapeutic agents, warrant continued investigation by the scientific community. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

  • Matrix Scientific. (n.d.). SAFETY DATA SHEET: N-(4-Aminophenyl)-4-methylbenzamide. Retrieved January 18, 2026.
  • Royal Society of Chemistry. (n.d.).
  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • ChemicalBook. (n.d.). N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. Retrieved January 18, 2026.
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 23600-44-4. Retrieved January 18, 2026.
  • ECHEMI. (n.d.). 23600-44-4, N-(4-Aminophenyl)-4-methylbenzamide Formula. Retrieved January 18, 2026.
  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026.
  • Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(4-aminophenyl)-4-methylbenzamide. Retrieved January 18, 2026.
  • abcr Gute Chemie. (n.d.). AB215742 | CAS 23600-44-4. Retrieved January 18, 2026.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7196.
  • KREISEL. (2025).
  • R&D Systems. (n.d.).
  • Biological Magnetic Resonance Bank. (n.d.).
  • SpectraBase. (n.d.). benzamide, 4-amino-N-[4-(4-methylphenoxy)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved January 18, 2026.
  • BLD Pharm. (n.d.). 23600-44-4|N-(4-Aminophenyl)-4-methylbenzamide. Retrieved January 18, 2026.
  • Hosseini Zare, M. S., et al. (2018). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h).
  • Royal Society of Chemistry. (2020).
  • NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. Retrieved January 18, 2026.
  • SpectraBase. (n.d.). N-[4-(aminosulfonyl)phenyl]-4-[(4-ethylphenoxy)methyl]benzamide - Optional[13C NMR]. Retrieved January 18, 2026.
  • NIST. (n.d.). Benzamide, 4-methyl-. Retrieved January 18, 2026.
  • Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 4339-4349.
  • Wang, L., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1143.
  • PubChem. (n.d.). 4-Methylbenzamide. Retrieved January 18, 2026.
  • NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. Retrieved January 18, 2026.
  • SpectraBase. (n.d.). 4-Methylbenzamide. Retrieved January 18, 2026.
  • ChemicalBook. (n.d.). 4-Methylbenzylamine(104-84-7) 1H NMR spectrum. Retrieved January 18, 2026.
  • ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 1H NMR spectrum. Retrieved January 18, 2026.
  • SpectraBase. (n.d.). 4-Methylbenzamide - Optional[13C NMR] - Spectrum. Retrieved January 18, 2026.
  • ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 13C NMR spectrum. Retrieved January 18, 2026.
  • Nikolova, S., et al. (2018). N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • Nicolescu, T. O. (2017). Benzamide-simplified mass spectrum.

Sources

"N-(4-aminophenyl)-4-methylbenzamide" synthesis from p-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(4-aminophenyl)-4-methylbenzamide from p-Phenylenediamine

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of N-(4-aminophenyl)-4-methylbenzamide, a valuable bifunctional molecule often utilized as a building block in the development of advanced polymers and pharmaceutical agents. The core of this synthesis involves the selective mono-acylation of a symmetric diamine, p-phenylenediamine, with p-toluoyl chloride. This document elucidates the underlying reaction principles, provides a detailed, field-proven experimental protocol, outlines critical safety considerations, and details analytical methods for the characterization of the final product. The primary challenge in this synthesis—achieving high selectivity for the mono-acylated product while minimizing the formation of the di-acylated byproduct—is addressed through careful control of reaction conditions. This guide is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry.

Introduction and Strategic Importance

N-(4-aminophenyl)-4-methylbenzamide is a molecule of significant interest due to its unique structure, which incorporates a primary aromatic amine and an amide linkage. This configuration makes it an ideal precursor for synthesizing a variety of complex molecules, including bioactive compounds and high-performance polymers. The synthesis leverages a fundamental nucleophilic acyl substitution reaction. However, the use of p-phenylenediamine, a symmetrical molecule with two nucleophilic amino groups of similar reactivity, presents a classic chemoselectivity challenge. The direct mono-acylation is often complicated by the tendency for bis-acylation, even when using an excess of the diamine.[1] This guide presents a robust methodology designed to favor the formation of the desired mono-amide product through precise stoichiometric and temperature control.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of one amino group in p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-toluoyl chloride. This is followed by the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide bond. A base, such as triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the remaining amino groups on the starting material, which would render them non-nucleophilic.

Controlling the reaction to yield the mono-substituted product is paramount. The key factors influencing selectivity are:

  • Stoichiometry: Using a slight excess of p-phenylenediamine can statistically favor mono-acylation, but this complicates downstream purification. A more elegant approach, detailed here, uses near-equimolar amounts with controlled addition of the acylating agent.

  • Temperature: Conducting the reaction at reduced temperatures (0 °C) mitigates the rate of the second acylation reaction, which typically requires a higher activation energy.[2]

  • Rate of Addition: Slow, dropwise addition of p-toluoyl chloride to the solution of p-phenylenediamine ensures that the acyl chloride concentration remains low at any given moment, further disfavoring di-acylation.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis P1 Dissolve p-Phenylenediamine and Triethylamine in DCM R1 Cool Diamine Solution to 0 °C P1->R1 P2 Dissolve p-Toluoyl Chloride in DCM R2 Slowly Add Acyl Chloride Solution P2->R2 R1->R2 R3 Stir at Room Temperature (Reaction Monitoring by TLC) R2->R3 W1 Quench with Water & Separate Layers R3->W1 W2 Wash Organic Layer (HCl, NaHCO3, Brine) W1->W2 W3 Dry (Na2SO4), Filter, & Concentrate W2->W3 P Purify by Recrystallization (e.g., Ethanol/Water) W3->P A1 Characterize Product (NMR, IR, MS, MP) P->A1

Caption: High-level workflow for the synthesis of N-(4-aminophenyl)-4-methylbenzamide.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.AmountMoles (mmol)Eq.
p-PhenylenediamineC₆H₈N₂108.14106-50-35.41 g50.01.0
p-Toluoyl chlorideC₈H₇ClO154.60874-60-27.73 g50.01.0
Triethylamine (TEA)C₆H₁₅N101.19121-44-85.57 g (7.7 mL)55.01.1
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2~250 mL--
Hydrochloric Acid (1M)HCl36.467647-01-0~50 mL--
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01144-55-8~50 mL--
Brine (sat. aq.)NaCl58.447647-14-5~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6~10 g--
Instrumentation
  • Magnetic stirrer with stirring bar

  • Ice-water bath

  • Three-neck round-bottom flask (500 mL) with reflux condenser and nitrogen inlet

  • Dropping funnel (100 mL)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Critical Safety Precautions

This procedure involves hazardous materials. A thorough risk assessment must be conducted, and the synthesis must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ChemicalHazard SummaryRecommended PPE
p-Phenylenediamine Toxic if swallowed, in contact with skin, or if inhaled.[3] May cause a severe allergic skin reaction and serious eye damage.[3][4] Suspected of causing genetic defects. Very toxic to aquatic life.[3]Nitrile gloves, chemical splash goggles, face shield, lab coat. Use a closed system where possible.[3][5]
p-Toluoyl chloride Causes severe skin burns and eye damage. Lachrymator. Reacts with water to produce HCl gas.Acid-resistant gloves (butyl or neoprene), chemical splash goggles, face shield, lab coat. Handle under inert atmosphere.
Triethylamine Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.Nitrile gloves, chemical splash goggles, lab coat.
Dichloromethane Skin and eye irritant. Suspected of causing cancer. Harmful if swallowed or inhaled.Solvent-resistant gloves, chemical splash goggles, lab coat.
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Reagent Preparation (Diamine Solution): In the flask, dissolve p-phenylenediamine (5.41 g, 50.0 mmol) and triethylamine (7.7 mL, 55.0 mmol) in 150 mL of anhydrous dichloromethane (DCM).

  • Reagent Preparation (Acyl Chloride Solution): In a separate dry flask, dissolve p-toluoyl chloride (7.73 g, 50.0 mmol) in 100 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Cool the p-phenylenediamine solution to 0 °C using an ice-water bath.

  • Controlled Addition: Add the p-toluoyl chloride solution dropwise from the dropping funnel to the stirred diamine solution over a period of approximately 60-90 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes), observing the consumption of the starting material and the formation of the product spot.

Work-up and Purification
  • Quenching: Transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of deionized water and shake gently.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove unreacted p-phenylenediamine and triethylamine hydrochloride.

    • Wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization. A common solvent system is ethanol/water.[6] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Analysis

The identity and purity of the synthesized N-(4-aminophenyl)-4-methylbenzamide should be confirmed using standard analytical techniques.

G cluster_spec cluster_phys center N-(4-aminophenyl) -4-methylbenzamide NMR NMR (¹H, ¹³C) center->NMR IR FTIR center->IR MS Mass Spec. center->MS MP Melting Point center->MP TLC TLC center->TLC

Caption: Key analytical methods for product validation.

TechniqueExpected Result / Observation
Appearance Off-white to light brown crystalline solid
Melting Point A sharp, defined melting point is indicative of high purity.
¹H NMR (DMSO-d₆)δ ~9.8 (s, 1H, NH -CO), δ ~7.8 (d, 2H, Ar-H ), δ ~7.5 (d, 2H, Ar-H ), δ ~7.3 (d, 2H, Ar-H ), δ ~6.6 (d, 2H, Ar-H ), δ ~5.0 (s, 2H, NH ₂), δ ~2.4 (s, 3H, CH ₃)
¹³C NMR (DMSO-d₆)δ ~165 (C=O), δ ~145-120 (Ar-C), δ ~21 (CH₃)
FTIR (KBr, cm⁻¹)~3430 & 3350 (N-H stretch, amine), ~3300 (N-H stretch, amide), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1600 & 1500 (C=C stretch, aromatic)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₄H₁₄N₂O: 227.1184; found: 227.xxxx

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Troubleshooting

  • Problem: Significant amount of di-acylated product observed.

    • Cause: Rate of addition of p-toluoyl chloride was too fast, or the reaction temperature was too high.

    • Solution: Ensure slow, dropwise addition and maintain the reaction temperature at 0 °C. Column chromatography may be required to separate the mono- and di-substituted products.

  • Problem: Low yield after recrystallization.

    • Cause: Too much solvent used during recrystallization, or premature crystallization.

    • Solution: Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution cools slowly without agitation initially.

  • Problem: Product is an oil or fails to crystallize.

    • Cause: Presence of impurities.

    • Solution: Re-purify the crude material using column chromatography on silica gel before attempting recrystallization.

Conclusion

The selective mono-acylation of p-phenylenediamine to synthesize N-(4-aminophenyl)-4-methylbenzamide is a highly achievable transformation when key reaction parameters are meticulously controlled. The protocol described herein, emphasizing slow addition of the acylating agent at low temperatures, provides a reliable and reproducible method for obtaining the desired product in good yield and high purity. Adherence to the stringent safety protocols is essential for the safe handling of the hazardous reagents involved. The successful synthesis and purification yield a versatile chemical intermediate poised for application in further research and development endeavors.

References

  • Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4340–4343. [Link]

  • Zhong, W., et al. (2018). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. Green Chemistry, 20(2), 392-398. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-phenylenediamine. Chemos GmbH & Co.KG. [Link]

Sources

An In-depth Technical Guide to the N-(4-aminophenyl)-4-methylbenzamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N-(4-aminophenyl)-4-methylbenzamide Core

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The N-(4-aminophenyl)-4-methylbenzamide scaffold has emerged as one such versatile core structure. Its inherent conformational rigidity, coupled with the capacity for diverse functionalization at its amino and methylphenyl moieties, has allowed for its incorporation into a wide array of clinically significant therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, medicinal applications, and biological evaluation of compounds based on the N-(4-aminophenyl)-4-methylbenzamide scaffold. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate the design and development of novel therapeutics.

Synthesis of the N-(4-aminophenyl)-4-methylbenzamide Scaffold and its Analogs

The synthesis of N-(4-aminophenyl)-4-methylbenzamide and its derivatives is typically achieved through a convergent synthesis strategy, primarily involving an amide bond formation followed by the reduction of a nitro group. This approach allows for the late-stage introduction of diversity elements.

General Synthetic Workflow

The most common synthetic route involves the acylation of a nitroaniline with a substituted benzoyl chloride, followed by the reduction of the nitro group to the corresponding amine. This workflow is highly adaptable for creating a library of analogs for structure-activity relationship (SAR) studies.

Synthetic Workflow cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 4-methylbenzoyl_chloride 4-Methylbenzoyl Chloride amide_intermediate N-(4-nitrophenyl)-4-methylbenzamide 4-methylbenzoyl_chloride->amide_intermediate Acylation 4-nitroaniline 4-Nitroaniline 4-nitroaniline->amide_intermediate final_product N-(4-aminophenyl)-4-methylbenzamide amide_intermediate->final_product Reduction Bcr-Abl Signaling Pathway Bcr_Abl Bcr-Abl Kinase Substrate Substrate Protein Bcr_Abl->Substrate ATP Imatinib Imatinib (N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide) Imatinib->Bcr_Abl Inhibition Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT, JAK-STAT) Phospho_Substrate->Downstream_Signaling Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Histone Acetylated Histone HDAC->Histone Deacetylation HDAC_Inhibitor HDAC Inhibitor (e.g., MGCD0103) HDAC_Inhibitor->HDAC Inhibition Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone Open_Chromatin Open Chromatin Histone->Open_Chromatin Acetylation Maintained Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Silencing Tumor Suppressor Gene Silencing Chromatin->Gene_Silencing Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Gene_Expression->Cell_Cycle_Arrest DNMT_Inhibition DNMT DNA Methyltransferase (DNMT) DNA Unmethylated DNA DNMT->DNA AdoMet (Methyl Donor) DNMT_Inhibitor DNMT Inhibitor (e.g., SGI-1027 analog) DNMT_Inhibitor->DNMT Inhibition Methylated_DNA Methylated DNA DNA->Methylated_DNA Methylation Gene_Expression Tumor Suppressor Gene Expression DNA->Gene_Expression Methylation Prevented Gene_Silencing Tumor Suppressor Gene Silencing Methylated_DNA->Gene_Silencing DPP-IV_Inhibition DPP_IV DPP-IV Enzyme Incretins Active Incretins (GLP-1, GIP) DPP_IV->Incretins Inactivation DPP_IV_Inhibitor DPP-IV Inhibitor (N-substituted aminobenzamide) DPP_IV_Inhibitor->DPP_IV Inhibition Inactive_Incretins Inactive Incretins Incretins->Inactive_Incretins Insulin_Secretion Insulin Secretion Incretins->Insulin_Secretion Increased Levels Stimulate Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control

The Multifaceted Biological Activities of N-(4-aminophenyl)-4-methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The N-(4-aminophenyl)-4-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of biologically active agents. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these derivatives, with a focus on their anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. By delving into their mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this promising chemical space.

Part 1: The Chemical Core - N-(4-aminophenyl)-4-methylbenzamide

The foundational structure, N-(4-aminophenyl)-4-methylbenzamide, features a central amide linkage connecting a 4-methylbenzoyl group to a 4-aminophenyl moiety. This arrangement provides a rigid backbone with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The inherent planarity and hydrogen bonding capabilities of the amide bond, coupled with the aromatic rings, facilitate interactions with various biological macromolecules.

Part 2: Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of N-(4-aminophenyl)-4-methylbenzamide have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial enzymes involved in epigenetic regulation and cell signaling.

Inhibition of DNA Methyltransferases (DNMTs)

Epigenetic modifications, particularly DNA methylation, are critical in gene expression regulation and are often dysregulated in cancer. N-(4-aminophenyl)-4-methylbenzamide derivatives have been explored as non-nucleoside inhibitors of DNMTs, enzymes that catalyze the transfer of a methyl group to DNA.

One notable example is the development of analogues based on the quinoline-based DNMT inhibitor SGI-1027.[1] By modifying the quinoline and aminopyrimidine moieties of SGI-1027, researchers have synthesized derivatives with potent inhibitory activity against human DNMT1 and DNMT3A.[1] These compounds have been shown to induce the re-expression of tumor suppressor genes silenced by hypermethylation and exhibit cytotoxicity against leukemia cell lines.[1]

Structure-Activity Relationship Insights:

  • The nature and size of substituents on the aromatic rings are crucial for activity. Bicyclic systems like quinoline are well-tolerated, while larger tricyclic moieties can decrease activity.[1]

  • The orientation of the central amide bond appears to have a minimal effect on biological activity.[1]

Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are key players in cell proliferation, differentiation, and survival, and their aberrant activation is a hallmark of many cancers. Derivatives of 4-(aminomethyl)benzamide have been designed as potential tyrosine kinase inhibitors.[2] These compounds have shown inhibitory activity against several RTKs, including EGFR, HER-2, and PDGFR.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of these compounds against specific kinases is through in vitro kinase assays.

  • Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the test compound to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP and incubate for a set period (e.g., 60 minutes) at 30°C. e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence. f. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are another class of enzymes involved in epigenetic regulation. Their inhibition can lead to histone hyperacetylation, chromatin relaxation, and the reactivation of silenced tumor suppressor genes. N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a potent and selective HDAC inhibitor that has entered clinical trials.[3] This compound induces histone acetylation, cell cycle arrest, and apoptosis in cancer cells.[3]

Visualization: Generalized Kinase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (Serial Dilutions) Incubation Incubation Compound->Incubation Enzyme Kinase Enzyme Enzyme->Incubation Substrate Substrate & ATP Substrate->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Part 3: Anticonvulsant Activity: Modulating Neuronal Excitability

Certain derivatives of N-(4-aminophenyl)-4-methylbenzamide have shown promise as anticonvulsant agents. For instance, 4-amino-(2-methyl-4-aminophenyl)benzamide has been evaluated for its anticonvulsant activity in animal models.[4] This compound was found to be effective in the maximal electroshock seizure test, a standard model for screening anticonvulsant drugs.[4] Its potency was comparable to that of established drugs like carbamazepine and phenytoin.[4] The introduction of a second amino group on the phenyl ring appears to enhance its activity after oral administration.[4]

Table 1: Comparative Anticonvulsant Activity

CompoundAdministrationED50 (mg/kg)Reference
4-amino-(2-methyl-4-aminophenyl)benzamidei.p. (mice)15.4[4]
4-amino-(2-methyl-4-aminophenyl)benzamidep.o. (rats)9.9[4]
Carbamazepinep.o. (rats)~10[4]
Phenytoinp.o. (rats)>20[4]

Part 4: Anti-inflammatory Properties: Targeting Key Inflammatory Mediators

The benzamide scaffold has also been implicated in the modulation of inflammatory pathways. Studies have shown that certain benzamide derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5] The mechanism of action is thought to involve the inhibition of the transcription factor NF-κB, which plays a central role in regulating the inflammatory response.[5] By suppressing NF-κB activation, these compounds can downregulate the expression of various inflammatory genes.

Furthermore, some novel N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models, with some derivatives showing greater potency than the reference drug indomethacin.[6][7][8] These compounds also exhibited potent inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and pain.[6][7][8]

Visualization: Simplified NF-κB Signaling Pathway and Inhibition

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Cellular Response LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α) NFkB_translocation->Gene_expression Benzamide Benzamide Derivative Benzamide->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Part 5: Antimicrobial Activity: A Renewed Interest

While the initial focus of benzamide derivatives has been on other therapeutic areas, there is growing evidence of their potential as antimicrobial agents.[9] Amides, in general, are known to possess antibacterial and antifungal properties.[9][10] The development of novel sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one has shown promising antimicrobial activity against various bacterial and fungal strains.[11] These compounds are thought to act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Reagents and Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial suspension, test compound, positive control antibiotic, and 96-well microtiter plates.

  • Procedure: a. Prepare a standardized inoculum of the test microorganism. b. Perform serial two-fold dilutions of the test compound in the appropriate broth in the microtiter plate. c. Inoculate each well with the microbial suspension. d. Include a positive control (broth with inoculum and antibiotic) and a negative control (broth with inoculum only). e. Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi). f. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 6: Synthesis of N-(4-aminophenyl)-4-methylbenzamide Derivatives

The synthesis of these derivatives typically involves standard amide coupling reactions. A common approach is the reaction of a substituted benzoic acid with a substituted aniline.

General Synthetic Scheme:

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products R1_Benzoic_Acid R1-4-methylbenzoic acid Activation Activation (e.g., SOCl2) R1_Benzoic_Acid->Activation R2_Aniline R2-4-nitroaniline Coupling Amide Coupling R2_Aniline->Coupling Activation->Coupling Intermediate N-(4-nitrophenyl)-4-methylbenzamide intermediate Coupling->Intermediate Reduction Nitro Reduction (e.g., H2/Pd-C) Final_Product N-(4-aminophenyl)-4-methylbenzamide derivative Reduction->Final_Product Intermediate->Reduction

Caption: A general synthetic route for N-(4-aminophenyl)-4-methylbenzamide derivatives.

A typical synthesis involves activating the carboxylic acid group of a substituted 4-methylbenzoic acid, for example, with thionyl chloride (SOCl2), to form the corresponding acyl chloride.[12] This is followed by the reaction with a substituted p-nitroaniline to form the amide bond.[12] The final step is the reduction of the nitro group to an amino group, often achieved through catalytic hydrogenation using palladium on carbon (Pd/C).[12]

Conclusion

The N-(4-aminophenyl)-4-methylbenzamide scaffold represents a highly fruitful starting point for the development of novel therapeutics. The derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of diseases from cancer to epilepsy and inflammation. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds immense promise for the future of drug discovery. This guide serves as a foundational resource to inspire and inform further research and development in this exciting field.

References

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(10), 1383. [Link]

  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7175. [Link]

  • Navarra, R., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Methods and Findings in Experimental and Clinical Pharmacology, 20(8), 681-687. [Link]

  • Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723-1726. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1149. [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]

  • Yasmeen, F., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biology Interface, 14(5), 45-55. [Link]

  • Oakwood Chemical. N-(4-Aminophenyl)-N-methylbenzamide. Oakwood Chemical. [Link]

  • Wang, Y., et al. (2017). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 22(7), 1149. [Link]

  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • Szabó, C. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Inflammation Research, 47(10), 379-380. [Link]

  • Patel, N. B., & Patel, H. R. (2017). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 2(5), 1-6. [Link]

  • National Institutes of Health. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]

  • Taha, M., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 10, 2637-2646. [Link]

  • Taha, M., et al. (2016). novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties. ResearchGate. [Link]

  • National Institutes of Health. (2020). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. National Institutes of Health. [Link]

  • Taha, M., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. ResearchGate. [Link]

  • Popa, M., et al. (2000). Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl). ResearchGate. [Link]

  • Liang, F., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

Sources

The N-(4-aminophenyl)-4-methylbenzamide Backbone: A Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The relentless pursuit of selective and potent kinase inhibitors has led to the exploration of a multitude of chemical scaffolds. Among these, the N-(4-aminophenyl)-4-methylbenzamide backbone has established itself as a privileged structure, forming the core of numerous successful and promising kinase inhibitors. This technical guide provides a comprehensive overview of the N-(4-aminophenyl)-4-methylbenzamide scaffold, delving into its synthesis, structure-activity relationships (SAR), and mechanism of action. We will explore its versatility in targeting a range of kinases and provide detailed experimental protocols for its synthesis and biological evaluation, equipping researchers with the foundational knowledge to leverage this remarkable backbone in their drug discovery endeavors.

Introduction: The Enduring Significance of Kinase Inhibition

Protein kinases orchestrate a vast and intricate network of intracellular signaling pathways that govern fundamental cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity, often through genetic mutations or aberrant expression, is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors that can selectively modulate the activity of specific kinases has revolutionized the therapeutic landscape.

The archetypal success of imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, underscored the immense therapeutic potential of targeted kinase inhibition.[1][2] Imatinib's clinical triumph not only transformed the prognosis for patients with chronic myeloid leukemia (CML) but also ignited an era of intensive research into kinase inhibitor discovery. At the heart of imatinib's molecular architecture lies a phenylaminopyrimidine pharmacophore linked to a benzamide moiety, a structural motif that has inspired the design of countless subsequent inhibitors.[2] The N-(4-aminophenyl)-4-methylbenzamide core, a key component of this motif, provides a versatile and synthetically tractable framework for the development of novel kinase inhibitors with diverse target profiles.

The N-(4-aminophenyl)-4-methylbenzamide Scaffold: A Structural Perspective

The N-(4-aminophenyl)-4-methylbenzamide backbone offers a unique combination of structural features that contribute to its efficacy as a kinase inhibitor scaffold:

  • Hydrogen Bonding Capabilities: The amide linkage and the terminal amino group provide crucial hydrogen bond donor and acceptor sites, enabling strong interactions with the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of the binding affinity for many kinase inhibitors.

  • Structural Rigidity and Planarity: The aromatic rings impart a degree of rigidity to the molecule, which can be advantageous for specific binding to the target kinase. The planarity of the benzamide core allows for favorable stacking interactions within the active site.

  • Vectors for Chemical Elaboration: The scaffold presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substitutions on both the 4-methylbenzamide and the N-phenyl rings can be systematically explored to optimize interactions with different regions of the kinase active site.[3]

cluster_core N-(4-aminophenyl)-4-methylbenzamide Core c1 O c2 N c3 H c2->c3 c5 C c2->c5 c4 C c4->c1 c4->c2 c14 C c4->c14 c6 C c5->c6 c7 C c6->c7 c8 C c7->c8 c9 C c8->c9 c11 N c8->c11 c10 C c9->c10 c10->c5 c12 H c11->c12 c13 H c11->c13 c15 C c14->c15 c16 C c15->c16 c17 C c16->c17 c18 C c17->c18 c20 C c17->c20 c19 C c18->c19 c19->c14 c21 H c20->c21 c22 H c20->c22 c23 H c20->c23

Figure 1: Chemical structure of the N-(4-aminophenyl)-4-methylbenzamide core.

Synthesis of the N-(4-aminophenyl)-4-methylbenzamide Backbone and its Derivatives

The synthesis of the N-(4-aminophenyl)-4-methylbenzamide core is typically achieved through a straightforward and robust amide coupling reaction. A common synthetic route involves the reaction of 4-methylbenzoyl chloride with 4-nitroaniline, followed by the reduction of the nitro group to the corresponding amine.[4]

General Synthetic Workflow

G start 4-Methylbenzoic Acid step1 Acyl Chloride Formation (SOCl2 or (COCl)2) start->step1 intermediate1 4-Methylbenzoyl Chloride step1->intermediate1 step2 Amide Coupling (Base, e.g., Et3N or Pyridine) intermediate1->step2 start2 4-Nitroaniline start2->step2 intermediate2 N-(4-nitrophenyl)-4-methylbenzamide step2->intermediate2 step3 Nitro Group Reduction (e.g., H2/Pd-C, Fe/AcOH, SnCl2) intermediate2->step3 final_product N-(4-aminophenyl)-4-methylbenzamide step3->final_product

Figure 2: General synthetic workflow for N-(4-aminophenyl)-4-methylbenzamide.

Detailed Experimental Protocol: Synthesis of N-(4-aminophenyl)-4-methylbenzamide

Step 1: Synthesis of N-(4-nitrophenyl)-4-methylbenzamide

  • To a solution of 4-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 eq).

  • Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-nitrophenyl)-4-methylbenzamide.

Step 2: Synthesis of N-(4-aminophenyl)-4-methylbenzamide

  • Dissolve N-(4-nitrophenyl)-4-methylbenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).[4]

    • Metal-Acid Reduction: Add iron powder (Fe, excess) and a catalytic amount of acetic acid (AcOH) and heat the mixture to reflux.[5]

  • After the reaction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography or recrystallization to obtain N-(4-aminophenyl)-4-methylbenzamide.

Structure-Activity Relationship (SAR) of N-(4-aminophenyl)-4-methylbenzamide Derivatives

The N-(4-aminophenyl)-4-methylbenzamide scaffold serves as an excellent platform for exploring structure-activity relationships. Modifications at various positions can significantly impact the potency and selectivity of the resulting inhibitors.

Modifications of the 4-Methylbenzamide Ring

The 4-methyl group can be replaced with other substituents to probe interactions with specific pockets in the kinase active site. For instance, in the development of inhibitors targeting Abl kinase, this position is often modified to interact with the DFG-out pocket.[1]

Modifications of the N-phenyl Ring

The amino group on the N-phenyl ring is a critical anchor for binding to the hinge region of the kinase. However, the phenyl ring itself can be substituted to enhance potency and selectivity. For example, the addition of a trifluoromethyl group can improve binding affinity through favorable interactions in a hydrophobic pocket.[6]

Elaboration from the Terminal Amino Group

The terminal amino group is the most common site for further chemical elaboration. It can be functionalized with various heterocyclic systems to generate potent and selective kinase inhibitors. A classic example is the attachment of a pyrimidine ring, as seen in the structure of imatinib and its analogs.[2]

Compound ID Core Structure R1 (Benzamide Ring) R2 (N-Phenyl Ring) Target Cell Line IC50 (µM) Reference
1a 4-Methylbenzamide4-CH32,6-dichloro-9H-purineK562 (Leukemia)2.27[3]
1b 4-Methylbenzamide4-CH32,6-dichloro-9H-purineHL-60 (Leukemia)1.42[3]
2a N-PhenylbenzamideImidazole4-NO2A549 (Lung)>50[3]

Table 1: In vitro anticancer activity of selected substituted benzamide derivatives.[3]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of the N-(4-aminophenyl)-4-methylbenzamide backbone typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by N-(4-aminophenyl)-4-methylbenzamide Derivative Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to Inhibitor N-(4-aminophenyl)-4-methylbenzamide Derivative Inhibitor->Receptor_Tyrosine_Kinase Competitively Binds to ATP-Binding Site ATP ATP ATP->Receptor_Tyrosine_Kinase Binding Blocked Inhibition_Point

Figure 3: Mechanism of action of N-(4-aminophenyl)-4-methylbenzamide-based kinase inhibitors.

The specific interactions of the inhibitor with the kinase active site determine its potency and selectivity. Key interactions often include:

  • Hinge Binding: The amide and amino groups form hydrogen bonds with the kinase hinge region.

  • Hydrophobic Interactions: The aromatic rings and other substituents occupy hydrophobic pockets within the active site.

  • Allosteric Interactions: In some cases, derivatives are designed to bind to an allosteric site adjacent to the ATP pocket, stabilizing an inactive conformation of the kinase (Type II inhibitors).[6][7]

Kinase Targets and Therapeutic Applications

The versatility of the N-(4-aminophenyl)-4-methylbenzamide scaffold has enabled the development of inhibitors against a wide range of kinases, with significant therapeutic implications.

  • Bcr-Abl: As the core of imatinib, this scaffold is fundamental in the treatment of CML.[2]

  • c-KIT and PDGFRA/B: Derivatives have shown efficacy against gastrointestinal stromal tumors (GIST) by targeting these kinases.[2][7]

  • VEGFR: Inhibition of vascular endothelial growth factor receptor is a key strategy in anti-angiogenic cancer therapy.[6]

  • RET: Fusions and mutations in the RET proto-oncogene are drivers in certain types of thyroid and non-small cell lung cancers, and inhibitors based on this scaffold have shown promise.[8]

  • FAK: Focal adhesion kinase is involved in cell adhesion and migration, and its inhibition is being explored as an anti-metastatic strategy.[9]

In Vitro Biological Evaluation: Kinase Inhibition and Cellular Assays

Kinase Inhibition Assay Protocol (Radiometric)

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • In a 96-well plate, add the recombinant kinase enzyme to each well.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a known kinase inhibitor as a positive control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[3]

Cell Viability Assay Protocol (MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percent cell viability for each compound concentration and determine the IC50 value.[3][10]

Conclusion and Future Directions

The N-(4-aminophenyl)-4-methylbenzamide backbone has proven to be a remarkably fruitful scaffold in the field of kinase inhibitor drug discovery. Its synthetic accessibility, coupled with its favorable structural and electronic properties, has enabled the development of numerous life-saving therapies. The continued exploration of this privileged structure, through innovative medicinal chemistry strategies and a deeper understanding of kinase biology, holds immense promise for the generation of next-generation kinase inhibitors with enhanced potency, selectivity, and the ability to overcome drug resistance. As our knowledge of the kinome and its role in disease continues to expand, the N-(4-aminophenyl)-4-methylbenzamide core is poised to remain a cornerstone of targeted drug development for years to come.

References

  • Navigating the Structure-Activity Landscape of 4-Aminobenzamide Analogs as Potential Kinase Inhibitors. Benchchem.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate.
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. NIH.
  • A Comparative Guide to the Structure-Activity Relationship of Benzamide Derivatives: Focus on N,N,4-Trimethylbenzamide Analogs. Benchchem.
  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate.
  • Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. NIH.
  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed.
  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. NCBI.
  • Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. PubMed.

Sources

"N-(4-aminophenyl)-4-methylbenzamide" for DNA methyltransferase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: N-(4-aminophenyl)-4-methylbenzamide for the Synthesis of DNA Methyltransferase Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(4-aminophenyl)-4-methylbenzamide, a key scaffold in the development of non-nucleoside DNA methyltransferase (DNMT) inhibitors. We will delve into the scientific rationale, a detailed synthesis protocol, characterization methods, and a validated workflow for assessing the biological activity of derivative compounds.

The Epigenetic Imperative: Why Target DNA Methyltransferases?

Epigenetics refers to heritable changes in gene function that do not involve alterations to the underlying DNA sequence.[1][2] These modifications, such as DNA methylation and histone alterations, are dynamic and reversible, making them prime targets for therapeutic intervention in a host of diseases.[1][2][3] DNA methylation, the addition of a methyl group to the C5 position of cytosine, is a crucial epigenetic mark in mammals.[4][5] This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).

The DNMT family primarily includes:

  • DNMT1: Responsible for maintaining existing methylation patterns during DNA replication.[6][7][8]

  • DNMT3A and DNMT3B: Mediate de novo methylation, establishing new methylation patterns during development.[4][9]

In numerous cancers, the hypermethylation of promoter regions of tumor suppressor genes leads to their silencing, contributing to oncogenesis.[7][8][10] The reversibility of this process presents a significant therapeutic window.[11] By inhibiting DNMTs, we can potentially reactivate these silenced genes and restore normal cellular function. While nucleoside analogs like 5-azacytidine are approved DNMT inhibitors, their incorporation into DNA can lead to toxicity, driving the search for novel, non-nucleoside inhibitors.[5][12]

N-(4-aminophenyl)-4-methylbenzamide: A Privileged Scaffold

N-(4-aminophenyl)-4-methylbenzamide has emerged as a valuable building block for potent DNMT inhibitors. It forms the core of molecules designed to mimic the structure of known inhibitors like SGI-1027, a compound that inhibits DNMT1, 3A, and 3B.[12] The structure allows for chemical modifications at the terminal amine and the methyl-substituted phenyl ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[9][12]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O[13]
Molecular Weight 226.27 g/mol [13]
CAS Number 23600-44-4[13]
Appearance Typically an off-white to light brown solidGeneral Knowledge
Solubility Soluble in DMSO, DMF, and alcohols; sparingly soluble in waterGeneral Knowledge

Synthesis and Characterization: A Validated Protocol

The synthesis of N-(4-aminophenyl)-4-methylbenzamide is reliably achieved through a two-step process: amide coupling followed by nitro group reduction. This approach is well-documented and provides a high yield of the desired product.[14]

Synthesis Workflow Diagram

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction p_nitroaniline p-Nitroaniline intermediate N-(4-nitrophenyl)-4- methylbenzamide p_nitroaniline->intermediate  TEA, DCM  Room Temp methylbenzoyl_chloride 4-Methylbenzoyl Chloride methylbenzoyl_chloride->intermediate intermediate_ref N-(4-nitrophenyl)-4- methylbenzamide final_product N-(4-aminophenyl)-4- methylbenzamide intermediate_ref->final_product  Pd/C, H₂ (g)  Ethanol

Caption: Two-step synthesis of N-(4-aminophenyl)-4-methylbenzamide.

Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)-4-methylbenzamide

  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-nitroaniline (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes. Causality: The dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the intermediate product.

Step 2: Synthesis of N-(4-aminophenyl)-4-methylbenzamide

  • Catalyst Setup: In a hydrogenation flask, suspend N-(4-nitrophenyl)-4-methylbenzamide (1.0 eq) and 10% Palladium on carbon (Pd/C, ~0.1 eq by weight) in ethanol.[14] Causality: Pd/C is a highly efficient and standard catalyst for the hydrogenation of nitro groups to amines.

  • Hydrogenation: Secure the flask to a Parr hydrogenator or use a balloon filled with hydrogen gas. Purge the flask with hydrogen and then maintain a hydrogen atmosphere (approx. 50 psi if using a Parr apparatus) with vigorous stirring.

  • Reaction Progression: The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Pd/C catalyst can be pyrophoric when dry; keep the filter cake wet with solvent during handling.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

Structural Characterization

Validation of the final product's identity and purity is non-negotiable. NMR and Mass Spectrometry are standard methods.

Spectroscopic Data Expected Values for N-(4-aminophenyl)-4-methylbenzamide
¹H NMR (400 MHz, DMSO-d₆)δ ~9.8 (s, 1H, -NHCO-), δ ~7.8 (d, 2H, Ar-H), δ ~7.4 (d, 2H, Ar-H), δ ~7.3 (d, 2H, Ar-H), δ ~6.6 (d, 2H, Ar-H), δ ~5.0 (s, 2H, -NH₂), δ ~2.4 (s, 3H, -CH₃). (Note: Chemical shifts are approximate and can vary based on solvent and concentration).[15][16][17]
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 (C=O), δ ~145 (Ar-C), δ ~140 (Ar-C), δ ~135 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-C), δ ~128 (Ar-C), δ ~122 (Ar-C), δ ~114 (Ar-C), δ ~21 (-CH₃). (Note: Approximate shifts).[18]
Mass Spec (ESI+) m/z = 227.1 [M+H]⁺

Biological Evaluation: DNMT Inhibition Assay

Once a derivative of N-(4-aminophenyl)-4-methylbenzamide is synthesized, its ability to inhibit DNMT activity must be quantified. Commercially available ELISA-based kits provide a robust and non-radioactive method for this purpose.[19][20]

Mechanism of DNMT Inhibition

The catalytic cycle of DNMT involves the enzyme covalently attacking the C6 position of a cytosine base, which facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the C5 position.[21] Non-nucleoside inhibitors, derived from scaffolds like N-(4-aminophenyl)-4-methylbenzamide, are often designed to block the DNA binding groove or the SAM binding pocket, preventing the enzyme from performing its function.[9]

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition DNMT DNMT1 Enzyme DNA Hemimethylated DNA DNMT->DNA Binds Methylation Methyl Transfer Occurs (Gene remains silenced) DNMT->Methylation No_Methylation Methyl Transfer Blocked (Gene can be re-expressed) DNMT->No_Methylation SAM SAM (Methyl Donor) SAM->DNMT Binds Inhibitor Inhibitor (e.g., SGI-1027 derivative) Inhibitor->DNMT Blocks Active Site

Caption: Simplified mechanism of DNMT inhibition.

Protocol: Colorimetric DNMT Activity/Inhibition Assay

This protocol is based on the principles of commercially available kits like the EpiQuik™ series.[19][22]

  • Assay Setup: A unique cytosine-rich DNA substrate is pre-coated onto microplate wells.

  • Binding: Add DNMT Assay Buffer, the purified DNMT enzyme (e.g., recombinant human DNMT1), and the inhibitor compound (at various concentrations) to the wells. Include a positive control (enzyme without inhibitor) and a blank (no enzyme).[22]

  • Methylation Reaction: Add the methyl group donor, S-adenosyl-L-methionine (SAM), to all wells except the blank. Incubate the plate at 37 °C for 60-90 minutes to allow the methylation reaction to occur.

  • Detection: Wash the wells. Add a specific capture antibody that recognizes 5-methylcytosine (5-mC), the product of the reaction. Incubate to allow binding.[20]

  • Signal Generation: Wash the wells to remove unbound capture antibody. Add a secondary detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Quantification: Add the appropriate developer solution to generate a colorimetric signal. Stop the reaction and measure the absorbance on a microplate reader.

  • Data Analysis: The DNMT activity is proportional to the optical density (OD). Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Equation for Percent Inhibition: % Inhibition = [1 - (OD_inhibitor - OD_blank) / (OD_positive_control - OD_blank)] * 100

Conclusion and Future Directions

N-(4-aminophenyl)-4-methylbenzamide serves as a robust and versatile starting point for the synthesis of novel DNMT inhibitors. The straightforward synthesis and well-established methods for biological evaluation empower researchers to rapidly generate and screen compound libraries. Future efforts in this area will likely focus on developing derivatives with enhanced isoform selectivity (e.g., DNMT1 vs. DNMT3A/B) and improved pharmacokinetic properties, paving the way for the next generation of epigenetic therapies.

References

  • Epigenetics in Drug Discovery: Mechanisms and Therapeutic Targets - CD Genomics.
  • The timeline of epigenetic drug discovery:
  • Full article: Epigenetics: New Possibilities for Drug Discovery - Taylor & Francis Online.
  • Epigenetics in Drug Discovery: Modulating Gene Expression for Health - News-Medical.Net.
  • Current trends in clinical trials and the development of small molecule epigenetic inhibitors as cancer therapeutics - PMC - NIH.
  • Insights into DNMT1 and programmed cell de
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • The Role of DNMT1 in Epigenetic Regulation and Disease - ResearchG
  • Insights into the role of DNA methylation in disease through the use of mouse models.
  • The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Tre
  • EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit - EpigenTek.
  • DNA Methyltransferase Activity Assays: Advances and Challenges - PMC - PubMed Central.
  • EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric) - EpigenTek.
  • DNMT Activity Assay Kit (Colorimetric) (ab113467) - Abcam.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides.
  • 23600-44-4|N-(4-Aminophenyl)-4-methylbenzamide|BLD Pharm.
  • DNA Methyltransferase | Inhibitors | MedChemExpress.
  • Recent progress in DNA methyltransferase inhibitors as anticancer agents - Frontiers.
  • Supplementary Inform
  • Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC - NIH.
  • 4 - Supporting Inform
  • Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy - Benchchem.
  • DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge - PMC - NIH.
  • Human DNMT1 transition st
  • Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen - AWS.

Sources

The Evolving Landscape of N-(4-aminophenyl)-4-methylbenzamide Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(4-aminophenyl)-4-methylbenzamide scaffold represents a privileged chemical framework in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the structural analogs of N-(4-aminophenyl)-4-methylbenzamide, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for analog development, analyze structure-activity relationships (SAR), and explore the potential therapeutic applications of these compounds, with a particular focus on their roles as anticancer agents, central nervous system modulators, and antiviral therapeutics. This guide integrates detailed experimental protocols, quantitative pharmacological data, and visual representations of key biological pathways to facilitate a deeper understanding of this important class of molecules and to empower the rational design of next-generation therapeutics.

Introduction: The N-(4-aminophenyl)-4-methylbenzamide Core

The N-(4-aminophenyl)-4-methylbenzamide molecule, with its simple yet elegant architecture, possesses the key pharmacophoric features that allow for extensive chemical modification and interaction with a variety of biological targets. The core structure consists of a 4-methylbenzoyl group connected to a 4-aminophenyl moiety via an amide linkage. This arrangement provides a rigid backbone while offering multiple sites for functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.

The inherent modularity of this scaffold has been exploited by medicinal chemists to generate extensive libraries of analogs. Strategic modifications to the aminophenyl ring, the methylbenzoyl moiety, and the amide linker have led to the discovery of compounds with potent and selective activities against a range of diseases. This guide will systematically explore these structural modifications and their impact on biological activity.

Synthetic Strategies for Analog Diversification

The synthesis of N-(4-aminophenyl)-4-methylbenzamide and its analogs is typically achieved through straightforward and robust chemical transformations. The most common approach involves the coupling of a substituted benzoic acid or its activated derivative with a substituted aniline.

General Amide Bond Formation

A prevalent synthetic route involves the reaction of a substituted 4-methylbenzoyl chloride with a corresponding substituted 4-nitroaniline, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of N-(4-aminophenyl)-4-methylbenzamide

  • Step 1: Synthesis of N-(4-nitrophenyl)-4-methylbenzamide. In a round-bottom flask, dissolve 4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. To this stirred solution, add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-4-methylbenzamide. The product can be purified by recrystallization from ethanol.[1][2]

  • Step 2: Reduction of the Nitro Group. Dissolve the N-(4-nitrophenyl)-4-methylbenzamide (1.0 eq) from the previous step in ethanol in a flask suitable for hydrogenation. Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight). The flask is then evacuated and backfilled with hydrogen gas (a hydrogen-filled balloon can be used for small-scale reactions). The mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 6-12 hours. Monitor the reaction by TLC. Once the reaction is complete, the mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to afford N-(4-aminophenyl)-4-methylbenzamide. The product can be further purified by column chromatography on silica gel.[1][2]

An alternative method for the reduction of the nitro group involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol at reflux.[1]

Workflow for the Synthesis of N-(4-aminophenyl)-4-methylbenzamide Analogs

G cluster_start Starting Materials cluster_reaction1 Amide Coupling cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product Substituted\n4-Nitroaniline Substituted 4-Nitroaniline Amide Bond Formation\n(e.g., with Et3N in DCM) Amide Bond Formation (e.g., with Et3N in DCM) Substituted\n4-Nitroaniline->Amide Bond Formation\n(e.g., with Et3N in DCM) Substituted\n4-Methylbenzoyl Chloride Substituted 4-Methylbenzoyl Chloride Substituted\n4-Methylbenzoyl Chloride->Amide Bond Formation\n(e.g., with Et3N in DCM) N-(4-nitrophenyl)-4-methylbenzamide\nAnalog N-(4-nitrophenyl)-4-methylbenzamide Analog Amide Bond Formation\n(e.g., with Et3N in DCM)->N-(4-nitrophenyl)-4-methylbenzamide\nAnalog Nitro Group Reduction\n(e.g., H2, Pd/C) Nitro Group Reduction (e.g., H2, Pd/C) N-(4-nitrophenyl)-4-methylbenzamide\nAnalog->Nitro Group Reduction\n(e.g., H2, Pd/C) N-(4-aminophenyl)-4-methylbenzamide\nAnalog N-(4-aminophenyl)-4-methylbenzamide Analog Nitro Group Reduction\n(e.g., H2, Pd/C)->N-(4-aminophenyl)-4-methylbenzamide\nAnalog

Caption: A generalized workflow for the synthesis of N-(4-aminophenyl)-4-methylbenzamide analogs.

Structural Analogs and Their Therapeutic Potential

The versatility of the N-(4-aminophenyl)-4-methylbenzamide scaffold has enabled its application across multiple therapeutic areas. This section will explore key classes of analogs and their biological activities.

Anticancer Agents: Targeting Epigenetic and Signaling Pathways

A significant number of N-(4-aminophenyl)-4-methylbenzamide analogs have been developed as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4][5] Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets. The N-(2-aminophenyl)benzamide moiety, a close structural relative of our core scaffold, is a well-established zinc-binding group that interacts with the active site of class I HDACs.[5]

Structure-Activity Relationship (SAR) of Benzamide-based HDAC Inhibitors:

  • Zinc-Binding Group (ZBG): The ortho-amino group on the aniline ring is crucial for coordinating with the zinc ion in the HDAC active site.

  • Linker: The amide bond serves as a rigid linker, positioning the other parts of the molecule for optimal interaction with the enzyme.

  • Cap Group: Modifications of the 4-methylbenzoyl moiety (the "cap" group) significantly influence potency and isoform selectivity. Aromatic and heteroaromatic substitutions are well-tolerated and can enhance inhibitory activity. For instance, replacing the methyl group with a trifluoromethyl group has been shown to increase potency.[5]

Quantitative Data: In Vitro Inhibitory Activity of Benzamide-based HDAC Inhibitors

Compound IDR (Substitution on Cap Group)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
Entinostat (MS-275)3-pyridyl200470900[5]
Compound 7b4-Methylphenyl110180250[5]
Compound 7e4-Methoxyphenyl100170210[5]
Compound 7g4-Fluorophenyl140220300[5]
Compound 7j4-(Trifluoromethyl)phenyl70110150[5]

HDAC Inhibition Signaling Pathway

G Benzamide Analog\n(HDAC Inhibitor) Benzamide Analog (HDAC Inhibitor) HDAC HDAC Benzamide Analog\n(HDAC Inhibitor)->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Relaxed Chromatin Relaxed Chromatin Acetylated Histones->Relaxed Chromatin Leads to Chromatin Chromatin Gene Transcription Gene Transcription Relaxed Chromatin->Gene Transcription Allows Tumor Suppressor Gene\nExpression Tumor Suppressor Gene Expression Gene Transcription->Tumor Suppressor Gene\nExpression Increases Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Gene\nExpression->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Gene\nExpression->Apoptosis

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Analogs of N-(4-aminophenyl)-4-methylbenzamide have also shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For example, derivatives containing 2,6-substituted purines have been synthesized and evaluated as potential kinase inhibitors.[6] These compounds have demonstrated anti-proliferative activity against several cancer cell lines.[6]

A series of 4-amino-N-(4-aminophenyl)benzamide analogues of the quinoline-based SGI-1027 have been designed and synthesized as inhibitors of DNA methyltransferases (DNMTs).[7] These compounds exhibited activities comparable to the parent compound and were found to be more potent against human DNMT3A than DNMT1.[7]

Central Nervous System (CNS) Agents: Modulating Neurotransmitter Receptors

Substituted benzamides are a well-established class of drugs that act on the central nervous system, primarily by modulating dopamine and serotonin receptors. These compounds have found applications as antipsychotics and antiemetics.

Many benzamide derivatives exhibit antagonist activity at dopamine D2 and D3 receptors.[8][9] The affinity and selectivity for these receptor subtypes can be modulated by substitutions on both the benzoyl and the N-phenyl rings. For instance, the introduction of a pyrrolidinyl group on the N-phenyl ring can lead to potent D3 and D4 receptor antagonists.[8]

Quantitative Data: Binding Affinities of Benzamide Analogs for Dopamine Receptors

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
YM-43611230212.1[8]
Compound 15602-[9]

The benzamide scaffold is also present in a number of serotonin (5-HT) receptor ligands.[10][11] These compounds can act as agonists or antagonists at various 5-HT receptor subtypes, including 5-HT3 and 5-HT4 receptors, and have potential applications in the treatment of gastrointestinal disorders and psychiatric conditions.[12][13]

Dopaminergic and Serotonergic Signaling Pathways

G cluster_dopamine Dopaminergic Synapse cluster_serotonin Serotonergic Synapse Dopamine Dopamine Dopamine Receptors\n(D2, D3) Dopamine Receptors (D2, D3) Dopamine->Dopamine Receptors\n(D2, D3) Binds to Postsynaptic Neuron (D) Postsynaptic Neuron (D) Dopamine Receptors\n(D2, D3)->Postsynaptic Neuron (D) Activates Serotonin (5-HT) Serotonin (5-HT) Serotonin Receptors\n(5-HT3, 5-HT4) Serotonin Receptors (5-HT3, 5-HT4) Serotonin (5-HT)->Serotonin Receptors\n(5-HT3, 5-HT4) Binds to Postsynaptic Neuron (S) Postsynaptic Neuron (S) Serotonin Receptors\n(5-HT3, 5-HT4)->Postsynaptic Neuron (S) Activates Benzamide Analog\n(Antagonist) Benzamide Analog (Antagonist) Benzamide Analog\n(Antagonist)->Dopamine Receptors\n(D2, D3) Blocks Benzamide Analog\n(Antagonist)->Serotonin Receptors\n(5-HT3, 5-HT4) Blocks/Modulates

Caption: Modulation of dopaminergic and serotonergic signaling by benzamide analogs.

Other Potential Therapeutic Applications

The structural diversity of N-(4-aminophenyl)-4-methylbenzamide analogs has led to the exploration of their potential in other therapeutic areas, including as antiviral and antimicrobial agents. Further research is warranted to fully elucidate the scope of their biological activities.

Conclusion and Future Directions

The N-(4-aminophenyl)-4-methylbenzamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to systematically modify its structure have enabled the development of potent and selective modulators of a diverse range of biological targets. The analogs discussed in this guide, from HDAC inhibitors to dopamine and serotonin receptor antagonists, highlight the broad therapeutic potential of this chemical class.

Future research in this area should continue to focus on the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. Furthermore, a deeper investigation into the mechanisms of action of these compounds will be crucial for their successful clinical translation. The continued exploration of the chemical space around the N-(4-aminophenyl)-4-methylbenzamide core promises to yield the next generation of innovative medicines for a wide range of human diseases.

References

  • Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. PMC. [Link]

  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. NIH. [Link]

  • 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. PubMed. [Link]

  • Serotonin Receptor and Transporter Ligands - Current Status. Ingenta Connect. [Link]

  • Serotonin receptor and transporter ligands - current status. PubMed. [Link]

  • Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Scilit. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Structure of dopamine receptor antagonists. The chemical structures of... ResearchGate. [Link]

  • 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. PubMed. [Link]

  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed. [Link]

  • SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. BIP-CIC. [Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. PubMed. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH. [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC. [Link]

Sources

An In-Depth Technical Guide to the Solubility of N-(4-aminophenyl)-4-methylbenzamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(4-aminophenyl)-4-methylbenzamide (CAS 23600-44-4). The molecule's structure, which integrates a polar aminophenyl group and an amide linkage with a nonpolar tolyl moiety, dictates a nuanced solubility profile. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from close structural analogs and fundamental chemical principles to provide a reliable predictive framework. We establish that N-(4-aminophenyl)-4-methylbenzamide is expected to exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, moderate to sparing solubility in polar protic solvents such as ethanol and methanol, and very poor solubility in aqueous and nonpolar hydrocarbon solvents. This document details authoritative, industry-standard protocols for the precise experimental determination of its solubility, ensuring that researchers in drug development and chemical synthesis can generate the robust data required for formulation, purification, and reaction optimization.

Introduction: The Physicochemical Profile of N-(4-aminophenyl)-4-methylbenzamide

N-(4-aminophenyl)-4-methylbenzamide is an organic compound featuring a complex molecular architecture that includes:

  • An aniline moiety (4-aminophenyl), providing a primary amine group (-NH₂) that can act as a hydrogen bond donor.

  • An amide linkage (-CONH-), which is polar and contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

  • A tolyl group (4-methylbenzoyl), which contributes significant nonpolar character due to its aromatic ring and methyl substituent.

The interplay between these functional groups governs the compound's interaction with various solvents. Understanding its solubility is a cornerstone for its application in scientific research and development. In pharmaceutical sciences, solubility is a critical determinant of a compound's bioavailability and dictates formulation strategies.[1] In synthetic chemistry, it is essential for selecting appropriate reaction media, controlling reaction kinetics, and developing effective purification protocols via crystallization.

The molecule's amphipathic nature—possessing both hydrophilic (polar) and lipophilic (nonpolar) regions—predicts a solubility profile that is highly dependent on the solvent's properties.

Predicted and Observed Solubility Profile

Direct, quantitative solubility data for N-(4-aminophenyl)-4-methylbenzamide is sparse in publicly accessible literature. However, by analyzing its structure and drawing logical comparisons with well-characterized analogs, a highly reliable qualitative and semi-quantitative profile can be constructed.

Structural Rationale

The molecule's two aromatic rings and methyl group create a significant hydrophobic character, which is expected to limit its solubility in water.[1] Conversely, the amine and amide groups are capable of forming strong hydrogen bonds, which should promote solubility in solvents that can effectively participate in these interactions.[1] The most effective solvents will be those that can accommodate both the hydrophobic regions and the polar, hydrogen-bonding moieties.

Comparative Solubility Table

The following table summarizes the predicted solubility of N-(4-aminophenyl)-4-methylbenzamide based on the behavior of structurally similar compounds.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Supporting Evidence
Polar Aprotic DMSO, DMF, AcetoneSoluble to Highly Soluble These solvents are strong hydrogen bond acceptors and can effectively solvate the polar amide and amine groups while also accommodating the nonpolar aromatic rings.[1][2][3] A close analog, N-(4-aminophenyl)benzamide, is explicitly reported as soluble in DMSO and methanol.[4] The isomer N-(4-aminophenyl)-3-methylbenzamide has been shown to dissolve readily in acetone.[5]
Polar Protic Methanol, EthanolSparingly to Moderately Soluble These solvents can act as both hydrogen bond donors and acceptors. While they interact favorably with the polar groups, their strong self-association (hydrogen bonding network) is disrupted by the compound's large hydrophobic portion, limiting overall solubility.[1] N-Methylbenzamide is soluble in ethanol at 50 mg/mL.[6]
Aqueous Water, PBS (pH 7.4)Poorly Soluble The significant hydrophobicity imparted by the two aromatic rings is the dominant factor, outweighing the polar contributions of the amine and amide functions.[1] Benzamide derivatives are generally poorly soluble in aqueous media.[1][6][7]
Nonpolar Toluene, HexaneVery Poorly Soluble The highly polar amine and amide groups, which require significant energy to break their intermolecular hydrogen bonds in the solid state, cannot be effectively solvated by nonpolar solvents.[1]

Authoritative Experimental Protocols for Solubility Determination

Given the absence of definitive public data, experimental validation is crucial. The following protocols represent field-proven, self-validating systems for generating accurate and reproducible solubility data.

The Gold Standard: Equilibrium (Shake-Flask) Method

This method is widely regarded as the most reliable for determining thermodynamic equilibrium solubility.[8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the undissolved solid.

Experimental Protocol:

  • Preparation: Add an excess amount of solid N-(4-aminophenyl)-4-methylbenzamide to a known volume of the selected solvent in a sealed vial or flask. The excess solid is critical to ensure equilibrium with the solid phase is maintained.[9]

  • Equilibration: Agitate the slurry at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. This can take 24 to 72 hours.[10][11]

  • Equilibrium Verification: To ensure equilibrium has been reached, collect samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration plateaus.[11]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., PTFE). Pre-saturating the filter with the solution can minimize solute adsorption.[9]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the compound's concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[9][11]

  • Solid-Phase Analysis (Self-Validation): Recover the remaining solid and analyze it using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound has not undergone a polymorphic transformation or formed a solvate during the experiment, which would alter its solubility.[9]

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal and Agitate (Constant T) A->B C Sample at t1, t2, t3... to Verify Equilibrium B->C D Centrifuge Slurry C->D E Filter Supernatant D->E G Analyze Residual Solid (XRD/DSC) D->G F Quantify Solute in Supernatant (HPLC/UV) E->F Result Thermodynamic Solubility Value F->Result

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Rapid Determination: The Solvent Addition (Clear Point) Method

This method provides a faster means of determining solubility by identifying the point at which a known mass of solute completely dissolves upon the continuous addition of a solvent.[12][13]

Experimental Protocol:

  • Initialization: Place a precisely weighed amount of N-(4-aminophenyl)-4-methylbenzamide into a temperature-controlled vessel.

  • Solvent Titration: Add the chosen solvent at a slow, constant, and known rate while vigorously stirring the suspension.[12]

  • Clear Point Detection: Visually or instrumentally (e.g., using a turbidity probe) monitor the suspension until the last solid particle dissolves. This is the "clear point."[13]

  • Calculation: The solubility is calculated from the initial mass of the solute and the total volume of solvent added to reach the clear point.

  • Causality Check: The measured clear point can be dependent on the solvent addition rate.[12] Performing the experiment at several different addition rates and extrapolating to a rate of zero can provide a more accurate thermodynamic value.

Causality: Linking Molecular Structure to Solvent Interaction

The solubility of N-(4-aminophenyl)-4-methylbenzamide is a direct consequence of the energetic favorability of solute-solvent interactions versus solute-solute and solvent-solvent interactions. The following diagram illustrates the key relationships.

G cluster_solute Solute Properties: N-(4-aminophenyl)-4-methylbenzamide cluster_solvent Solvent Properties H_Donor H-Bond Donors (-NH2, -NH-) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) H_Donor->PolarAprotic Accepts H-Bonds PolarProtic Polar Protic (e.g., Ethanol) H_Donor->PolarProtic Full H-Bonding Nonpolar Nonpolar (e.g., Hexane) H_Donor->Nonpolar No Interaction H_Acceptor H-Bond Acceptor (C=O) H_Acceptor->PolarAprotic Solvates H_Acceptor->PolarProtic Full H-Bonding H_Acceptor->Nonpolar No Interaction Hydrophobic Hydrophobic Regions (Aromatic Rings, -CH3) Hydrophobic->PolarAprotic Accommodates Hydrophobic->PolarProtic Disrupts Solvent Network HighSol High Solubility PolarAprotic->HighSol ModSol Moderate Solubility PolarProtic->ModSol LowSol Low Solubility Nonpolar->LowSol

Caption: Causality diagram linking solute properties to solubility outcomes.

Expert Interpretation: The highest solubility is predicted in polar aprotic solvents like DMSO because they effectively satisfy the hydrogen-bonding requirements of the solute's polar groups without having a strong, energetically costly solvent-solvent network to disrupt (unlike water or alcohols). They can also successfully solvate the hydrophobic aromatic portions of the molecule, leading to a favorable overall dissolution energy.

Conclusion

N-(4-aminophenyl)-4-methylbenzamide presents a classic case of a molecule with mixed polarity, leading to a highly selective solubility profile. It is predicted to be most soluble in polar aprotic solvents, moderately soluble in alcohols, and poorly soluble in both water and nonpolar solvents. For any application requiring precise knowledge of its solution behavior—from pharmaceutical formulation to chemical synthesis—experimental determination of its solubility is non-negotiable. The Equilibrium Shake-Flask method is recommended for generating definitive thermodynamic data, while the Solvent Addition method offers a rapid and reliable alternative for process development and screening purposes.

References

  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Benzamide, N-(4-aminophenyl)- | 17625-83-1. (n.d.). AngeneChemical. Retrieved January 17, 2026, from [Link]

  • U.S. Pharmacopeia. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 17, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved January 17, 2026, from [Link]

  • van de Streek, J., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development. ACS Publications. Retrieved January 17, 2026, from [Link]

  • World Health Organization. (2018, July). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved January 17, 2026, from [Link]

  • Jouyban, A. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solubility determination from clear points upon solvent addition. (2015, August 3). University of Strathclyde. Retrieved January 17, 2026, from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of BCS-based classification of APIs for biowaiver. Retrieved January 17, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 17, 2026, from [Link]

  • Dimethylformamide. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-(4-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-(4-aminophenyl)-4-methylbenzamide, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures to facilitate the structural elucidation and characterization of this and similar N-arylbenzamide compounds.

Molecular Structure and Overview

N-(4-aminophenyl)-4-methylbenzamide is an aromatic amide containing a p-toluoyl group linked to a p-phenylenediamine moiety through an amide bond. This structure gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and purity assessment.

Figure 1: Molecular Structure of N-(4-aminophenyl)-4-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(4-aminophenyl)-4-methylbenzamide, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(4-aminophenyl)-4-methylbenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the amine protons, and the methyl protons. The exact chemical shifts can be influenced by the solvent used.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.80s1H-NH- (Amide)
~7.80d, J ≈ 8.5 Hz2HAr-H (ortho to -C=O)
~7.30d, J ≈ 8.5 Hz2HAr-H (meta to -C=O)
~7.15d, J ≈ 8.5 Hz2HAr-H (ortho to -NH-)
~6.60d, J ≈ 8.5 Hz2HAr-H (meta to -NH-)
~4.90s (br)2H-NH₂ (Amino)
~2.35s3H-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Amide Proton (-NH-): The amide proton typically appears as a singlet at a downfield chemical shift (~9.80 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

  • Aromatic Protons: The aromatic region of the spectrum is expected to show four doublets. The two protons ortho to the electron-withdrawing carbonyl group on the p-toluoyl ring are deshielded and appear at a lower field (~7.80 ppm) compared to the two protons meta to the carbonyl group (~7.30 ppm). Conversely, the protons on the p-phenylenediamine ring are influenced by the electron-donating amino group. The two protons ortho to the amide nitrogen are expected around ~7.15 ppm, while the two protons meta to the amide nitrogen (and ortho to the amino group) are shielded and appear at a higher field (~6.60 ppm). The coupling constants (J) for ortho-coupled protons on a benzene ring are typically in the range of 7-9 Hz.

  • Amine Protons (-NH₂): The two protons of the primary amine group are expected to appear as a broad singlet around ~4.90 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

  • Methyl Protons (-CH₃): The three protons of the methyl group on the p-toluoyl ring will appear as a sharp singlet at a higher field (~2.35 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.5C=O (Amide)
~145.0C-NH₂
~141.0C-CH₃
~132.0C (quaternary, attached to C=O)
~129.0Ar-C (meta to -C=O)
~128.5Ar-C (ortho to -C=O)
~127.0C (quaternary, attached to -NH-)
~122.0Ar-C (ortho to -NH-)
~114.0Ar-C (meta to -NH-)
~21.0-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and appears at the lowest field (~165.5 ppm).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C-NH₂) is expected at a downfield position (~145.0 ppm), as is the carbon with the methyl group (C-CH₃) (~141.0 ppm). The quaternary carbons within the rings appear at distinct chemical shifts. The remaining aromatic carbons appear in the range of ~114.0 to ~129.0 ppm, with those attached to electron-donating groups appearing at a higher field.

  • Methyl Carbon (-CH₃): The methyl carbon gives a signal at a high field (~21.0 ppm).

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(4-aminophenyl)-4-methylbenzamide will show characteristic absorption bands for the N-H bonds of the amine and amide, the C=O bond of the amide, and C-N bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine, -NH₂)
3300 - 3250Medium, SharpN-H stretch (secondary amide, -NH-)
~1650Strong, SharpC=O stretch (Amide I band)
~1600MediumN-H bend (primary amine)
~1540MediumN-H bend (Amide II band)
1350 - 1200MediumC-N stretch
850 - 800StrongC-H out-of-plane bend (p-disubstituted rings)

Interpretation of the IR Spectrum:

  • N-H Stretching: The primary amine (-NH₂) will typically show two sharp bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. The secondary amide (-NH-) will show a single sharp band around 3300-3250 cm⁻¹.[1]

  • C=O Stretching (Amide I): A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the carbonyl stretch in a secondary amide.[1]

  • N-H Bending (Amide II): The N-H bending vibration of the secondary amide, coupled with C-N stretching, gives rise to the Amide II band, which is typically found around 1540 cm⁻¹.[1]

  • Aromatic C-H Bending: Strong bands in the 850-800 cm⁻¹ region are indicative of the out-of-plane C-H bending of the two para-disubstituted aromatic rings.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
226[M]⁺˙ (Molecular Ion)
119[CH₃C₆H₄CO]⁺ (p-toluoyl cation)
108[H₂NC₆H₄NH]⁺˙ (p-phenylenediamine radical cation)
91[C₇H₇]⁺ (tropylium ion)

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺˙) is expected at an m/z of 226, corresponding to the molecular weight of N-(4-aminophenyl)-4-methylbenzamide. The fragmentation pattern of aromatic amides is often characterized by cleavage of the amide bond.

  • α-Cleavage: The most common fragmentation pathway for amides is the cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage). This would lead to the formation of the p-toluoyl cation at m/z 119, which is expected to be a prominent peak. Further fragmentation of the p-toluoyl cation can lead to the loss of carbon monoxide (CO) to form the tropylium ion at m/z 91.

  • Cleavage of the C-N Bond: Cleavage of the C-N bond can also occur, leading to the formation of a radical cation of p-phenylenediamine at m/z 108.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 226 F1 [CH₃C₆H₄CO]⁺ m/z = 119 M->F1 - •NHC₆H₄NH₂ F3 [H₂NC₆H₄NH]⁺˙ m/z = 108 M->F3 - •COC₆H₄CH₃ F2 [C₇H₇]⁺ m/z = 91 F1->F2 - CO

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway of N-(4-aminophenyl)-4-methylbenzamide.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the characterization of N-(4-aminophenyl)-4-methylbenzamide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive understanding of the molecule's structural features. The experimental protocols outlined will enable researchers to acquire high-quality data for the confirmation of structure and assessment of purity. This guide serves as a valuable resource for scientists and professionals working with this compound and its derivatives.

References

  • Altaf, S., Teotia, M., & Soni, R. K. (2024). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV).
  • Supporting Information for a relevant publication.
  • NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.
  • Hosseini Zare, M. S., Bakavoli, M., Eshghi, H., & Shiri, A. (2017). FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h).
  • SpectraBase. (n.d.). N-[4-(aminosulfonyl)phenyl]-4-[(4-ethylphenoxy)methyl]benzamide. John Wiley & Sons, Inc.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • University of Regensburg. (n.d.). H NMR Spectroscopy.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Purified benzamide, 13C-NMR. (n.d.).
  • NIST. (n.d.). Benzamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(6), 1049–1057.
  • LibreTexts. (2023).
  • NIST. (n.d.). Benzamide, N-methyl-. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.
  • ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 13C NMR spectrum.
  • University of California, Los Angeles. (n.d.).
  • SpectraBase. (n.d.). 4-Methylbenzamide. John Wiley & Sons, Inc.
  • PubChem. (n.d.). N,N-Diethyl-p-toluamide.
  • PubChem. (n.d.). N-Methyl-p-toluamide.
  • Yalcin, S., et al. (2021). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. Journal of Molecular Structure, 1225, 129113.
  • University of Washington. (2009).
  • Nunes, C. M., et al. (2021).
  • MySkinRecipes. (n.d.). p-Toluamide.
  • Davidson, K. E., et al. (2021). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 56(1), e4671.
  • PubChem. (n.d.). 4-Methylbenzamide.
  • ChemicalBook. (n.d.). P-TOLUAMIDE CAS#: 619-55-6.
  • LibreTexts. (2021). 6.
  • ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) MS spectrum.
  • PubChem. (n.d.). 4-Methyl-N-(1-methylethyl)benzamide.
  • SpectraBase. (n.d.). benzamide, 4-amino-N-[4-(4-methylphenoxy)phenyl]-. John Wiley & Sons, Inc.

Sources

Methodological & Application

Application Notes and Protocols: Biochemical Profiling of N-(4-aminophenyl)-4-methylbenzamide Using In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial biochemical characterization of the novel small molecule, N-(4-aminophenyl)-4-methylbenzamide. Given that the precise kinase targets of this compound are not yet fully elucidated, this document outlines a strategic, multi-tiered approach to identify and validate its potential kinase inhibitory activity. We present detailed protocols for two robust, high-throughput screening-compatible kinase assay platforms: the luminescence-based ADP-Glo™ Kinase Assay and the fluorescence polarization (FP)-based Transcreener® ADP² Assay. The causality behind experimental choices, self-validating system controls, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Kinase Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, making them a major class of therapeutic targets.[2] When characterizing a novel compound such as N-(4-aminophenyl)-4-methylbenzamide, whose structure may suggest potential kinase interaction, a broad initial screening against a panel of diverse kinases is the most efficient strategy to identify its primary targets and assess its selectivity.[3][4] This process, known as kinase profiling, is crucial for understanding a compound's mechanism of action and predicting potential on- and off-target effects.[5][6]

This guide provides the foundational protocols to perform such a screen, focusing on methods that are sensitive, scalable, and adaptable to a wide range of kinases.

Strategic Workflow for Kinase Inhibitor Profiling

A tiered approach is recommended to efficiently screen and validate the kinase inhibitor specificity of a compound. This workflow maximizes the information gained while conserving resources.[7]

G A Step 1: Kinase Reaction Kinase + Substrate + ATP B Products Phospho-Substrate + ADP + remaining ATP A->B Incubate C Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D ADP remains C->D Incubate 40 min E Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) D->E F Luminescent Signal E->F Incubate 30-60 min

Figure 2: Principle of the two-step ADP-Glo™ luminescent kinase assay.

Materials
ReagentSupplierPurpose
N-(4-aminophenyl)-4-methylbenzamideUser-providedTest Compound
Kinase PanelCommercial VendorEnzymes for screening
Kinase-specific SubstratesCommercial VendorPhosphorylation targets
Ultra-Pure ATPPromegaCo-substrate for kinase reaction
ADP-Glo™ Kinase Assay KitPromegaDetection reagents
Kinase Assay BufferSee belowReaction buffer
DMSO (Anhydrous)Sigma-AldrichCompound solvent
White, opaque 384-well platesCorningLow-volume, luminescence-compatible assay plates
Plate reader with luminescence detectionVariousSignal detection
Reagent Preparation
  • Kinase Assay Buffer (1X): A generic buffer can be used for many kinases (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). However, always refer to the manufacturer's data sheet for the optimal buffer for each specific kinase. [1]2. Compound Preparation: Prepare a 10 mM stock solution of N-(4-aminophenyl)-4-methylbenzamide in 100% DMSO. Create a serial dilution series in DMSO for IC50 determination. For a single-point primary screen, prepare a working solution that will yield a final assay concentration of 10 µM.

  • ATP/Substrate Master Mix: Prepare a 2X working solution of the kinase-specific substrate and ATP in 1X Kinase Assay Buffer. The ATP concentration should ideally be at or near the Kₘ for each kinase to ensure sensitive detection of ATP-competitive inhibitors. [8]4. Enzyme Preparation: Thaw and dilute each kinase to a 2X working concentration in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio. [9]

Assay Protocol (384-well format)

The following protocol is based on a 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent volumes. [10]

  • Compound Dispensing: Add 1 µL of serially diluted compound or DMSO vehicle control to the appropriate wells of a 384-well plate.

  • Kinase Addition: Add 2 µL of the 2X kinase solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the 2X ATP/Substrate Master Mix to each well. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase activity.

  • Reaction Termination: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

  • ATP Depletion Incubation: Incubate for 40 minutes at room temperature. [1]8. ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Signal Development Incubation: Incubate for 30-60 minutes at room temperature. [11]10. Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 2: Fluorescence Polarization (FP)-Based Kinase Assay

Fluorescence Polarization (FP) is a powerful technique to monitor molecular interactions in solution. [12]Competitive FP immunoassays, such as the Transcreener® ADP² assay, are used to detect the ADP produced in a kinase reaction. This format is homogeneous, robust, and well-suited for high-throughput screening. [13]

Principle of the Competitive FP Assay

The assay uses an antibody that specifically binds ADP and a fluorescently labeled ADP tracer. In the absence of ADP from a kinase reaction, the tracer is bound by the large antibody, rotates slowly, and emits highly polarized light. When a kinase produces ADP, it displaces the tracer from the antibody. The now-free, small tracer rotates rapidly, resulting in a depolarized light emission. The decrease in polarization is proportional to the kinase activity. [13]

G cluster_0 Low Kinase Activity (No ADP) cluster_1 High Kinase Activity (ADP Present) A Antibody-Tracer Complex (Large, Slow Rotation) B High FP Signal A->B Results in C ADP displaces Tracer D Free Tracer (Small, Fast Rotation) C->D E Low FP Signal D->E Results in

Figure 3: The competitive binding principle of a fluorescence polarization kinase assay.

Assay Protocol (General Outline)
  • Kinase Reaction: Perform the kinase reaction as described in section 3.4, steps 1-5.

  • Detection Mix Preparation: Prepare the ADP Detection Mixture containing the ADP² Antibody and the ADP Alexa633 Tracer according to the manufacturer's protocol (e.g., BellBrook Labs).

  • Detection: Add the prepared ADP Detection Mixture to the completed kinase reaction wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding equilibrium to be reached.

  • Data Acquisition: Measure fluorescence polarization on a plate reader equipped with appropriate filters for the tracer fluorophore. [14]

Data Analysis and Interpretation

Primary Screen Analysis

For the single-point primary screen, data should be normalized to controls.

  • High Control (0% Inhibition): Reaction with DMSO vehicle only. Represents full kinase activity.

  • Low Control (100% Inhibition): Reaction without enzyme or with a potent, broad-spectrum inhibitor like staurosporine.

The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

A common threshold for identifying a "hit" in a primary screen is >70% inhibition. [3]

IC₅₀ Determination

For compounds identified as hits, the half-maximal inhibitory concentration (IC₅₀) must be determined from the dose-response data.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve.

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity. [1] Table 1: Hypothetical IC₅₀ Data for N-(4-aminophenyl)-4-methylbenzamide

Kinase TargetIC₅₀ (nM)
Kinase A85
Kinase B1,250
Kinase C>10,000
Kinase D980

This data helps to quantify the potency and selectivity of the compound. A lower IC₅₀ value indicates higher potency. [6]

Conclusion and Next Steps

The protocols outlined in this guide provide a robust starting point for characterizing the kinase inhibitory profile of N-(4-aminophenyl)-4-methylbenzamide. Positive results from these in vitro biochemical assays are the first step in a comprehensive validation cascade. [15]Subsequent studies should include mechanism of action experiments to determine if inhibition is ATP-competitive, followed by cellular assays to confirm target engagement and functional effects on downstream signaling pathways. [5][7]This systematic approach ensures that the biological activity of a novel compound is thoroughly and accurately defined.

References

Sources

Application Notes and Protocols for the Synthesis and Evaluation of N-(4-aminophenyl)-4-methylbenzamide Derivatives as DNMT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Epigenetic Promise of DNMT Inhibition

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a fundamental epigenetic modification that plays a crucial role in gene expression and cellular function.[1] In numerous diseases, particularly cancer, aberrant DNA methylation patterns lead to the silencing of tumor suppressor genes, contributing to uncontrolled cell growth.[2] The reversible nature of this epigenetic mark has made DNMTs attractive therapeutic targets.[3] Small molecule inhibitors of DNMTs can reverse this hypermethylation, reactivate silenced genes, and restore normal cellular functions.[2]

Non-nucleoside inhibitors, such as derivatives of N-(4-aminophenyl)-4-methylbenzamide, offer a promising therapeutic strategy. Unlike nucleoside analogs that incorporate into DNA, these compounds directly bind to the catalytic site of DNMTs, offering a potentially more targeted and less toxic approach to modulating DNA methylation.[4][5] This guide provides a comprehensive overview of the synthesis, in vitro screening, and cellular evaluation of N-(4-aminophenyl)-4-methylbenzamide derivatives as potential DNMT inhibitors.

Part 1: Synthesis of N-(4-aminophenyl)-4-methylbenzamide Derivatives

The synthesis of the core scaffold and its derivatives follows a straightforward and robust two-step process involving an amide coupling reaction followed by the reduction of a nitro group. This approach allows for the facile generation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.

Rationale for the Synthetic Approach

The chosen synthetic route is efficient and versatile. The initial acylation of p-nitroaniline with a substituted benzoyl chloride provides a modular approach to introduce diversity in one part of the molecule. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation, providing the final product with a key functional group for potential further modifications if desired.

General Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction p_nitroaniline p-Nitroaniline intermediate N-(4-nitrophenyl)-4- methylbenzamide p_nitroaniline->intermediate Pyridine, DCM, 0°C to rt benzoyl_chloride 4-Methylbenzoyl Chloride benzoyl_chloride->intermediate final_product N-(4-aminophenyl)-4- methylbenzamide intermediate->final_product Fe, NH4Cl, EtOH/H2O, reflux

Caption: General synthetic scheme for N-(4-aminophenyl)-4-methylbenzamide.

Detailed Protocol for the Synthesis of N-(4-aminophenyl)-4-methylbenzamide

Materials:

  • p-Nitroaniline

  • 4-Methylbenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step 1: Synthesis of N-(4-nitrophenyl)-4-methylbenzamide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution.

  • In a separate flask, dissolve 4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the 4-methylbenzoyl chloride solution dropwise to the p-nitroaniline solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-nitrophenyl)-4-methylbenzamide.

Step 2: Synthesis of N-(4-aminophenyl)-4-methylbenzamide [6]

  • In a round-bottom flask, suspend N-(4-nitrophenyl)-4-methylbenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.5 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate in vacuo to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the final product, N-(4-aminophenyl)-4-methylbenzamide.

Part 2: In Vitro DNMT Inhibition Assay

To evaluate the inhibitory potential of the synthesized compounds against DNMTs, a reliable and high-throughput in vitro assay is essential. Commercially available ELISA-based colorimetric or fluorometric kits provide a convenient and sensitive method for this purpose.[7][8][9]

Principle of the Assay

The assay measures the activity of DNMT enzymes by quantifying the methylation of a DNA substrate.[8] A cytosine-rich DNA substrate is coated on the wells of a microplate. In the presence of the methyl donor S-adenosyl-L-methionine (SAM), active DNMTs will methylate the DNA. The extent of methylation is then detected using a specific antibody against 5-methylcytosine (5-mC), which is subsequently recognized by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). The addition of a chromogenic or fluorogenic substrate results in a signal that is proportional to the DNMT activity.[9]

Experimental Workflow

DNMT_Assay_Workflow Start Start: Prepare Reagents Coat_Plate Coat Microplate with DNA Substrate Start->Coat_Plate Add_Components Add DNMT Enzyme, SAM, and Test Compound Coat_Plate->Add_Components Incubate Incubate to Allow Methylation Add_Components->Incubate Wash_1 Wash to Remove Unbound Components Incubate->Wash_1 Add_Primary_Ab Add Anti-5-mC Primary Antibody Wash_1->Add_Primary_Ab Incubate_2 Incubate Add_Primary_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash_2->Add_Secondary_Ab Incubate_3 Incubate Add_Secondary_Ab->Incubate_3 Wash_3 Wash Incubate_3->Wash_3 Add_Substrate Add Chromogenic Substrate Wash_3->Add_Substrate Develop_Color Incubate for Color Development Add_Substrate->Develop_Color Stop_Reaction Add Stop Solution Develop_Color->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

Caption: Workflow for a colorimetric DNMT inhibition assay.

Detailed Protocol for Colorimetric DNMT Inhibition Assay

This protocol is a generalized procedure based on commercially available kits (e.g., EpiQuik™ DNMT Activity/Inhibition Assay Kit).[8][9] Always refer to the specific kit manual for detailed instructions.

Materials:

  • DNMT Assay Kit (containing DNA-coated plate, buffers, SAM, DNMT enzyme, antibodies, and substrate)

  • Synthesized N-(4-aminophenyl)-4-methylbenzamide derivatives

  • Positive control inhibitor (e.g., Sinefungin or SGI-1027)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents as instructed in the kit manual. Dilute the test compounds and positive control to the desired concentrations.

  • Reaction Setup:

    • Add DNMT assay buffer to each well.

    • Add the test compound, positive control, or vehicle control (e.g., DMSO) to the respective wells.

    • Add the DNMT enzyme to all wells except the blank.

    • Initiate the reaction by adding SAM to all wells.

  • Methylation Reaction: Cover the plate and incubate at 37°C for the time specified in the kit manual (typically 1-2 hours).

  • Antibody Binding:

    • Wash the plate several times with the provided wash buffer.

    • Add the diluted primary antibody (anti-5-mC) to each well.

    • Incubate at room temperature for 1 hour.

    • Wash the plate again.

    • Add the diluted secondary antibody (HRP-conjugated).

    • Incubate at room temperature for 30 minutes.

  • Signal Detection:

    • Wash the plate thoroughly.

    • Add the chromogenic substrate and incubate in the dark until sufficient color develops (typically 5-15 minutes).

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The percentage of DNMT inhibition is calculated using the following formula:

% Inhibition = [1 - (ODsample - ODblank) / (ODno inhibitor - ODblank)] x 100

The IC₅₀ value (the concentration of inhibitor required to reduce DNMT activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Part 3: Cellular Assays for Biological Efficacy

While in vitro assays are crucial for identifying direct inhibitors, cellular assays are necessary to evaluate the biological effects of the compounds in a more physiologically relevant context.

Gene Reporter Assay for Re-expression of Silenced Genes

A key mechanism of action for DNMT inhibitors is the reactivation of tumor suppressor genes silenced by hypermethylation.[2] A reporter gene assay can be used to assess this activity.

Principle:

A cell line is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a hypermethylated promoter. Treatment with an effective DNMT inhibitor will lead to demethylation of the promoter and subsequent expression of the reporter gene, which can be quantified.

Cell Viability Assay

This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.

Principle:

A colorimetric assay, such as the MTT or XTT assay, is commonly used. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. A reduction in metabolic activity indicates cytotoxicity.

Cellular Assay Workflow

Cellular_Assay_Workflow cluster_reporter Gene Reporter Assay cluster_viability Cell Viability Assay Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds for 24-72h Seed_Cells->Treat_Cells Lyse_Cells_Reporter Lyse Cells Treat_Cells->Lyse_Cells_Reporter Add_MTT Add MTT/XTT Reagent Treat_Cells->Add_MTT Measure_Reporter Measure Reporter Activity (Luminescence/Fluorescence) Lyse_Cells_Reporter->Measure_Reporter Incubate_Viability Incubate Add_MTT->Incubate_Viability Add_Solubilizer Add Solubilizing Agent Incubate_Viability->Add_Solubilizer Read_Absorbance_Viability Read Absorbance Add_Solubilizer->Read_Absorbance_Viability

Caption: General workflow for cellular assays.

Part 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-(4-aminophenyl)-4-methylbenzamide scaffold allows for the exploration of the structure-activity relationship, providing insights into the chemical features required for potent DNMT inhibition.

Hypothetical SAR Data Table

The following table presents hypothetical data for a series of N-(4-aminophenyl)-4-methylbenzamide derivatives to illustrate SAR analysis.

Compound IDR¹ (Substitution on Benzamide Ring)R² (Substitution on Aminophenyl Ring)DNMT1 IC₅₀ (µM)Cell Viability EC₅₀ (µM)
1 4-CH₃H15.2> 50
2a 4-OCH₃H10.545.8
2b 4-ClH8.938.2
2c 3,4-diClH5.125.6
3a 4-CH₃2-CH₃25.8> 50
3b 4-CH₃3-CH₃18.1> 50

Interpretation of Hypothetical SAR:

  • Effect of R¹ Substitution: Electron-withdrawing groups (e.g., Cl) at the 4-position of the benzamide ring appear to enhance DNMT1 inhibitory activity (compare 1 with 2b ). The presence of two chlorine atoms further increases potency (2c ). An electron-donating group like methoxy also shows improved activity compared to methyl (2a ). This suggests that electronic properties and the potential for specific interactions in the binding pocket are important.

  • Effect of R² Substitution: Substitution on the aminophenyl ring appears to be detrimental to activity. A methyl group at the 2-position (3a ) significantly reduces potency, likely due to steric hindrance. Substitution at the 3-position (3b ) has a less pronounced negative effect.

These hypothetical findings would guide the design of future generations of inhibitors, focusing on further exploration of substitutions on the benzamide ring while maintaining an unsubstituted aminophenyl moiety.

Conclusion

The N-(4-aminophenyl)-4-methylbenzamide scaffold represents a valuable starting point for the development of novel non-nucleoside DNMT inhibitors. The synthetic and screening protocols outlined in this guide provide a robust framework for the discovery and characterization of potent and selective compounds. Through systematic SAR studies and comprehensive biological evaluation, it is possible to optimize this chemical series for improved efficacy and drug-like properties, ultimately contributing to the development of new epigenetic therapies for cancer and other diseases.

References

  • J. M. G. V. A. D. A. Adams RLP, Rinaldi A, Seivwright C. Microassay for DNA methyltransferase. J. Biochem. Bioph. Methods. 1991;22:19–22.
  • ResearchGate. Mechanism of action of DNMT1 inhibitors (nucleoside and non-nucleoside analogous). Available at: [Link].

  • ResearchGate. Mechanism of action of nucleoside and non-nucleoside DNMT inhibitors. Available at: [Link].

  • Valente, S., Liu, Y., Schnekenburger, M., Zwergel, C., Cosconati, S., Gros, C., ... & Mai, A. (2014). Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. Journal of medicinal chemistry, 57(3), 701-713.
  • Graca, I., Sousa, E. J., & Costa, J. G. (2015).
  • Patsnap Synapse. What are DNA methyltransferase inhibitors and how do they work?. Available at: [Link].

  • Valente, S., Trisciuoglio, D., De Luca, T., Nebbioso, A., Polletta, L., Tardugno, M., ... & Mai, A. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ACS medicinal chemistry letters, 5(2), 125-130.
  • EpigenTek. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit (Fluorometric). Available at: [Link].

  • EpigenTek. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. Available at: [Link].

  • EpigenTek. EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric). Available at: [Link].

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available at: [Link].

  • ResearchGate. Characterization of the DNMT1 assay and inhibition studies on reference... Available at: [Link].

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link].

  • JoVE. Continuous Fluorescence-Based Endonuclease-Coupled DNA Methylation Assay to Screen for DNA Methyltransferase Inhibitors. Available at: [Link].

  • Creative BioMart. DNA Methyltransferase Activity/Inhibition Assay Kit (Colorimetric). Available at: [Link].

  • PMC. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available at: [Link].

  • OMICS International. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link].

  • Frontiers. Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective. Available at: [Link].

  • PMC. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available at: [Link].

  • Taylor & Francis. Full article: Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Available at: [Link].

  • NIH. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available at: [Link].

  • PubMed. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available at: [Link].

  • PMC. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors. Available at: [Link].

  • PMC. Recent progress in DNA methyltransferase inhibitors as anticancer agents. Available at: [Link].

  • PubMed. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Available at: [Link].

  • Frontiers. Recent progress in DNA methyltransferase inhibitors as anticancer agents. Available at: [Link].

  • UTMB Research Expert Profiles. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Available at: [Link].

  • PubMed. DNA methyltransferase inhibitors and their emerging role in epigenetic therapy of cancer. Available at: [Link].

  • PubMed. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its. Available at: [Link].

Sources

Application Note & Protocol: Assessing the Cytotoxicity of N-(4-aminophenyl)-4-methylbenzamide using a Luminescent-Based Cell Viability Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-aminophenyl)-4-methylbenzamide is a small molecule belonging to the benzamide class of compounds. This structural motif is present in a variety of biologically active molecules, and its derivatives are frequently investigated in drug discovery programs for potential therapeutic applications, including roles as enzyme inhibitors or modulators of cellular pathways.[1][2] As with any novel chemical entity intended for biological investigation, a primary and critical step is to characterize its cytotoxic profile. This involves determining the concentration range at which the compound affects cell viability, providing essential data for designing further mechanistic studies and establishing a preliminary therapeutic window.

This document provides a comprehensive, field-proven protocol for determining the effect of N-(4-aminophenyl)-4-methylbenzamide on cell viability. We will utilize a luminescent-based assay that quantifies adenosine triphosphate (ATP), a key indicator of metabolically active, viable cells.[3][4] This method was selected for its high sensitivity, broad linear range, and simple "add-mix-measure" format, which minimizes pipetting errors and is highly amenable to high-throughput screening.[3][5]

Principle of the ATP-Based Luminescent Viability Assay

The cornerstone of this protocol is the quantification of intracellular ATP. ATP is the principal energy currency in all living cells and its concentration rapidly declines upon metabolic compromise or cell death.[6] This assay employs a thermostable luciferase enzyme, which, in the presence of ATP and O₂, catalyzes the oxidation of luciferin to produce oxyluciferin, with the concurrent emission of light.

The generated luminescent signal is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in culture.[3][4] The assay reagent also contains a cell lysis agent, allowing for a single-addition protocol that is both rapid and robust.

To provide context, this method offers distinct advantages over traditional colorimetric assays like the MTT assay. While the MTT assay is a well-established method that measures the activity of mitochondrial dehydrogenases, it requires an additional step to solubilize the formazan product and can be influenced by the metabolic and redox state of the cells in ways not directly related to viability.[7][8][9] The ATP-based assay, by measuring the presence of ATP, provides a more direct and often more sensitive snapshot of the viable cell population.[10]

ATP_Assay_Principle cluster_cell Viable Cell cluster_reagent Assay Reagent Addition cluster_reaction Luminescent Reaction ViableCell Metabolically Active Cell ATP ATP ViableCell->ATP produces Lysis Cell Lysis Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin, Lysis Buffer) Reagent->Lysis induces Reaction Luciferin + ATP + O₂ Lysis->Reaction releases ATP Luciferase Luciferase Reaction->Luciferase substrates for Light Light (Photon) Luciferase->Light produces Luminometer Luminometer Light->Luminometer measured by

Caption: Principle of the ATP-based cell viability assay.

Materials and Reagents

Category Item Recommended Source/Specifications
Equipment LuminometerPlate-reading luminometer with glow-type luminescence detection capability.
Biological Safety CabinetClass II, certified
CO₂ Incubator37°C, 5% CO₂, humidified
Multichannel Pipettes8- or 12-channel, various volumes (10-200 µL)
Inverted MicroscopeFor routine cell culture monitoring
Orbital ShakerFor plate mixing
Consumables 96-well PlatesSolid white, opaque-walled plates for luminescence assays. Sterile, tissue-culture treated.
Reagent ReservoirsSterile
Pipette TipsSterile, filtered
Cell Culture FlasksT-25, T-75
Serological PipettesSterile, various volumes
Reagents Cell Viability Assay KitCellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570) or equivalent.
Cell Linee.g., HeLa (human cervical cancer), A549 (human lung cancer), or a cell line relevant to the intended research area. Obtain from a reputable cell bank (e.g., ATCC).
Cell Culture Mediume.g., DMEM, RPMI-1640. Specific to the chosen cell line.
Fetal Bovine Serum (FBS)Heat-inactivated, qualified.
Penicillin-Streptomycin100x solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin).
Trypsin-EDTA0.25% Trypsin, 0.53 mM EDTA.
Phosphate-Buffered Saline (PBS)Ca²⁺/Mg²⁺-free, sterile.
Test Compound N-(4-aminophenyl)-4-methylbenzamide
Dimethyl Sulfoxide (DMSO)Cell culture grade, sterile.
Positive Controle.g., Doxorubicin, Staurosporine. A known cytotoxic agent.

Experimental Protocol

This protocol is designed for a 96-well plate format. All manipulations involving cells must be performed using sterile techniques in a biological safety cabinet.[11][12]

Phase 1: Preparation of Reagents and Compound
  • Complete Culture Medium: Prepare the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C in a water bath before use.

  • CellTiter-Glo® Reagent Preparation: Prepare the reagent according to the manufacturer's instructions.[13] This typically involves equilibrating the buffer and lyophilized substrate to room temperature and then transferring the entire volume of buffer into the substrate bottle. Mix by gentle inversion until the substrate is fully dissolved. Allow the reconstituted reagent to equilibrate to room temperature before use.

  • Test Compound Stock Solution: a. Prepare a high-concentration stock solution of N-(4-aminophenyl)-4-methylbenzamide, for example, 10 mM in 100% DMSO. b. Note: The solubility of this specific compound must be empirically determined. If it does not dissolve readily in DMSO, other organic solvents may be tested. The final concentration of the solvent in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. c. Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Culture and Seeding
  • Cell Maintenance: Culture cells according to established best practices.[14][15] Subculture the cells when they reach 70-80% confluency to maintain them in the exponential growth phase. Do not use cells from a culture that is overgrown.

  • Cell Seeding Density Optimization: For a new assay, it is critical to determine the optimal number of cells to seed per well. This ensures the cells are in the exponential growth phase during compound treatment and that the ATP signal falls within the linear range of the assay. A typical starting range is 5,000–20,000 cells per well.

  • Seeding the Plate: a. Harvest a healthy, sub-confluent flask of cells using Trypsin-EDTA. b. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. c. Resuspend the cell pellet in fresh complete culture medium and perform an accurate cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the predetermined optimal seeding density. e. Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate. f. To minimize the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.[16] g. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow the cells to attach and resume normal growth.

Phase 3: Compound Treatment
  • Prepare Serial Dilutions: a. On the day of treatment, thaw an aliquot of the 10 mM stock solution of N-(4-aminophenyl)-4-methylbenzamide. b. Perform a serial dilution of the compound in complete culture medium to prepare working solutions that are 2x the final desired concentration. For example, to test a final concentration range of 100 µM to 0.1 µM, prepare 2x working solutions from 200 µM to 0.2 µM.

  • Plate Layout: Design the plate map to include all necessary controls in triplicate.

    • Vehicle Control: Wells with cells treated with the same concentration of DMSO (or other solvent) as the highest compound concentration.

    • Untreated Control: Wells with cells in medium only.

    • Test Compound Wells: Wells with cells treated with the serial dilutions of the compound.

    • Positive Control: Wells with cells treated with a known cytotoxic agent.

    • Background Control: Wells containing medium only (no cells) to measure background luminescence.[5]

  • Cell Treatment: a. Carefully remove the old medium from the wells. b. Add 100 µL of the appropriate 2x working solution or control medium to each well. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

Phase 4: Assay Execution and Data Acquisition
  • Equilibrate Plate: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is crucial for the stability of the luciferase reaction.[13][16]

  • Add Reagent: Add a volume of prepared CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[5]

  • Mix to Induce Lysis: Place the plate on an orbital shaker and mix for 2 minutes at a low speed to induce cell lysis.

  • Incubate to Stabilize Signal: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][16]

  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.

Workflow cluster_prep Phase 1 & 2: Preparation cluster_treat Phase 3: Treatment cluster_read Phase 4: Readout cluster_analysis Data Analysis P1 Prepare Reagents & Compound Stock P2 Culture & Harvest Cells P1->P2 P3 Seed Cells in 96-Well Plate P2->P3 P4 Incubate 24h (Cell Attachment) P3->P4 T1 Prepare Serial Dilutions of Compound P4->T1 T2 Treat Cells T1->T2 T3 Incubate 24-72h T2->T3 R1 Equilibrate Plate to Room Temp T3->R1 R2 Add CellTiter-Glo® Reagent R1->R2 R3 Mix 2 min (Lysis) R2->R3 R4 Incubate 10 min (Signal Stabilization) R3->R4 R5 Read Luminescence R4->R5 A1 Subtract Background R5->A1 A2 Normalize to Vehicle Control A1->A2 A3 Plot Dose-Response Curve A2->A3 A4 Calculate IC₅₀ A3->A4

Caption: Experimental workflow for the cell viability assay.

Data Analysis and Interpretation

  • Calculate Average Background: Average the luminescence readings from the "Background Control" wells (medium only).

  • Subtract Background: Subtract the average background value from all other experimental wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viability for each compound concentration.

    • Percent Viability = (Corrected Luminescence of Treated Well / Average Corrected Luminescence of Vehicle Control Wells) * 100

  • Generate Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Calculate IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.

Sample Data Presentation
Compound Conc. (µM) Avg. Luminescence (RLU) Corrected RLU % Viability
0 (Vehicle)1,550,0001,549,500100.0%
0.11,535,0001,534,50099.0%
11,395,0001,394,50090.0%
10780,000779,50050.3%
50165,000164,50010.6%
10055,00054,5003.5%
Medium Only500n/an/a

Troubleshooting

Problem Potential Cause(s) Solution(s)
High variability between replicate wells Uneven cell seeding; Pipetting errors; Edge effects.Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully. Avoid using outer wells or fill them with PBS.[16]
Low luminescent signal Insufficient cell number; Low metabolic activity of cells; Reagent degradation.Optimize cell seeding density. Ensure cells are healthy and in log-phase growth. Check the expiration date of the assay kit and store the reconstituted reagent properly.[13]
High background signal Microbial contamination of medium or reagents; Reagent contamination.Use fresh, sterile medium and reagents. Practice strict aseptic technique.[11]
IC₅₀ value is outside the tested concentration range Compound is more or less potent than expected.Adjust the concentration range for the serial dilution in a follow-up experiment.

References

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Interpath Services. (2021). Best Practices - Cell Culture Techniques. Retrieved from [Link]

  • Geraghty, R. J., et al. (2017). Best practices in cell culture: an overview. In Vitro Cellular & Developmental Biology - Animal, 53(8), 669-672. Retrieved from [Link]

  • Interpath Services. (2025). Cell Culture 101: Uses, Techniques, & Best Practices. Retrieved from [Link]

  • Valente, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(11), 20595-20611. Retrieved from [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. Retrieved from [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. Retrieved from [Link]

Sources

Application Note: A Guide to Characterizing Target Engagement of N-(4-aminophenyl)-4-methylbenzamide using the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Verifying that a compound engages its intended target within a physiological context is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free method to directly measure the physical interaction between a small molecule and its protein target in intact cells and tissues.[1] This application note provides a comprehensive guide for utilizing CETSA to assess the target engagement of N-(4-aminophenyl)-4-methylbenzamide, a representative benzamide-class small molecule. We present the core principles of ligand-induced thermal stabilization, detailed protocols for generating CETSA melt curves and isothermal dose-response curves (ITDR-CETSA), and a framework for data analysis and interpretation. While this guide uses N-(4-aminophenyl)-4-methylbenzamide as a model compound, the principles and protocols described herein are broadly applicable for validating and characterizing the target engagement of other novel chemical entities.

Part 1: Understanding the Core Principles

The Phenomenon of Ligand-Induced Thermal Stabilization

The functionality of a protein is intrinsically linked to its three-dimensional structure. When subjected to thermal stress, proteins unfold and lose their native conformation, a process known as denaturation. Denatured proteins tend to expose hydrophobic core regions, leading to irreversible aggregation and precipitation out of solution.[2]

The Cellular Thermal Shift Assay is founded on a key biophysical principle: the binding of a ligand (such as a small molecule drug) to its target protein confers additional stability to the protein's structure.[3][4][5][6] This interaction shifts the energetic equilibrium of the protein, making it more resistant to heat-induced unfolding.[7] Consequently, a ligand-bound protein will require a higher temperature to denature and aggregate compared to its unbound (apo) state. This change in thermal stability, measured as a shift in the melting temperature (Tm) or aggregation temperature (Tagg), serves as a direct proxy for target engagement.[6][8]

The Cellular Thermal Shift Assay (CETSA) Workflow

CETSA allows researchers to observe this stabilization phenomenon within the complex milieu of a living cell, providing a physiologically relevant assessment of drug-target interaction.[8][9] The general workflow involves treating cells with the compound of interest, heating the cells to denature proteins, separating the soluble (non-denatured) protein fraction from the aggregated fraction, and quantifying the amount of the specific target protein remaining in the soluble fraction.[2][7]

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis A 1. Cell Culture (Intact Cells) B 2. Compound Treatment (Vehicle vs. Drug) A->B Incubate C 3. Heating Step (Temperature Gradient) B->C Apply Heat D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separation (Centrifugation) D->E F Soluble Fraction (Supernatant) E->F G Aggregated Fraction (Pellet) E->G H 6. Protein Quantification (e.g., Western Blot, MS) F->H CETSA_Interpretation Start CETSA Experiment Performed Decision1 Is there a rightward shift in the melt curve (ΔTagg > 0)? OR Is there a dose-dependent increase in soluble protein in ITDR? Start->Decision1 Result_Yes Positive Result: Target Engagement Confirmed Decision1->Result_Yes Yes Result_No Negative Result: No Target Engagement Detected Decision1->Result_No No Conclusion_Yes Conclusion: Compound binds and stabilizes the target protein in intact cells. Result_Yes->Conclusion_Yes Conclusion_No Possible Reasons: 1. No actual binding occurs. 2. Compound is not cell-permeable. 3. Binding does not induce stabilization. 4. Technical issue (e.g., antibody). Result_No->Conclusion_No

Figure 2. Logical framework for the interpretation of CETSA results.

A significant thermal shift (ΔTagg) or a well-defined ITDR curve with a clear EC50 value provides strong evidence of target engagement. [10][11]The cellular EC50 from an ITDR experiment is particularly valuable as it reflects the compound's apparent affinity for its target in a setting that accounts for cell permeability, efflux, and engagement with the native, post-translationally modified protein.

Part 5: Broader Applications & Advanced Approaches

While this note focuses on validating a single target, the CETSA platform is highly versatile. If the target of N-(4-aminophenyl)-4-methylbenzamide is unknown, Mass Spectrometry-based CETSA (MS-CETSA) can be employed. [12]In this approach, the soluble fractions from vehicle- and drug-treated cells across the temperature gradient are analyzed by quantitative proteomics. This allows for the simultaneous assessment of thermal stability for thousands of proteins, enabling unbiased identification of the most likely drug targets based on which proteins exhibit the most significant thermal stabilization. [13][14]

References

  • Gómez, J., Llorca, O., & Urbanke, C. (2001). Protein stability induced by ligand binding correlates with changes in protein flexibility. Biophysical Journal, 81(4), 2295-2303. [Link]

  • Gómez, J., Llorca, O., & Urbanke, C. (2001). Protein stability induced by ligand binding correlates with changes in protein flexibility. PubMed. [Link]

  • Välimäki, E., et al. (2020). Sensitive Label-Free Thermal Stability Assay for Protein Denaturation and Protein–Ligand Interaction Studies. Analytical Chemistry, 92(5), 3968-3974. [Link]

  • ResearchGate. (n.d.). Workflow of MS-CETSA for target identification in natural products. ResearchGate. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry, 28(1), 115174. [Link]

  • Huber, K. V. M., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 885-893. [Link]

  • Huber, K. V. M., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. PubMed. [Link]

  • Varela, A. E., et al. (2001). Protein stability induced by ligand binding correlates with changes in protein flexibility. Protein Science, 10(8), 1625-1633. [Link]

  • Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(20), 7156. [Link]

  • Nordlund, P. (n.d.). CETSA. Karolinska Institutet. [Link]

  • Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. PubMed. [Link]

  • Boehmer, J. L., et al. (2016). Ligand induced stabilization of the melting temperature of the HSV-1 single-strand DNA binding protein using the thermal shift assay. Journal of Virological Methods, 228, 125-131. [Link]

  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Genedata. [Link]

  • PubChem. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PubChem. [Link]

  • Foley, T. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1109-1119. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • PubChem. (n.d.). 4-Amino-N-phenylbenzamide. PubChem. [Link]

  • Al-Hakam, H., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355819. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-247. [Link]

  • Shaw, J., et al. (2020). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(4), 416-427. [Link]

  • Du, D., Yuan, S., & Xiong, J. (2024). Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. Bio-protocol, 14(15), e5047. [Link]

  • Seashore-Ludlow, B., et al. (2022). Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses. International Journal of Molecular Sciences, 23(10), 5585. [Link]

  • Nordlund, P. (n.d.). Our Research. Karolinska Institutet. [Link]

  • PubChem. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PubChem. [Link]

  • Oakwood Chemical. (n.d.). N-(4-Aminophenyl)-N-methylbenzamide. Oakwood Chemical. [Link]

Sources

Protocol for coupling "N-(4-aminophenyl)-4-methylbenzamide" to a linker

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Coupling "N-(4-aminophenyl)-4-methylbenzamide" to a Linker

For: Researchers, scientists, and drug development professionals.

Strategic Amide Bond Formation: A Detailed Protocol for Conjugating N-(4-aminophenyl)-4-methylbenzamide to a Carboxylic Acid Linker

Introduction

In the landscape of modern drug development and chemical biology, the covalent linkage of molecular entities is a foundational strategy for creating novel therapeutics, probes, and diagnostic agents. The process of bioconjugation allows for the precise attachment of payloads, such as small molecule drugs or imaging agents, to targeting moieties or solubility-enhancing domains via a chemical linker.[1] N-(4-aminophenyl)-4-methylbenzamide (CAS 23600-44-4) is a versatile chemical building block possessing a reactive primary aromatic amine, making it a prime candidate for such conjugation strategies.[2]

This document provides a comprehensive, field-tested protocol for the coupling of the primary amine of N-(4-aminophenyl)-4-methylbenzamide to a generic linker bearing a terminal carboxylic acid. The protocol is centered around the widely adopted and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, a cornerstone method for forming stable amide bonds.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step methodology from reaction setup to final product characterization, and offer a troubleshooting guide to navigate potential challenges.

Principle of the Method: EDC/NHS-Mediated Amide Coupling

The condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow reaction, necessitating the activation of the carboxyl group.[5] EDC is a "zero-length" crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid and reduce yield.

To mitigate this, N-hydroxysuccinimide (NHS) is introduced as a stabilizing agent.[3] NHS efficiently intercepts the O-acylisourea intermediate to form a semi-stable NHS ester. This new intermediate is significantly more resistant to hydrolysis and reacts efficiently with primary amines at a neutral to slightly basic pH to form the desired, stable amide bond.[7] The overall efficiency of the conjugation is thereby greatly enhanced.[6]

EDC_NHS_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Amide Bond Formation Linker_COOH Linker-COOH (Carboxylic Acid) O_acylisourea O-acylisourea Intermediate (Unstable) Linker_COOH->O_acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_acylisourea->NHS_Ester + NHS - EDC-Urea Byproduct NHS NHS Final_Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Final_Conjugate + Target Amine - NHS Target_Amine N-(4-aminophenyl)-4-methylbenzamide (Primary Amine)

Figure 1: Mechanism of EDC/NHS-mediated amide bond formation.
Materials and Reagents

Proper preparation and handling of reagents are critical for success. The use of anhydrous solvents is crucial to prevent the hydrolysis of activated intermediates.[8]

Reagent/MaterialGrade/SpecificationRecommended SupplierPurpose
N-(4-aminophenyl)-4-methylbenzamide≥98% purityBLD Pharm[2]Amine source
Carboxy-Linker (e.g., Boc-NH-PEG₂-COOH)≥95% purityVariousCarboxylic acid source
EDC Hydrochloride (EDC·HCl)≥99% purityBenchChem[5]Carboxyl activating agent
N-Hydroxysuccinimide (NHS)≥98% purityVariousStabilizing agent
N,N-Diisopropylethylamine (DIPEA)≥99.5%, anhydrousBenchChem[5]Non-nucleophilic base
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%VariousReaction solvent
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousReaction/Workup solvent
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent
Saturated aq. NH₄ClN/AN/AWorkup (quench)
Brine (Saturated aq. NaCl)N/AN/AWorkup (washing)
Anhydrous Sodium Sulfate (Na₂SO₄)N/AVariousDrying agent
TLC PlatesSilica gel 60 F₂₅₄VariousReaction monitoring
HPLC SystemPreparative & AnalyticalVariousPurification and analysis
Mass Spectrometer (MS)ESI or MALDIN/AProduct characterization
NMR Spectrometer≥400 MHzN/AProduct characterization
Experimental Workflow

The overall process involves the setup of the coupling reaction, monitoring for completion, followed by an aqueous workup to remove reagents and byproducts, and finally, purification and characterization of the desired conjugate.

Workflow A 1. Reagent Preparation Dissolve Linker-COOH and Target Amine in anhydrous DMF. B 2. Reaction Initiation Cool to 0°C. Add DIPEA, EDC·HCl, and NHS. A->B C 3. Reaction Allow to warm to RT. Stir for 8-24 hours. B->C D 4. Monitoring Check progress via TLC or LC-MS. C->D D->C Incomplete E 5. Workup Quench reaction, extract with EtOAc, wash with aq. solutions. D->E Complete F 6. Purification Purify crude product via preparative RP-HPLC. E->F G 7. Characterization Confirm structure and purity by LC-MS, NMR, and analytical HPLC. F->G

Figure 2: High-level experimental workflow for the coupling protocol.
Detailed Step-by-Step Protocol

1. Reagent Preparation and Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Carboxy-Linker (1.0 equiv).

  • Add N-(4-aminophenyl)-4-methylbenzamide (1.1 equiv).

  • Add N-hydroxysuccinimide (NHS) (1.2 equiv).

  • Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.5 M with respect to the linker.

  • Stir the solution until all solids have dissolved.

2. Coupling Reaction:

  • Cool the flask to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.2 equiv) to the stirred solution portion-wise.

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture. Causality Note: The base neutralizes the HCl salt of EDC and the carboxylic acid, ensuring the amine remains nucleophilic.[8]

  • Once all reagents are added, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Let the reaction stir for 8 to 24 hours.

3. Reaction Monitoring:

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • For TLC, use a mobile phase such as 50% Ethyl Acetate in Hexanes. The product spot should be less polar than the carboxylic acid linker and have a different Rf value than the starting amine.

  • For LC-MS, observe the consumption of the starting material peaks and the appearance of a new peak corresponding to the calculated mass of the desired product.

4. Workup and Extraction:

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with Ethyl Acetate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NH₄Cl (2x), water (1x), and finally, brine (1x). Causality Note: The aqueous washes remove the water-soluble EDC-urea byproduct, excess NHS, and salts.[5]

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude product should be purified using an appropriate method, such as flash column chromatography on silica gel or preparative reverse-phase HPLC (RP-HPLC).[9]

  • For RP-HPLC, a C18 column is typically effective for molecules of this nature.[10][11] A gradient of acetonitrile in water (often with 0.1% TFA as a modifier) is a common mobile phase system.

  • Collect fractions and analyze them by analytical HPLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent to yield the final conjugate.

Characterization of the Final Conjugate

Thorough characterization is essential to confirm the identity, structure, and purity of the final product.

TechniquePurposeExpected Outcome
LC-MS Confirm molecular weight and assess purity.[12]A major peak in the chromatogram with a mass corresponding to the [M+H]⁺ of the final conjugate. Purity is often assessed by the peak area percentage at a relevant wavelength (e.g., 254 nm).
¹H NMR Confirm covalent structure and formation of the new amide bond.[13]Disappearance of the carboxylic acid proton from the linker. Appearance of a new amide N-H proton signal. Shifts in the signals of the aromatic protons adjacent to the newly formed amide bond on the N-(4-aminophenyl)-4-methylbenzamide moiety. All other expected signals present.
¹³C NMR Further confirm the carbon skeleton of the molecule.Appearance of a new amide carbonyl carbon signal (typically ~165-175 ppm).
Analytical HPLC Determine final purity with high resolution.[14]A single, sharp peak at a specific retention time under defined analytical conditions, indicating high purity (e.g., >95%).
Troubleshooting Guide

Amide coupling reactions can sometimes be challenging. Below are common issues and potential solutions.[8]

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid.2. Hydrolysis of activated intermediates due to moisture.3. Amine is not sufficiently nucleophilic (protonated).1. Increase equivalents of EDC/NHS (e.g., to 1.5 equiv). Consider pre-activating the acid with EDC/NHS for 15-30 min before adding the amine.[8]2. Ensure all glassware is oven-dried and use fresh anhydrous solvents. Run the reaction under an inert atmosphere.3. Ensure sufficient base (DIPEA) is used (2.5-3.0 equiv).
Multiple Side Products 1. Formation of N-acylurea byproduct.2. The amine is reacting with EDC.3. Racemization of chiral centers (if applicable).1. This is a common byproduct. Ensure sufficient NHS or HOBt is used to trap the O-acylisourea intermediate. It can typically be removed during workup or chromatography.2. Add the EDC coupling reagent last, after all other components are mixed.3. Use an additive known to suppress racemization, such as HOBt or OxymaPure. Run the reaction at a lower temperature (0 °C).[8]
Starting Material Remains 1. Insufficient reaction time.2. Steric hindrance or low reactivity of substrates.[15]1. Extend the reaction time and continue monitoring by LC-MS.2. Gently warm the reaction (e.g., to 40-50 °C). Consider a more potent coupling reagent like HATU.[5] For very difficult cases, converting the carboxylic acid to an acyl chloride may be necessary.[16]
References
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.

  • An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. BenchChem.

  • A3 coupling reaction of primary aromatic amine for the synthesis of indolylquinolines derivatives. ResearchGate.

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.

  • Application Notes and Protocols for Amide Bond Formation with Methyl 2-(3-aminophenoxy)acetate. BenchChem.

  • Amide coupling reaction in medicinal chemistry. HepatoChem.

  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PubChem, National Center for Biotechnology Information.

  • Bioconjugate Analysis & Purification. CellMosaic.

  • Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions. PubMed.

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.

  • Named Reactions Of Haloalkanes and haloarenes. Chemistry Workshop Jr.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • Crosslinkers Selection Guide. Sigma-Aldrich.

  • How do you purify oligonucleotide conjugates by HPLC?. AAT Bioquest.

  • Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic.

  • How to explain the difference between EDC-NHS coupling based and EDC-based mechanism?. ResearchGate.

  • RP-HPLC and RP Cartridge Purification. Bio-Synthesis Inc.

  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir.

  • 4-Amino-N-phenylbenzamide. PubChem, National Center for Biotechnology Information.

  • Heterobifunctional Crosslinkers. Creative Biolabs.

  • Mastering Bioconjugation: The Role of Bifunctional Linkers. BenchChem.

  • Reactions of Arylamines. Chemistry LibreTexts.

  • Reactions of aromatic amines. SlideShare.

  • Reaction of Amines with Nitrous Acid. Michigan State University Department of Chemistry.

  • Strategies for successful crosslinking and bioconjugation applications. YouTube.

  • N-(4-Aminophenyl)-4-methylbenzamide. BLD Pharm.

  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PubChem, National Center for Biotechnology Information.

  • Fusion Protein Linkers: Property, Design and Functionality. PMC, PubMed Central.

  • Tips and tricks for difficult amide bond formation?. Reddit.

  • amide coupling help. Reddit.

  • N-(4-Aminophenyl)-N-methylbenzamide. Oakwood Chemical.

  • Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. PMC, PubMed Central.

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate.

  • A simple LC/MRM–MS-based method to quantify free linker-payload in antibody-drug conjugate preparations. ResearchGate.

  • Characterizing Small Molecules with NMR. News-Medical.Net.

  • Combining Solid‐State NMR with Structural and Biophysical Techniques to Design Challenging Protein‐Drug Conjugates. ResearchGate.

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International.

  • N-METHYLBENZAMIDE. CAMEO Chemicals, NOAA.

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. ResearchGate.

  • N-(4-aminophenyl)-4-nitrobenzamide. Chemdiv.

Sources

Application Notes & Protocols for the Anti-Cancer Screening of N-(4-aminophenyl)-4-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzamide Scaffolds in Oncology

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding interactions and its synthetic tractability make it an attractive starting point for the design of targeted therapies. Within this class, derivatives of N-(4-aminophenyl)-4-methylbenzamide are of growing interest as potential anti-cancer agents. This structural motif offers multiple points for chemical modification, allowing for the fine-tuning of physiochemical properties and biological activity.

This comprehensive guide provides a detailed framework for the synthesis, in vitro screening, and in vivo evaluation of novel N-(4-aminophenyl)-4-methylbenzamide derivatives. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Proposed Mechanisms of Action: Targeting Key Oncogenic Pathways

While the precise mechanism of action for each new derivative must be empirically determined, the core N-(4-aminophenyl)-4-methylbenzamide structure shares features with compounds known to inhibit critical cancer-related targets. The following pathways represent plausible mechanisms through which these derivatives may exert their anti-cancer effects.

Kinase Inhibition: Disrupting Aberrant Cell Signaling

A primary putative mechanism for this class of compounds is the inhibition of protein kinases, particularly those in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Mutations in genes like BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[2] Structurally related benzamides have been identified as potent kinase inhibitors, and it is hypothesized that derivatives of N-(4-aminophenyl)-4-methylbenzamide could function as Type II inhibitors, binding to the ATP-binding site and an adjacent allosteric pocket of kinases like BRAF.[1][3]

dot digraph "MAPK_Pathway_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

} END_DOT Caption: Proposed inhibition of the MAPK signaling pathway.

Epigenetic Modification: Re-expression of Tumor Suppressor Genes

Another potential mechanism of action is the inhibition of enzymes involved in epigenetic regulation, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[4][5][6] The core structure of the topic compound is present in SGI-1027, a known DNMT inhibitor.[4] Inhibition of these enzymes can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis.[5]

Synthesis of N-(4-aminophenyl)-4-methylbenzamide Derivatives

The following protocol outlines a general and robust synthetic route to generate a library of N-(4-aminophenyl)-4-methylbenzamide derivatives for screening.

Protocol 1: General Synthesis

This two-step process involves an initial amide coupling followed by a reduction of a nitro group to the key amine functionality, which can then be further derivatized.[7]

Step 1: Amide Bond Formation

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Addition of Amine: Add 4-nitroaniline (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate, N-(4-nitrophenyl)-4-methylbenzamide.

Step 2: Nitro Group Reduction

  • Catalyst Setup: Dissolve the crude nitro-intermediate in ethanol. Add palladium on carbon (10% Pd/C, ~0.1 eq) to the solution.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 30 minutes to 2 hours.

  • Filtration and Concentration: Monitor the reaction by TLC. Once complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to yield the desired product, N-(4-aminophenyl)-4-methylbenzamide.

Step 3: Derivatization (Example: Sulfonamide Formation)

  • Reaction Setup: Dissolve the synthesized N-(4-aminophenyl)-4-methylbenzamide (1.0 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Add a desired sulfonyl chloride (e.g., dansyl chloride, 1.1 eq) and TEA (1.2 eq).

  • Reaction and Work-up: Stir at room temperature and monitor by TLC. Perform an aqueous work-up as described in Step 1. Purify the final product by column chromatography.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

} END_DOT Caption: General synthetic workflow for the derivative library.

Part 2: In Vitro Anti-Cancer Screening

The initial evaluation of the synthesized derivatives is performed using in vitro cell-based assays to determine their cytotoxic and anti-proliferative effects.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9]

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO at the highest concentration used for the compounds) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[10]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well.[10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound IDR GroupTarget Cell LineIC₅₀ (µM)
Lead-001 HA54915.2
Deriv-002 4-Cl-Ph-SO₂A5492.8
Deriv-003 DansylA5495.1
Doxorubicin (Positive Control)A5490.8

Table 1: Representative data for in vitro cytotoxicity screening.

Part 3: In Vivo Preclinical Evaluation

Promising candidates from the in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system. The human tumor xenograft model in immunodeficient mice is a standard for this purpose.[12]

Protocol 3: Subcutaneous Xenograft Mouse Model

Animal Model:

  • Immunodeficient mice (e.g., NOD-SCID or Athymic Nude) are used to prevent rejection of the human tumor cells.[13]

Procedure:

  • Cell Preparation: Harvest cancer cells in their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.[12]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using calipers (Volume = 0.5 x Length x Width²) two to three times per week.

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

  • Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

dot digraph "Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10];

} END_DOT Caption: A comprehensive anti-cancer screening workflow.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-(4-aminophenyl)-4-methylbenzamide scaffold can provide valuable insights into the structural requirements for anti-cancer activity. Based on related benzamide series, the following SAR trends can be hypothesized:[14][15]

  • Substituents on the 4-methylphenyl ring: The 4-methyl group can be replaced with other small alkyl or electron-withdrawing groups to probe the steric and electronic requirements of the binding pocket.

  • Modifications of the central amide bond: The orientation of the amide bond can be reversed, or it can be replaced with bioisosteres like a urea or sulfonamide to alter hydrogen bonding capabilities and conformational flexibility.

  • Derivatization of the 4-aminophenyl ring: The terminal amino group is a key site for derivatization. Introducing various aryl, heteroaryl, or acyl groups can significantly impact potency and selectivity by allowing the molecule to engage with different sub-pockets of the target protein.[4][16]

Conclusion

The N-(4-aminophenyl)-4-methylbenzamide scaffold holds considerable promise as a template for the development of novel anti-cancer therapeutics. By employing a systematic approach that integrates rational design, robust synthesis, and a hierarchical screening cascade from in vitro cell-based assays to in vivo xenograft models, researchers can effectively identify and optimize lead candidates. The protocols and conceptual frameworks provided in this guide offer a comprehensive roadmap for navigating the preclinical discovery and development process for this exciting class of compounds.

References

  • Malzert-Fréon, A., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 18(7), 8536-8555. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Mishra, V., et al. (2016). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 36(10), 5147-5152. [Link]

  • Bio-protocol. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]

  • Malzert-Fréon, A., et al. (2013). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed. [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(21), 3866. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146. [Link]

  • Boni, A., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers, 12(7), 1836. [Link]

  • Chuang, M.-J., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(20), 15153. [Link]

  • National Center for Biotechnology Information. (2007). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem. [Link]

  • Hyman, D. M., et al. (2023). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery, 13(8), 1730-1745. [Link]

  • Hu, C., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4160. [Link]

  • ClinPGx. (n.d.). vemurafenib. [Link]

  • Patsnap Synapse. (2023). What are BRAF inhibitors and how do you quickly get the latest development progress?. [Link]

  • Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. [Link]

Sources

Application Note: A High-Throughput Screening Cascade for the Discovery of Novel Kinase Inhibitors Based on the N-(4-aminophenyl)-4-methylbenzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with demonstrated therapeutic potential, including anticancer and anti-inflammatory agents.[1] This application note presents a comprehensive, multi-tiered high-throughput screening (HTS) protocol designed to identify and characterize novel kinase inhibitors from a library of "N-(4-aminophenyl)-4-methylbenzamide" analogs. We detail a robust screening cascade, beginning with a sensitive biochemical primary screen, followed by orthogonal hit confirmation and physiologically relevant cell-based secondary assays. The methodologies provided herein are designed to be a self-validating system, ensuring high-quality data and minimizing false positives, ultimately accelerating the identification of promising lead compounds for drug discovery programs.[2][3]

Introduction: The Rationale for a Targeted HTS Campaign

Protein kinases have become one of the most critical classes of targets for modern drug discovery, particularly in oncology.[4] The N-(4-aminophenyl)-4-methylbenzamide core represents a versatile starting point for the synthesis of targeted inhibitors. Analogs of the related compound SGI-1027, which features a 4-amino-N-(4-aminophenyl)benzamide core, have shown activity as inhibitors of DNA methyltransferases (DNMTs), highlighting the scaffold's potential to interact with nucleotide-binding sites.[5] Furthermore, other benzamide derivatives have been investigated as potential kinase inhibitors.[1]

Given this precedent, exploring a library of novel analogs through a systematic HTS campaign is a logical and efficient strategy to uncover new biological activities.[6][7] The primary challenge in any HTS campaign is to distinguish true biological activity from assay artifacts.[2] To address this, we propose a screening cascade—a sequential process of filtering compounds through assays of increasing biological complexity. This approach ensures that resources are focused on the most promising hits, providing a clear path from initial identification to lead optimization.[8]

This guide outlines a workflow centered on identifying inhibitors of Aurora Kinase A, a key regulator of mitosis and a validated cancer target. However, the principles and assays described can be readily adapted to other kinase targets.

The Screening Cascade: A Multi-Faceted Approach to Hit Identification

A successful HTS campaign is not a single experiment but a funnel. Our proposed cascade ensures that hits are rigorously validated at each stage before advancing, a best practice in modern drug discovery.[9]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Cellular Characterization cluster_3 Phase 4: Lead Generation Compound_Library Analog Library (10,000+ Compounds) Primary_Screen Primary Biochemical Screen (AlphaLISA Kinase Assay) Single Concentration (e.g., 10 µM) Initial_Hits Initial Hits (~0.5-2% Hit Rate) Primary_Screen->Initial_Hits Dose_Response Dose-Response Confirmation (Primary Assay, 8-point curve) Determine IC₅₀ Initial_Hits->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., ADP-Glo Kinase Assay) Eliminate Technology Artifacts Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Biochemical Hits Orthogonal_Assay->Confirmed_Hits Viability_Assay Cell Viability/Cytotoxicity (CellTiter-Glo Assay) Assess General Toxicity Confirmed_Hits->Viability_Assay Target_Engagement High-Content Phenotypic Assay (Cell Cycle Analysis) Confirm On-Target Effect Viability_Assay->Target_Engagement Validated_Hits Validated Cellular Hits Target_Engagement->Validated_Hits SAR_MedChem SAR & Medicinal Chemistry Lead Optimization Validated_Hits->SAR_MedChem

Figure 1: A multi-phase HTS cascade for inhibitor discovery.

Assay Development and Validation: The Foundation of a Robust Screen

Before embarking on a full-scale screen, each assay must be rigorously developed, miniaturized, and validated to ensure its performance is acceptable for HTS.[10][11] The primary goal of this phase is to establish a stable and reproducible assay with a sufficient signal window to confidently identify hits.[12]

Key Validation Parameters:

ParameterDescriptionAcceptance CriteriaRationale
Signal Window (S/B) The ratio of the mean signal of the high control (e.g., no inhibitor) to the low control (e.g., potent inhibitor).> 5A larger window makes it easier to distinguish hits from noise.
Coefficient of Variation (%CV) A measure of the data dispersion around the mean for control wells. Calculated for both high and low controls.< 15%Ensures consistency and reproducibility across the plate.[12]
Z'-Factor A statistical parameter that reflects both the signal dynamic range and the data variation.> 0.5A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS.[7][8]
DMSO Tolerance The highest concentration of DMSO (the compound solvent) that does not significantly affect assay performance.Typically ≤ 1%Ensures the vehicle for compound delivery does not interfere with the assay.

Detailed Experimental Protocols

The following protocols are designed for execution in 384-well microplate format, which offers a good balance between throughput and reagent consumption.[13] Automation, including liquid handling and plate reading robotics, is essential for efficiency and reproducibility.[14]

Protocol 1: Primary Biochemical Screen - Aurora Kinase A AlphaLISA Assay

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology used to study biomolecular interactions.[15] A biotinylated peptide substrate binds to streptavidin-coated Donor beads, and a phosphorylation-specific antibody binds to Acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the beads into proximity (≤200 nm). Illumination at 680 nm excites the Donor bead, generating singlet oxygen that triggers a luminescent cascade in the Acceptor bead, which emits light at ~615 nm.[16][17][18]

G

Figure 2: Principle of the AlphaLISA kinase activity assay.

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the analog library (typically dissolved in DMSO) into a 384-well white opaque assay plate (e.g., PerkinElmer ProxiPlate). This results in a final screening concentration of 10 µM in a 5 µL total reaction volume.

  • Enzyme/Substrate Addition: Prepare a 2X kinase/substrate mix in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 2.5 µL of this mix, containing recombinant Aurora Kinase A and biotinylated peptide substrate, to each well.

  • Initiate Reaction: Prepare a 2X ATP solution in kinase buffer. Add 2.5 µL to each well to initiate the kinase reaction. The final ATP concentration should be at its Km value to sensitively detect ATP-competitive inhibitors.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Prepare the AlphaLISA detection mix containing Streptavidin-Donor beads and anti-phospho-substrate Acceptor beads in AlphaLISA buffer. Add 5 µL of this mix to each well under subdued light conditions.[15]

  • Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes to allow bead association.

  • Data Acquisition: Read the plate on an Alpha-enabled microplate reader (e.g., Revvity EnVision) using standard AlphaLISA settings.

Protocol 2: Secondary Cellular Screen - Cell Viability Assay

Principle: The Promega CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[19] The single-addition reagent lyses cells to release ATP and provides luciferase and luciferin. The resulting luminescence is directly proportional to the number of viable cells in the culture.[20][21] This assay is used to triage hits from the primary screen, deprioritizing compounds that exhibit broad cytotoxicity rather than specific kinase inhibition.

Step-by-Step Protocol:

  • Cell Plating: Seed a suitable cancer cell line (e.g., HeLa or HCT116) into 384-well clear-bottom, white-walled tissue culture plates at a pre-determined optimal density (e.g., 1,500 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Perform a serial dilution of the confirmed hits. Add 10 µL of the diluted compounds to the cells to achieve a final 8-point dose-response curve (e.g., from 100 µM to 10 nM). Include vehicle (DMSO) and positive (e.g., staurosporine) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times, making the effects of cell cycle inhibitors more pronounced.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the assay plates to room temperature.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a standard plate reader.

Protocol 3: Tertiary Phenotypic Screen - High-Content Cell Cycle Analysis

Principle: Inhibition of Aurora Kinase A is known to cause a G2/M cell cycle arrest.[22] This phenotypic change can be quantified using high-content imaging (HCI). Cells are treated with compounds and then stained with a DNA dye (e.g., Hoechst 33342) and an antibody against a mitotic marker like Phospho-Histone H3 (pH3). Automated microscopy and image analysis software can then classify each cell based on its DNA content and pH3 status to determine the percentage of cells arrested in mitosis.[23][24]

Step-by-Step Protocol:

  • Cell Plating and Treatment: Plate cells (e.g., HeLa) in 384-well imaging-quality plates (e.g., Corning 3712) and treat with compounds at 3-4 concentrations around their IC₅₀ values, as done in Protocol 2. Incubate for 24-48 hours.

  • Cell Fixation: Gently remove the culture medium and add 4% paraformaldehyde in PBS to each well. Incubate for 15 minutes at room temperature.

  • Permeabilization: Wash wells with PBS, then add 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 3% BSA in PBS for 1 hour.

  • Antibody Staining: Incubate with a primary antibody against pH3 (Ser10) for 2 hours. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and Hoechst 33342 nuclear stain for 1 hour.

  • Imaging: Wash the wells with PBS and acquire images using a high-content imaging system (e.g., Molecular Devices ImageXpress). Capture at least four fields per well using channels for DAPI (Hoechst) and FITC (pH3).

  • Image Analysis: Use an automated analysis workflow to identify nuclei (from Hoechst) and quantify the integrated intensity of both the Hoechst and pH3 signals for each cell. Plot the DNA content (Hoechst intensity) against the mitotic marker intensity (pH3) to quantify the percentage of cells in the G2/M phase.

Data Analysis and Hit Prioritization

Effective data analysis is crucial for extracting meaningful results from large HTS datasets.[6][25]

  • Primary Screen Analysis:

    • Raw data from the plate reader is normalized against on-plate controls (High Control: DMSO only; Low Control: potent inhibitor).

    • Percent inhibition is calculated for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Low_Control) / (Mean_High_Control - Mean_Low_Control)).

    • A Z-score is calculated for each well to determine its statistical significance. A common hit threshold is a Z-score > 3 or < -3, depending on whether the assay measures an increase or decrease in signal.[2]

  • Dose-Response Analysis:

    • For secondary and tertiary assays, the normalized data is plotted against the logarithm of the compound concentration.

    • A four-parameter logistic regression model is used to fit a sigmoidal curve and determine the IC₅₀ (half-maximal inhibitory concentration) for each active compound.

  • Hit Prioritization:

    • Potency: Compounds with lower IC₅₀ values in the biochemical and cellular assays are prioritized.

    • Selectivity: Hits are counterscreened against related kinases to assess selectivity.

    • Therapeutic Window: The ratio of the cytotoxic concentration (CC₅₀ from the viability assay) to the effective concentration (IC₅₀ from the functional assay) is calculated. A larger window is desirable.

    • SAR Analysis: Confirmed hits are clustered by chemical structure to identify preliminary structure-activity relationships (SAR), which guides the next phase of medicinal chemistry.[8]

Conclusion

The HTS cascade detailed in this application note provides a robust and scientifically rigorous framework for the identification of novel N-(4-aminophenyl)-4-methylbenzamide analogs with potent and specific kinase inhibitory activity. By integrating a sensitive biochemical primary screen with orthogonal and cell-based secondary assays, this workflow maximizes the probability of discovering high-quality, biologically relevant hits. This systematic approach, grounded in the principles of assay validation and multi-parametric analysis, provides a solid foundation for any drug discovery program aiming to explore this promising chemical space.

References

  • Merei, G. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • Agilent. (n.d.). High Throughput Screening of Compounds Affecting Distinct Phases of the Cell Cycle Using Mix-and-Read Assays. Agilent Technologies.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Novel Tubulin Polymerization Inhibitors. BenchChem.
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. National Library of Medicine.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
  • Molecular Devices. (n.d.). Screening Cell Cycle Inhibitors using Automated High-Content Imaging. Molecular Devices.
  • PubMed. (n.d.). A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro. National Library of Medicine.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps. UCSF.
  • PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Library of Medicine.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford University Press.
  • Wikipedia. (n.d.). High-throughput screening. Wikipedia.
  • Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Bio-Rad.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.
  • PerkinElmer. (n.d.). AlphaLISA Assay Development Guide. PerkinElmer.
  • Eli Lilly and Company & NIH Chemical Genomics Center. (2007). Guidance for Assay Development & HTS.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Michigan State University.
  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Indiana University.
  • BOC Sciences. (n.d.). High Throughput Screening (HTS). BOC Sciences.
  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience.
  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap.
  • Taos, T. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
  • Revvity. (n.d.). AlphaLISA assay development guide. Revvity.
  • BenchChem. (2025). A Researcher's Guide to High-Throughput Cell Viability Screening: Validating the Crystal Violet Assay. BenchChem.
  • Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery. Danaher.
  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. National Library of Medicine.
  • BenchChem. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. BenchChem.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Promega Corporation. (n.d.). High-Throughput Screening with the CellTiter-Glo™ Luminescent Cell Viability Assay. Promega Corporation.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NIH Bookshelf.
  • Promega Corporation. (n.d.). Choosing the right cell-based assay for your research. Promega Corporation.
  • PubMed Central. (2011). A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. National Library of Medicine.
  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information.
  • PubMed Central. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Library of Medicine.
  • MDPI. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI.
  • Devlin, J. J. (1997). A review of high-throughput screening approaches for drug discovery. Drug Discovery Today.
  • Danaher Life Sciences. (2024). High-throughput screening: accelerating drug discovery. Danaher.
  • PubMed Central. (n.d.). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. National Library of Medicine.
  • BenchChem. (n.d.). Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs. BenchChem.
  • Bane, S. L., et al. (2007). High-throughput screening of microtubule-interacting drugs. Methods in Molecular Medicine.
  • PubMed Central. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. National Library of Medicine.
  • PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Library of Medicine.

Sources

Application Notes and Protocols for N-(4-aminophenyl)-4-methylbenzamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The N-phenylbenzamide framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets with high affinity. Its derivatives have been extensively explored, leading to the development of numerous therapeutic agents. The compound of interest, N-(4-aminophenyl)-4-methylbenzamide, represents a fundamental scaffold within this class. The primary amino group on one phenyl ring and the methyl group on the other provide key vectors for chemical modification, making it an ideal starting point for generating compound libraries for structure-activity relationship (SAR) studies. These studies are crucial in drug discovery for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the application of N-(4-aminophenyl)-4-methylbenzamide in SAR studies, with a particular focus on its potential as a kinase inhibitor, a class of enzymes frequently targeted in oncology. We will detail protocols for the synthesis of analog libraries, in vitro biological evaluation, and discuss the anticipated SAR based on established principles for related benzamide-based kinase inhibitors.

Strategic Approach to SAR Studies with N-(4-aminophenyl)-4-methylbenzamide

A systematic SAR exploration of the N-(4-aminophenyl)-4-methylbenzamide scaffold involves the independent and combined modification of its three key components: the 4-aminophenyl ring (Ring A), the 4-methylbenzoyl moiety (Ring B), and the central amide linker. The primary objective is to understand how these modifications influence biological activity, which, for the context of this guide, will be focused on kinase inhibition and anticancer effects.

cluster_0 Core Scaffold: N-(4-aminophenyl)-4-methylbenzamide cluster_1 Synthetic Pathway cluster_2 Biological Evaluation cluster_3 Data Analysis and Iteration Core N-(4-aminophenyl)-4-methylbenzamide Synthesis Synthesis of Analogs Core->Synthesis Modification at Ring A, Ring B, and Amide Linker Purification Purification and Characterization Synthesis->Purification Primary_Screen Primary Screen: In Vitro Kinase Assay (e.g., VEGFR-2) Purification->Primary_Screen Compound Library Secondary_Screen Secondary Screen: Cell-Based Cytotoxicity Assay (e.g., MTT) Primary_Screen->Secondary_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis IC50 Values Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Figure 1: A generalized workflow for a structure-activity relationship (SAR) study originating from the N-(4-aminophenyl)-4-methylbenzamide scaffold.

Synthetic Protocols for Analog Generation

The synthesis of a library of N-(4-aminophenyl)-4-methylbenzamide analogs can be efficiently achieved through a convergent synthesis strategy. The core reaction is an amide coupling between a substituted aniline and a substituted benzoic acid or its activated form.

Protocol 1: General Amide Coupling for Analog Synthesis

This protocol outlines the synthesis of the parent compound and can be adapted for a wide range of analogs by substituting the starting materials. The synthesis proceeds in two main steps: the formation of an amide bond with a nitro-substituted aniline, followed by the reduction of the nitro group to the primary amine.

Step 1: Amide bond formation

  • To a solution of 4-nitroaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • In a separate flask, convert 4-methylbenzoic acid (1.1 eq.) to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride. This is typically done in an inert solvent like DCM with a catalytic amount of DMF. Alternatively, use a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

  • Slowly add the 4-methylbenzoyl chloride or the activated benzoic acid solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-(4-nitrophenyl)-4-methylbenzamide.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Nitro group reduction

  • Dissolve the purified N-(4-nitrophenyl)-4-methylbenzamide (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Add 10% Palladium on carbon (Pd/C) (catalytic amount) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 2-16 hours.[1]

    • Metal-mediated Reduction: Use a mixture of iron powder (Fe) and ammonium chloride (NH₄Cl) in an ethanol/water mixture and reflux for 1-4 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • For the iron-based reduction, filter the hot reaction mixture and concentrate the filtrate. The product may require further purification by column chromatography.

  • The final product, N-(4-aminophenyl)-4-methylbenzamide, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

This modular synthesis allows for the creation of a diverse library of analogs by using various substituted anilines and benzoic acids.

Biological Evaluation Protocols

The benzamide scaffold is prevalent in many kinase inhibitors.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a well-established target in cancer therapy.[4][5] Therefore, a logical primary screen for a library of N-(4-aminophenyl)-4-methylbenzamide analogs would be an in vitro VEGFR-2 kinase assay, followed by a secondary cell-based cytotoxicity assay.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[6][7]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at a concentration near the Kₘ for VEGFR-2

  • A suitable substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • A luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • A plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).[8]

  • In the wells of the assay plate, add the test compound dilutions. Include wells for a positive control (enzyme, ATP, substrate, no inhibitor) and a negative control (no enzyme).

  • Add the VEGFR-2 enzyme and the substrate to each well (except the negative control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[6][9]

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10]

Materials:

  • A relevant human cancer cell line (e.g., a line known to be sensitive to VEGFR-2 inhibition like HepG2 or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well cell culture plates

  • A multi-channel pipette

  • A microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (medium with the same concentration of DMSO used for the test compounds).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).[11]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.

  • Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) from a dose-response curve.

Data Presentation and Structure-Activity Relationship Analysis

The data obtained from the biological assays should be tabulated to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical SAR Data for N-(4-aminophenyl)-4-methylbenzamide Analogs in a VEGFR-2 Inhibition Assay

Compound IDR¹ (on Ring A)R² (on Ring B)VEGFR-2 IC₅₀ (nM)
Parent 4-NH₂4-CH₃850
A1 4-NH₂H1200
A2 4-NH₂4-OCH₃600
A3 4-NH₂4-Cl450
A4 4-NH₂4-CF₃300
B1 H4-CH₃>10000
B2 4-N(CH₃)₂4-CH₃2500
B3 4-NH-CO-CH₃4-CH₃5000
B4 3-NH₂4-CH₃3000

Table 2: Hypothetical Cytotoxicity Data for Selected Analogs against a Cancer Cell Line

Compound IDR¹ (on Ring A)R² (on Ring B)Cytotoxicity IC₅₀ (µM)
Parent 4-NH₂4-CH₃15.2
A3 4-NH₂4-Cl8.7
A4 4-NH₂4-CF₃5.1
B1 H4-CH₃>50
Interpreting the SAR:
  • Importance of the 4-amino group (Ring A): The presence of the 4-amino group appears to be crucial for activity, as its removal (Compound B1) leads to a significant loss of potency. This amino group likely forms a key hydrogen bond interaction within the kinase hinge region.

  • Modifications on Ring B: The substituent at the 4-position of the benzoyl ring significantly influences activity. Small, electron-withdrawing groups like chloro (A3) and trifluoromethyl (A4) enhance potency compared to the methyl group (Parent) or methoxy group (A2). This suggests that this part of the molecule may occupy a hydrophobic pocket where electron-withdrawing character is favored.

  • Modifications on Ring A: Modification of the 4-amino group, such as methylation (B2) or acylation (B3), is detrimental to activity, further highlighting its importance as a hydrogen bond donor. The position of the amino group is also critical, as moving it to the 3-position (B4) reduces activity.

cluster_A Ring A Modifications (4-aminophenyl) cluster_B Ring B Modifications (4-methylbenzoyl) cluster_C Amide Linker A_NH2 4-NH2 (Crucial for H-bonding) A_Mod Methylation/Acylation (Decreases activity) A_NH2->A_Mod Leads to A_Pos Positional Isomers (e.g., 3-NH2, Decreases activity) A_NH2->A_Pos Leads to B_Me 4-CH3 (Moderate activity) B_EWG Electron-Withdrawing Groups (e.g., Cl, CF3, Increases activity) B_Me->B_EWG Improves Activity B_EDG Electron-Donating Groups (e.g., OCH3, May decrease activity) B_Me->B_EDG May Decrease Activity Amide Amide (H-bond donor/acceptor) Core Core Scaffold Core->A_NH2 Maintains Activity Core->B_Me Core->Amide

Figure 2: A conceptual diagram illustrating the key structure-activity relationships for the N-(4-aminophenyl)-4-methylbenzamide scaffold as a potential kinase inhibitor.

Conclusion and Future Directions

The N-(4-aminophenyl)-4-methylbenzamide scaffold serves as an excellent starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for conducting systematic SAR studies. By generating and testing a diverse library of analogs, researchers can elucidate the key structural features required for potent and selective biological activity. The insights gained from these studies can then be used to guide the design of more advanced lead compounds with improved drug-like properties, ultimately contributing to the discovery of new and effective medicines.

References

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Shaik, S. P., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183.
  • El-Sayed, N. N. E., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1973.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(11), 3354.
  • Charde, M. S., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(6), 968-991.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, May 30). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem Compound Database. Retrieved from [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Singh, H., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(5), 735.
  • El-Damasy, A. K., et al. (2022). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-102) as a potent and orally bioavailable dual BCR-ABL/VEGFR-2 inhibitor for the treatment of chronic myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114468.
  • Sun, L., et al. (2003). Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 13(19), 3191-3195.
  • Jo, A., et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Bioorganic & Medicinal Chemistry Letters, 107, 129798.
  • Das, D., Preet, R., & Mohapatra, P. (2023). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Molecules, 28(14), 5413.

Sources

HPLC method for analyzing "N-(4-aminophenyl)-4-methylbenzamide" reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-aminophenyl)-4-methylbenzamide Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven High-Performance Liquid Chromatography (HPLC) method for monitoring the reaction progress of the synthesis of N-(4-aminophenyl)-4-methylbenzamide. The synthesis of amide-containing compounds is fundamental in pharmaceutical and materials science, making robust analytical monitoring essential for optimization, yield determination, and impurity profiling. This document details the rationale behind the method development, a step-by-step protocol for implementation, and guidelines for method validation. The intended audience includes researchers, process chemists, and quality control analysts engaged in drug development and chemical synthesis.

Introduction: The Critical Role of Reaction Monitoring

N-(4-aminophenyl)-4-methylbenzamide is a valuable chemical intermediate characterized by its amide linkage and aromatic functionalities. Its synthesis, typically involving the acylation of an aniline derivative, requires careful monitoring to ensure completion, maximize yield, and minimize the formation of process-related impurities. High-Performance Liquid Chromatography (HPLC) is an ideal analytical tool for this purpose, offering high specificity and quantitative accuracy.[1][2] Unlike spectroscopic techniques which may struggle to differentiate between structurally similar components, the chromatographic separation provided by HPLC allows for the simultaneous and distinct quantification of starting materials, intermediates, the final product, and any byproducts.[1]

This application note presents a reverse-phase HPLC (RP-HPLC) method designed to effectively separate and quantify the key components in the synthesis of N-(4-aminophenyl)-4-methylbenzamide.

Synthesis and Analytical Overview

The method described herein is tailored for monitoring the acylation reaction between p-toluoyl chloride and p-phenylenediamine to form the desired product. The primary analytical challenge is to resolve the polar starting material (p-phenylenediamine), the more non-polar product, and potential byproducts such as the di-acylated species on the same chromatogram.

Reaction_Scheme reactant1 p-Phenylenediamine product N-(4-aminophenyl)-4-methylbenzamide reactant1->product plus + reactant2 p-Toluoyl Chloride reactant2->product

Figure 1: General reaction scheme for the synthesis of N-(4-aminophenyl)-4-methylbenzamide.

HPLC Method Development: A Rationale-Driven Approach

The selection of each parameter in this HPLC method is based on the physicochemical properties of the analytes and established chromatographic principles to ensure a robust and reliable separation.

Mode of Separation: Reverse-Phase Chromatography

Reverse-phase HPLC is the chosen mode due to its exceptional capability in separating molecules based on their hydrophobicity.[3][4] The analytes in this reaction—p-phenylenediamine, p-toluoyl chloride, and N-(4-aminophenyl)-4-methylbenzamide—are all aromatic and possess varying degrees of polarity. A non-polar stationary phase (like C18) will retain the less polar compounds more strongly, allowing for an effective separation from the more polar ones using a polar mobile phase.

Stationary Phase (Column) Selection

A C18 (octadecylsilane) column is the cornerstone of this method. Its long alkyl chains provide a high degree of hydrophobicity, which is necessary to retain the aromatic product and starting materials sufficiently for separation.[5][6] For potentially difficult separations of structurally similar impurities, a Phenyl-Hexyl phase could be considered as an alternative. The phenyl groups in this type of stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.[4][7]

  • Recommended Column: C18, 250 mm length x 4.6 mm internal diameter, 5 µm particle size.

  • Rationale: This standard column dimension provides a good balance of resolving power, efficiency, and analysis time, making it ideal for monitoring reactions that can last several hours.[8]

Mobile Phase Optimization

The mobile phase is the most powerful tool for optimizing selectivity in RP-HPLC.[9] A gradient elution is employed to ensure that both the early-eluting polar starting material (p-phenylenediamine) and the later-eluting, more hydrophobic product are resolved within a single run.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Rationale: Formic acid is used to control the pH of the mobile phase. A slightly acidic pH (around 2.7) ensures that the primary amine groups on p-phenylenediamine and the product are consistently protonated. This minimizes peak tailing, which can occur from interactions with residual silanols on the silica-based stationary phase, and leads to sharper, more symmetrical peaks.[7] Formic acid is also volatile, making it compatible with mass spectrometry (LC-MS) if further characterization is needed.

  • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and favorable UV transparency.[3]

Detection Wavelength

A UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended.

  • Detection Wavelength: 254 nm.

    • Rationale: This wavelength is a common and effective choice for detecting compounds containing aromatic rings.[3][8] For optimal sensitivity, it is best practice to determine the absorbance maximum (λmax) for the product, N-(4-aminophenyl)-4-methylbenzamide, by injecting a standard solution and acquiring its full UV spectrum. The PDA detector is invaluable here, as it can confirm peak purity and help in the identification of unknown impurities by comparing their UV spectra.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, DAD/PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna C18, Waters Symmetry C18, or equivalent).

  • Chemicals: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (reagent grade or higher).

  • Standards: Analytical standards of p-phenylenediamine, p-toluoyl chloride, and N-(4-aminophenyl)-4-methylbenzamide.

  • Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or nylon).

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Fill to the mark and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each analytical standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This mixture serves as a suitable diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the diluent. This solution is used to determine the retention times of each component.

  • Reaction Sample Preparation:

    • Quench Reaction: Withdraw a small aliquot (e.g., 100 µL) from the reaction vessel. Immediately quench it by diluting it into a larger, fixed volume of cold diluent (e.g., 900 µL in an Eppendorf tube). This step is crucial to stop the reaction at a precise time point.

    • Dilute: Perform a further dilution as necessary to bring the concentration of the product within the linear range of the calibration curve (e.g., 10-100 µg/mL).

    • Filter: Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter.

Chromatographic Conditions
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA at 254 nm

Method Validation Framework

To ensure the trustworthiness and reliability of the quantitative data, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6]

Validation ParameterPurpose & Acceptance Criteria
Specificity Demonstrate that the product peak is free from interference from reactants, byproducts, and diluent. Peak purity index from PDA should be >0.99.[6]
Linearity Establish a linear relationship between concentration and peak area. Prepare at least five concentrations of the product standard. The correlation coefficient (R²) should be ≥ 0.999.
Precision (%RSD) Assess the repeatability of the method. For assay methods, the Relative Standard Deviation (%RSD) for multiple injections should be ≤ 2.0%.[6]
Accuracy (% Recovery) Determine the closeness of the measured value to the true value. Perform recovery studies by spiking a blank matrix with known concentrations of the product. Recovery should be within 98.0 - 102.0%.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Important for tracking the reaction at initiation and completion stages.[6]

Data Interpretation and Workflow

The primary output of the analysis is a series of chromatograms, one for each time point. By integrating the peak area of the product and reactants and using a calibration curve, the concentration of each component can be determined over time.

Workflow cluster_wet_lab Sample Preparation cluster_instrument HPLC Analysis cluster_data_analysis Data Processing A Reaction Sampling B Quenching & Dilution A->B C Filtration B->C D HPLC Injection C->D E Data Acquisition (Chromatogram) D->E F Peak Integration E->F G Concentration Calculation (via Calibration Curve) F->G H Plot Reaction Profile (% Conversion vs. Time) G->H

Figure 2: Analytical workflow from reaction sampling to final data analysis.

This process allows for the generation of a reaction profile, plotting the disappearance of starting materials and the appearance of the product as a function of time. This profile is invaluable for determining reaction kinetics, identifying the optimal reaction endpoint, and investigating the formation of any impurities.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, specific, and reliable tool for monitoring the synthesis of N-(4-aminophenyl)-4-methylbenzamide. The rationale-driven selection of the stationary phase, mobile phase, and detection parameters ensures a high-quality separation. By following the provided protocol and implementing a proper validation strategy, researchers and drug development professionals can gain precise and accurate insights into their reaction dynamics, leading to improved process control, higher yields, and enhanced purity of the final product.

References

  • Vertex AI Search Result.
  • Vertex AI Search Result. Mobile Tool for HPLC Reaction Monitoring | Organic Process Research & Development.
  • Vertex AI Search Result. N-(4-Aminophenyl)-4-methylbenzenesulfonamide | C13H14N2O2S | CID 458884.
  • Vertex AI Search Result. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - ChemicalBook.
  • Vertex AI Search Result.
  • Vertex AI Search Result.
  • Vertex AI Search Result. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem - NIH.
  • Vertex AI Search Result. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Vertex AI Search Result.
  • Vertex AI Search Result.
  • Vertex AI Search Result. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides.
  • Vertex AI Search Result.
  • Vertex AI Search Result. An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide - Benchchem.
  • Vertex AI Search Result. N-(4-Aminophenyl)-N-ethylbenzamide | SIELC - SIELC Technologies.
  • Vertex AI Search Result. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Vertex AI Search Result.
  • Vertex AI Search Result. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
  • Vertex AI Search Result. N-(4-Aminophenyl)-4-methylbenzenesulfonamide | C13H14N2O2S | CID - PubChem.
  • Vertex AI Search Result. CAS 292870-41-8 | N-(4-Aminophenyl)-4-bromobenzamide - Hoffman Fine Chemicals.
  • Vertex AI Search Result. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • Vertex AI Search Result. 23600-44-4|N-(4-Aminophenyl)-4-methylbenzamide|BLD Pharm.
  • Vertex AI Search Result. A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide - Benchchem.
  • Vertex AI Search Result.
  • Vertex AI Search Result. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • Vertex AI Search Result. Reversed Phase HPLC Method Development - Phenomenex.

Sources

Cell-based assay for measuring the activity of "N-(4-aminophenyl)-4-methylbenzamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Cell-Based Assays for Measuring the Activity of "N-(4-aminophenyl)-4-methylbenzamide" Derivatives

Introduction

N-substituted benzamides are a versatile class of small molecules with significant therapeutic potential, particularly in oncology.[1][2] The "N-(4-aminophenyl)-4-methylbenzamide" scaffold and its derivatives have garnered interest due to their potential to modulate key cellular processes involved in cancer progression. Many compounds with a benzamide core structure have been identified as inhibitors of critical enzymes such as Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).[1][3] Inhibition of these enzymes can lead to cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to other therapies.[1][4]

This guide provides a comprehensive suite of cell-based assays to evaluate the biological activity of novel "N-(4-aminophenyl)-4-methylbenzamide" derivatives. The protocols are designed for researchers, scientists, and drug development professionals to assess compound cytotoxicity, pro-apoptotic activity, and target engagement within a cellular context. The methodologies follow a logical progression, from broad phenotypic screens to more specific mechanistic assays, enabling a thorough characterization of novel chemical entities.

Key Signaling Pathways and Rationale for Assay Selection

A significant number of benzamide derivatives function as HDAC inhibitors.[1][5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes.[1][4] By inhibiting HDACs, these compounds can restore the expression of genes that halt cell proliferation and induce apoptosis.[1] Another important target for benzamide derivatives is the PARP enzyme family, which is crucial for DNA repair.[3] In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality.[3][6]

The assays described herein are selected to provide a multi-faceted view of the compound's activity:

  • Cell Viability Assays (MTT/MTS): To determine the cytotoxic or cytostatic effects of the compounds and establish a dose-response relationship (IC₅₀).[7][8]

  • Apoptosis Assay (Caspase-Glo® 3/7): To quantify the induction of programmed cell death, a common mechanism of action for anticancer agents.[9][10]

  • HDAC Activity Assay (HDAC-Glo™ I/II): To directly measure the inhibition of HDAC enzymes within the cell, confirming target engagement.[11][12]

  • Target Engagement Validation (Western Blot for Acetylated Histones): To visualize the downstream effects of HDAC inhibition by measuring the accumulation of acetylated histones.[13][14]

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Human Colorectal Carcinoma Cell Line (HCT116)ATCCCCL-247
Human Breast Cancer Cell Line (MCF-7)ATCCHTB-22
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Caspase-Glo® 3/7 Assay SystemPromegaG8090
HDAC-Glo™ I/II Assay SystemPromegaG6420
Protease Inhibitor CocktailRoche11836170001
RIPA Lysis and Extraction BufferThermo Fisher89900
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: Acetyl-Histone H3 (Lys9)Cell Signaling Tech9649
Primary Antibody: Histone H3Cell Signaling Tech4499
HRP-conjugated Anti-rabbit IgGCell Signaling Tech7074
ECL Western Blotting SubstrateBio-Rad1705061
96-well flat-bottom plates (clear)Corning3596
96-well flat-bottom plates (white, opaque)Corning3917
6-well platesCorning3516

Experimental Workflow Overview

The following diagram illustrates the sequential workflow for characterizing "N-(4-aminophenyl)-4-methylbenzamide" derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Functional & Mechanistic Assays cluster_2 Target Validation cluster_3 Data Analysis & Interpretation start Compound Synthesis & Solubilization in DMSO viability Cell Viability Assay (MTT) Determine IC50 start->viability apoptosis Apoptosis Assay (Caspase-Glo® 3/7) viability->apoptosis hdac_activity HDAC Activity Assay (HDAC-Glo™ I/II) viability->hdac_activity analysis Comprehensive Activity Profile of Derivatives apoptosis->analysis western_blot Western Blot for Acetylated Histones hdac_activity->western_blot western_blot->analysis

Figure 1: Experimental workflow for compound characterization.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][15] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8][16]

A. Cell Seeding

  • Culture HCT116 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells that are in the logarithmic growth phase (typically 70-80% confluent).

  • Count the cells using a hemocytometer and determine viability via Trypan Blue exclusion.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into a clear 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment.

B. Compound Treatment

  • Prepare a 10 mM stock solution of each "N-(4-aminophenyl)-4-methylbenzamide" derivative in DMSO.

  • Perform serial dilutions of the stock solutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent toxicity.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubate the plate for 48-72 hours.

C. MTT Assay Procedure

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution (prepared in PBS) to each well.[17][18]

  • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the crystals.[19]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17][18]

  • Measure the absorbance at 570 nm using a microplate reader.[16]

D. Data Analysis

  • Subtract the absorbance of blank wells (medium with MTT and DMSO only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Example IC₅₀ Values for Benzamide Derivatives in HCT116 Cells

CompoundIC₅₀ (µM) after 48h
Derivative A5.2
Derivative B12.8
Derivative C> 100
Known HDACi (e.g., Vorinostat)2.5

Protocol 2: Apoptosis (Caspase-Glo® 3/7) Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9] The assay provides a proluminescent substrate that is cleaved by active caspases to generate a "glow-type" luminescent signal.[9][20]

A. Cell Seeding and Treatment

  • Seed 5,000 cells per well in 100 µL of complete medium into a white, opaque-walled 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with the "N-(4-aminophenyl)-4-methylbenzamide" derivatives at concentrations around their IC₅₀ values (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include vehicle and untreated controls.

B. Assay Procedure

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[20][21]

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9][21]

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

C. Data Analysis

  • Subtract the background luminescence (from wells with medium and reagent only).

  • Express the data as fold change in caspase activity relative to the vehicle control.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Protocol 3: Cellular HDAC Activity (HDAC-Glo™ I/II) Assay

This is a homogeneous, luminescent assay that measures the activity of Class I and II histone deacetylases (HDACs) in cultured cells.[11][22] The assay utilizes a cell-permeable substrate that is deacetylated by HDACs, leading to the generation of a luminescent signal via a coupled luciferase reaction.[11][12]

A. Cell Seeding and Treatment

  • Seed 10,000 HCT116 cells per well in 100 µL of complete medium into a white, opaque-walled 96-well plate.

  • Incubate for 24 hours.

  • Treat the cells with serial dilutions of the benzamide derivatives for a defined period (e.g., 4-6 hours).

B. Assay Procedure

  • Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well.

  • Mix the plate on an orbital shaker for 1-2 minutes.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the luminescence with a luminometer.

C. Data Analysis

  • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ for HDAC activity.

Protocol 4: Western Blot for Acetylated Histones

This protocol allows for the direct visualization of the downstream effects of HDAC inhibition by detecting the levels of acetylated histones.[13] An increase in acetylated histone H3 at lysine 9 (Ac-H3K9) is a common biomarker for HDAC inhibitor activity.

A. Cell Lysis

  • Seed 1 x 10⁶ cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with the benzamide derivatives at their IC₅₀ concentrations for 24 hours.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease inhibitors.[23]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

B. SDS-PAGE and Western Blotting

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[24]

  • Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[24]

  • Incubate the membrane with the primary antibody against Acetyl-Histone H3 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3.

C. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the acetylated histone band to the total histone band for each sample.

  • Express the results as a fold change relative to the vehicle-treated control.

HDAC Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action for HDAC inhibitors.

G cluster_0 Cell Nucleus cluster_1 Cellular Outcome HDAC HDAC Enzyme Histone_D Deacetylated Histone HDAC->Histone_D Benzamide N-(4-aminophenyl)- 4-methylbenzamide Derivative Benzamide->HDAC Inhibition Histone_A Acetylated Histone Histone_A->HDAC Deacetylation Chromatin_R Relaxed Chromatin (Transcriptionally Active) Histone_A->Chromatin_R Chromatin_C Condensed Chromatin (Transcriptionally Repressed) Histone_D->Chromatin_C TSG_E Tumor Suppressor Genes (Expressed) Chromatin_R->TSG_E TSG_R Tumor Suppressor Genes (Repressed) Chromatin_C->TSG_R Outcome Cell Cycle Arrest, Apoptosis, Differentiation TSG_E->Outcome

Figure 2: Mechanism of HDAC inhibition by benzamide derivatives.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls. Positive controls, such as known HDAC inhibitors, should be used to confirm assay performance. Vehicle controls are essential to account for any effects of the solvent. The multi-assay approach provides a system of cross-validation. For instance, a compound that shows high potency in the HDAC-Glo™ assay should also lead to a corresponding increase in acetylated histones in the Western blot analysis and induce apoptosis as measured by the Caspase-Glo® assay. A lack of correlation between these assays may indicate off-target effects or issues with compound stability or cell permeability, prompting further investigation.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Hu, E., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. Available at: [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. Available at: [Link]

  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • PubMed - NIH. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Available at: [Link]

  • PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available at: [Link]

  • CD BioSciences. Histone Deacetylase Assays, Cell-based Epigenetic Assays. Available at: [Link]

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. Available at: [Link]

  • protocols.io. Caspase 3/7 Activity. Available at: [Link]

  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Available at: [Link]

  • PMC - NIH. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Available at: [Link]

  • BPS Bioscience. PARP Assays. Available at: [Link]

  • Amsbio. PARP Assays. Available at: [Link]

  • ResearchGate (2018). (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Available at: [Link]

  • BMG LABTECH. PARP assay for inhibitors. Available at: [Link]

  • AACR Journals. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Available at: [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available at: [Link]

  • protocols.io (2022). Method for detecting acetylated PD-L1 in cell lysates. Available at: [Link]

  • Bio-protocol. In-vitro protein acetylation, quantitation & western blotting. Available at: [Link]

  • PubMed. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Available at: [Link]

  • PubMed (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Available at: [Link]

  • NIH (2020). Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells. Available at: [Link]

  • Journal of Pharmaceutical Chemistry (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Available at: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available at: [Link]

  • Bio-Rad. General Protocol for Western Blotting. Available at: [Link]

  • PubMed Central. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]

  • PMC. Sirtuin activators and inhibitors: Promises, achievements, and challenges. Available at: [Link]

  • Google Patents. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

Sources

Troubleshooting & Optimization

Technical Support Center: Selective N-Acylation of p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity

Welcome to the technical support guide for the selective N-acylation of p-phenylenediamine (PPD). PPD is a symmetrical aromatic diamine, meaning it possesses two amino groups of nearly identical reactivity. This structural symmetry presents a significant challenge in synthetic chemistry: achieving selective mono-acylation while preventing the formation of the undesired di-acylated byproduct.[1][2] This guide provides in-depth troubleshooting advice, field-proven protocols, and the underlying chemical principles to help you navigate this common synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: My primary issue is over-acylation. Why am I getting so much di-acylated product instead of the mono-acylated compound?

This is the most common problem encountered. The formation of the di-acylated byproduct is a direct consequence of the second amino group on the newly formed mono-acylated PPD reacting with the acylating agent. While the first acylation slightly deactivates the molecule via the electron-withdrawing effect of the acyl group, the remaining amino group is often still sufficiently nucleophilic to react, especially if reaction conditions are not carefully controlled. Key factors that favor di-acylation include using a high concentration of a highly reactive acylating agent, elevated temperatures, and an unfavorable stoichiometric ratio.[3][4]

Q2: My yield of the desired mono-acylated product is consistently low, even when I don't see much di-acylation. What are the likely causes?

Low yields can stem from several issues beyond over-acylation:

  • Purity of Starting Material: p-Phenylenediamine is susceptible to air oxidation, often indicated by a darkening of the material from white or light pink to brown or black.[3][5] Oxidized impurities can lead to side reactions and lower yields.

  • Salt Formation: The amino groups of PPD are basic. If your acylating agent generates an acidic byproduct (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride), it can protonate the starting material or product, forming an unreactive ammonium salt and effectively halting the reaction.[3][6]

  • Hydrolysis of Reagents: The presence of water in the reaction can lead to the hydrolysis of reactive acylating agents like acyl chlorides and anhydrides, consuming them before they can react with the amine.[6]

  • Incomplete Reaction: The reaction conditions (temperature, time, solvent) may simply be suboptimal for your specific system, leading to poor conversion.[7]

Q3: I'm struggling with the purification. How can I effectively separate the mono-acylated product from unreacted PPD and the di-acylated byproduct?

Separating this mixture can be challenging due to the similar nature of the compounds.

  • Recrystallization: This is the most common and effective method.[4][8] The key is to find a solvent system where the solubilities of the three components are sufficiently different. Often, the di-acylated product is significantly less polar and may precipitate first from a cooling solution, while the more polar PPD may remain in the mother liquor.

  • Column Chromatography: While possible, it can be resource-intensive for larger scales. The polarity difference between the di-acylated (least polar), mono-acylated, and PPD (most polar) allows for separation on silica or alumina gel.[4]

  • Acid-Base Extraction: The basicity of the remaining amino group on the mono-acylated product and the two amino groups on PPD can be exploited. By carefully adjusting the pH of an aqueous solution during workup, it's possible to selectively protonate and dissolve the more basic PPD into the aqueous layer, leaving the less basic mono- and di-acylated products in the organic layer.

In-Depth Troubleshooting Guide

Issue: Excessive Formation of Di-acylated Byproduct

Q: How critical is my choice of acylating agent and stoichiometry?

Extremely critical. These are your primary tools for controlling selectivity.

  • Acylating Agent Reactivity: Highly reactive agents like acyl chlorides often lead to poor selectivity and significant di-acylation.[9] Acetic anhydride is a more moderate and commonly used reagent.[3] For maximum selectivity, consider using a less reactive acyl source, such as ethyl acetate , which can act as both the solvent and the acylating agent, typically requiring a catalyst and heat.[10]

  • Stoichiometry: To favor mono-acylation, you should use the acylating agent as the limiting reagent. A molar ratio of 1.0 equivalent of PPD to 0.8-1.0 equivalent of the acylating agent is a good starting point. Using an excess of PPD can further suppress di-acylation by increasing the statistical probability of the acylating agent reacting with a molecule of PPD rather than the already mono-acylated product.

Q: How do I optimize the reaction conditions (temperature, addition rate) to prevent di-acylation?

This involves kinetic control of the reaction. The goal is to keep the instantaneous concentration of the acylating agent low.

  • Slow, Controlled Addition: The acylating agent should be added dropwise or via a syringe pump to a solution of PPD over an extended period.[4] This prevents a localized excess of the acylating agent that could lead to immediate di-acylation.

  • Low Temperature: Running the reaction at a reduced temperature (e.g., 0 °C to room temperature) slows down the rate of both the first and second acylation. Since the second acylation is generally slower, lower temperatures disproportionately disfavor this follow-on reaction, thus improving selectivity for the mono-acylated product.

Issue: Low Conversion and Incomplete Reactions

Q: My TLC analysis shows a lot of unreacted PPD. I'm using acetyl chloride, so why isn't the reaction proceeding?

The most probable cause is the in-situ generation of hydrochloric acid (HCl). As the reaction proceeds, each acylation releases one equivalent of HCl. This acid will immediately protonate a basic amino group, rendering it non-nucleophilic and unable to react further.[3]

Solution: Add a non-nucleophilic base to the reaction mixture to act as an acid scavenger.

  • Recommended Bases: Triethylamine (TEA) or pyridine are commonly used. Use at least one equivalent of base for every equivalent of HCl produced. It is often practical to use the base as the solvent or in excess.[3]

  • Order of Addition: It is often best to add the acylating agent to a solution of the PPD and the base.

dot

cluster_0 Reaction Pathway & Troubleshooting PPD p-Phenylenediamine (PPD) Salt Protonated/Unreactive PPD Salt PPD->Salt + HX (No Base Present) AcylX Acylating Agent (Ac-X) Mono_Product Mono-acylated Product AcylX->Mono_Product + PPD Base Base (e.g., Pyridine) Base->Mono_Product Prevents Salt Formation Di_Product Di-acylated Product Mono_Product->Di_Product + Ac-X (Undesired)

Caption: Reaction pathways in PPD acylation.

Key Parameter Summary

ParameterRecommendation for Mono-acylationRationale
Stoichiometry (PPD:Acylating Agent) 1 : 0.8 - 1.0Makes the acylating agent the limiting reagent, reducing the chance of a second acylation.
Acylating Agent Acetic Anhydride, Ethyl AcetateLower reactivity compared to acyl chlorides provides better kinetic control.[3][10]
Temperature 0 °C to Room TemperatureSlows the reaction rate, disproportionately inhibiting the slower second acylation step.
Rate of Addition Slow, dropwise additionMaintains a low instantaneous concentration of the acylating agent, favoring reaction with the more abundant PPD.[4]
Base (if acid is a byproduct) 1-2 equivalents (e.g., Pyridine, TEA)Neutralizes acidic byproducts, preventing the deactivation of the amine starting material through salt formation.[3]
Solvent Anhydrous polar aprotic (e.g., DCM, DMF, Ethyl Acetate)Ensures solubility of reactants and prevents hydrolysis of the acylating agent.[6][10]

Validated Experimental Protocols

Protocol 1: Alternative Synthesis via Reduction of 4-Nitroacetanilide

This is often the most reliable method for obtaining high-purity N-(4-aminophenyl)acetamide as it completely avoids the selectivity issue.[8][11]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add moist p-nitroacetanilide (1.0 eq).

  • Reagents: Add water (approx. 3 mL per g of starting material), iron filings (approx. 0.7 eq), and a catalytic amount of acetic acid (approx. 0.05 eq).

  • Reaction: Heat the mixture to boiling with vigorous stirring. The reaction is often complete within 10-15 minutes, indicated by the disappearance of the yellow color.

  • Workup: Cool the mixture to ~70 °C and add sodium carbonate until the solution is alkaline. This precipitates iron salts.

  • Filtration: Filter the hot reaction mixture to remove the iron sludge.

  • Crystallization: Concentrate the filtrate by boiling until the volume is reduced by about 20-25%. Allow the solution to cool slowly to room temperature, then in an ice bath, to crystallize the product.

  • Isolation: Collect the needle-like crystals by vacuum filtration and wash with cold water. A second crop can be obtained by further concentrating the mother liquor.

Protocol 2: Controlled Acylation with Acetic Anhydride
  • Setup: Dissolve p-phenylenediamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) in a flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Slowly add acetic anhydride (0.9 eq) dropwise to the stirred solution over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC, observing the consumption of PPD and the appearance of the mono- and di-acylated spots.

  • Quenching: Once the starting material is consumed or the optimal product ratio is reached, quench the reaction by adding cold water.

  • Workup & Purification: Proceed with an appropriate extraction and recrystallization procedure to isolate the desired mono-acylated product.

dot

cluster_1 Troubleshooting Workflow Start Reaction Outcome: Low Yield / Poor Selectivity Check_Di Check for Di-acylation (TLC/LCMS) Start->Check_Di Check_SM Check for Unreacted PPD Start->Check_SM High_Di High Di-acylation Detected Check_Di->High_Di Yes High_SM High Unreacted PPD Detected Check_SM->High_SM Yes Solution_Di Solutions: - Lower Temperature - Slow Reagent Addition - Use 1:0.9 PPD:Acyl-X ratio - Use Milder Acylating Agent High_Di->Solution_Di Solution_SM Solutions: - Check for Salt Formation (add base) - Verify PPD Purity (not oxidized) - Ensure Anhydrous Conditions - Increase Reaction Time High_SM->Solution_SM

Caption: Decision tree for troubleshooting PPD acylation.

References

Sources

Technical Support Center: Optimizing the Synthesis of N,N'-(p-phenylene)bis(4-methylbenzamide)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of N,N'-(p-phenylene)bis(4-methylbenzamide). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of coupling 4-methylbenzoyl chloride with p-phenylenediamine. Our focus is on practical, field-tested insights to help you achieve optimal yields and purity.

The reaction between an acid chloride and an amine, known as the Schotten-Baumann reaction, is a fundamental method for forming amide bonds.[1][2][3] In this specific case, the difunctional nature of p-phenylenediamine and the reactivity of 4-methylbenzoyl chloride present unique challenges that require careful control of reaction parameters.

I. Experimental Protocol: A Validated Approach

This section details a robust, step-by-step methodology for the synthesis of N,N'-(p-phenylene)bis(4-methylbenzamide). The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
p-Phenylenediamine108.141.08 g1.0
4-Methylbenzoyl chloride154.593.25 g2.1
Triethylamine (TEA)101.192.53 g (3.5 mL)2.5
Anhydrous Dichloromethane (DCM)-50 mL-

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[4] The use of anhydrous conditions is critical as 4-methylbenzoyl chloride is highly sensitive to moisture and will hydrolyze to 4-methylbenzoic acid, reducing your yield and complicating purification.[4][5][6]

  • Base Addition: Add triethylamine (TEA) to the p-phenylenediamine solution and stir for 10 minutes. TEA acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct of the reaction.[7][8] Without a base, the generated HCl would protonate the unreacted amine groups of p-phenylenediamine, rendering them non-nucleophilic and halting the reaction.[7]

  • Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride in a separate flask with anhydrous DCM. Add this solution dropwise to the stirred p-phenylenediamine/TEA mixture at 0°C (ice bath). The reaction is exothermic, and slow, controlled addition is crucial to prevent a rapid temperature increase which can lead to side reactions.[9][10][11]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (p-phenylenediamine) is consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding deionized water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. The acid wash removes excess TEA, while the bicarbonate wash removes any unreacted 4-methylbenzoyl chloride and the 4-methylbenzoic acid hydrolysis byproduct.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure N,N'-(p-phenylene)bis(4-methylbenzamide) as a solid.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during your experiment, providing a logical framework for diagnosis and resolution.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • p-Phenylenediamine: This compound can oxidize over time, appearing as a dark solid.[8] Oxidized p-phenylenediamine is less reactive. Consider purifying it by recrystallization or sublimation before use.

    • 4-Methylbenzoyl Chloride: This acyl chloride is highly moisture-sensitive.[5][6][12] If it has been improperly stored, it may have partially hydrolyzed to 4-methylbenzoic acid, which will not participate in the amide coupling.[4] Check the purity by IR spectroscopy; the presence of a broad O-H stretch around 2500-3300 cm⁻¹ indicates hydrolysis.[4]

  • Stoichiometry: Precise stoichiometry is crucial in step-growth polymerization-like reactions. An excess of one monomer can limit the extent of the reaction.[13] Ensure accurate weighing of your reagents. A slight excess of the diacid chloride can sometimes be used to drive the reaction to completion.[4]

  • Inadequate Acid Scavenging: If the HCl byproduct is not effectively neutralized, it will deactivate the p-phenylenediamine.[7] Ensure you are using at least two equivalents of a suitable base like triethylamine or pyridine.[8]

  • Reaction Temperature: While the initial addition should be done at 0°C to control the exotherm, allowing the reaction to proceed at room temperature ensures it goes to completion.[9][10] If the temperature is too low for an extended period, the reaction rate may be too slow.

Q2: My final product is difficult to purify and appears to be a mixture. What are the potential byproducts?

A2: The most common impurities are related to incomplete reaction or side reactions:

  • Mono-acylated Product: Incomplete reaction can lead to the formation of N-(4-aminophenyl)-4-methylbenzamide. This can occur if the stoichiometry is off or the reaction is not allowed to proceed to completion.

  • 4-Methylbenzoic Acid: As mentioned, this is a result of the hydrolysis of 4-methylbenzoyl chloride.[4][6] It can usually be removed with a basic wash during workup.[4]

  • Polymeric Species: While less common under controlled conditions, it's possible to form oligomers or polymers if the stoichiometry is not carefully controlled. These are often insoluble and can be difficult to characterize.

To address these issues, ensure your workup procedure is robust. The sequential washes with acid and base are designed to remove most common impurities. If purification by recrystallization is insufficient, column chromatography may be necessary.

Q3: The reaction mixture turned a dark color upon adding the 4-methylbenzoyl chloride. Is this normal?

A3: A color change is expected, but a very dark or black color may indicate oxidation of the p-phenylenediamine. This is more likely if the starting material is of lower purity or if the reaction is exposed to air for an extended period. While some coloration is acceptable, a significant darkening may be associated with lower yields and the formation of colored impurities that can be difficult to remove. Using high-purity, preferably freshly purified, p-phenylenediamine and maintaining an inert atmosphere throughout the reaction can mitigate this.

III. Frequently Asked Questions (FAQs)

Q: Can I use a different base, like sodium hydroxide?

A: Yes, the Schotten-Baumann reaction can be performed using an aqueous base like sodium hydroxide in a two-phase system (e.g., DCM and water).[1][3] The base in the aqueous phase neutralizes the HCl generated.[3] However, for this specific reaction, using an organic base like triethylamine in a single-phase anhydrous system is often preferred to minimize the hydrolysis of the 4-methylbenzoyl chloride.[14]

Q: Why is it important to add the 4-methylbenzoyl chloride solution dropwise at 0°C?

A: The reaction between an amine and an acyl chloride is highly exothermic.[9] Adding the acyl chloride slowly at a reduced temperature allows for better control of the heat generated.[10][11] A rapid increase in temperature can lead to unwanted side reactions and potentially a runaway reaction.[11]

Q: What analytical techniques are best for characterizing the final product?

A: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the desired N,N'-(p-phenylene)bis(4-methylbenzamide) product. You would expect to see characteristic peaks for the aromatic protons and the methyl groups.

  • FTIR Spectroscopy: Look for the presence of the amide N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹). The absence of a broad O-H stretch from carboxylic acid is also a good indicator of purity.

  • Mass Spectrometry: This will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q: My product is insoluble in common organic solvents. How can I purify it?

A: N,N'-(p-phenylene)bis(4-methylbenzamide) is expected to have limited solubility in many common solvents due to its rigid, symmetric structure and strong intermolecular hydrogen bonding. For recrystallization, you may need to use more polar, high-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If the product is still insoluble, trituration (washing the solid with a solvent in which the impurities are soluble but the product is not) can be an effective purification method.

IV. Visualizing the Process

Reaction Mechanism:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Proton Transfer cluster_2 Step 3: Second Acylation p_Phenylenediamine p-Phenylenediamine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate p_Phenylenediamine->Tetrahedral_Intermediate Attacks Carbonyl Carbon 4_Methylbenzoyl_Chloride 4-Methylbenzoyl Chloride (Electrophile) 4_Methylbenzoyl_Chloride->Tetrahedral_Intermediate Mono_acylated_Product_Protonated Protonated Mono-acylated Product Tetrahedral_Intermediate->Mono_acylated_Product_Protonated Collapse Chloride_Ion Cl⁻ Tetrahedral_Intermediate->Chloride_Ion Leaving Group Mono_acylated_Product N-(4-aminophenyl)-4-methylbenzamide Mono_acylated_Product_Protonated->Mono_acylated_Product Deprotonation Triethylammonium_Chloride Triethylammonium Chloride (Salt) Mono_acylated_Product_Protonated->Triethylammonium_Chloride Triethylamine Triethylamine (Base) Triethylamine->Triethylammonium_Chloride Final_Product N,N'-(p-phenylene)bis(4-methylbenzamide) Mono_acylated_Product->Final_Product Repeats Step 1 & 2 Second_Acyl_Chloride 4-Methylbenzoyl Chloride Second_Acyl_Chloride->Final_Product

Caption: Reaction mechanism for the coupling of p-phenylenediamine and 4-methylbenzoyl chloride.

Troubleshooting Flowchart:

G start Low Yield or Impure Product check_purity Check Purity of Starting Materials? start->check_purity check_stoichiometry Verify Stoichiometry? check_purity->check_stoichiometry No purify_reagents Purify p-Phenylenediamine (Recrystallize/Sublime) Use Fresh 4-Methylbenzoyl Chloride check_purity->purify_reagents Yes check_conditions Review Reaction Conditions? check_stoichiometry->check_conditions No reweigh Accurately Weigh Reagents Consider Slight Excess of Acyl Chloride check_stoichiometry->reweigh Yes adjust_conditions Ensure Anhydrous Conditions Maintain 0°C During Addition Ensure Sufficient Reaction Time check_conditions->adjust_conditions Yes optimize_workup Optimize Purification (Recrystallization, Column Chromatography) check_conditions->optimize_workup No purify_reagents->optimize_workup reweigh->optimize_workup adjust_conditions->optimize_workup

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

V. References

  • Benchchem. (n.d.). Technical Support Center: Polyamide Synthesis with Long-Chain Diamines. Retrieved from

  • Guidechem. (n.d.). 4-Methylbenzoyl chloride 874-60-2 wiki. Retrieved from

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from

  • CymitQuimica. (n.d.). CAS 874-60-2: 4-Methylbenzoyl chloride. Retrieved from

  • ResearchGate. (2019). Could anyone suggest condition for PPD to react with aldehyde, since acetylation of PPD is giving poor results?. Retrieved from

  • Chemistry LibreTexts. (2020). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Retrieved from

  • Benchchem. (n.d.). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. Retrieved from

  • YouTube. (2024). Rapid Temperature Control of Chemical Exothermic Reactions. Retrieved from

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methylbenzoyl chloride. Retrieved from

Sources

"N-(4-aminophenyl)-4-methylbenzamide" HPLC method development and validation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the HPLC analysis of N-(4-aminophenyl)-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, validation, and troubleshooting. Here, we move beyond mere procedural steps to explain the why behind experimental choices, ensuring your methods are not only robust but also scientifically sound.

Introduction to the Analyte and Method Objectives

N-(4-aminophenyl)-4-methylbenzamide is an aromatic amide containing both an amide linkage and a primary aromatic amine. These functional groups dictate its chemical properties and chromatographic behavior. The primary objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of accurately quantifying the principal peak while separating it from potential impurities and degradation products.

Analyte Structure:

  • IUPAC Name: N-(4-aminophenyl)-4-methylbenzamide

  • Molecular Formula: C₁₄H₁₄N₂O[1]

  • Molecular Weight: 226.27 g/mol [1]

  • Key Functional Groups: Aromatic rings, amide, primary amine.

The presence of the primary amine makes the molecule basic, while the overall structure provides significant hydrophobicity. This dual nature is a key consideration for method development, particularly in controlling peak shape.

HPLC Method Development: A Rationale-Driven Approach

A successful HPLC method is built on a logical, systematic optimization of chromatographic parameters. Our goal is a method that is specific, robust, and reliable.

Column Selection: The Foundation of Separation

For aromatic compounds like N-(4-aminophenyl)-4-methylbenzamide, a C18 column is the conventional and most effective starting point due to its hydrophobic interactions with the analyte's phenyl rings.

  • Recommendation: A modern, high-purity silica C18 column with end-capping. End-capping is crucial as it deactivates residual silanol groups on the silica surface. These silanols, if left exposed, can interact ionically with the basic primary amine of our analyte, leading to significant peak tailing.[2][3]

  • Typical Dimensions: 250 mm x 4.6 mm, 5 µm particle size. This provides a good balance of efficiency and backpressure for standard HPLC systems.[4][5]

Mobile Phase Optimization: Driving Retention and Selectivity

The mobile phase is the most powerful tool for manipulating retention time and resolution.

2.2.1. Organic Modifier Selection

Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.

  • Acetonitrile (ACN): Generally preferred for aromatic compounds. Its π-π electron interactions can offer unique selectivity. It also provides lower backpressure compared to methanol.[6]

  • Methanol (MeOH): A strong proton donor that can be effective.[6] It is worth screening both during development, but ACN is the recommended starting point.

2.2.2. Aqueous Phase and pH Control

The pH of the mobile phase is critical for controlling the ionization state of N-(4-aminophenyl)-4-methylbenzamide, which has a basic primary amine.

  • The Challenge: At a mid-range pH, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[2] Furthermore, residual silanols on the column are deprotonated above pH 3.5, increasing the likelihood of secondary interactions with the protonated basic analyte, causing peak tailing.[6]

  • The Solution: Maintain a low pH. By operating at a pH of around 2.5-3.0, we ensure two things:

    • The analyte's primary amine is consistently protonated (BH+), leading to a single, sharp peak.

    • The column's residual silanols are protonated (Si-OH), minimizing ionic interactions that cause tailing.[6]

  • Recommended Buffer: A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 2.5 is an excellent choice.[4][5][6] It provides good buffering capacity in this range and is UV-transparent at lower wavelengths.

2.2.3. Isocratic vs. Gradient Elution
  • Isocratic Elution: A fixed mobile phase composition (e.g., 65:35 ACN:Buffer). It is simpler, more robust, and ideal if all components elute within a reasonable time with good resolution.

  • Gradient Elution: The mobile phase composition changes over time. This is necessary if the sample contains compounds with a wide range of polarities, including late-eluting degradation products.

Recommendation: Start with isocratic runs to determine the approximate solvent strength needed to elute the main peak. If significant impurities or degradation products are present, a gradient method will likely be required to ensure they are eluted from the column and to provide a stability-indicating profile.

Detection Parameters
  • Detector: A UV-Vis or Photodiode Array (PDA) detector is standard. A PDA detector is highly recommended as it provides spectral data for peak purity analysis.[7]

  • Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution. For aromatic amines, detection is often effective in the 220-260 nm range.[4][5]

Experimental Workflow for Method Development

The following diagram illustrates a logical workflow for developing the HPLC method.

MethodDevelopmentWorkflow Start Start: Define Analytical Target Profile Col_Select 1. Column Selection (C18, End-capped) Start->Col_Select MP_Screen 2. Mobile Phase Screening (ACN vs. MeOH) Col_Select->MP_Screen pH_Opt 3. pH Optimization (Target pH 2.5-3.0) MP_Screen->pH_Opt Elution_Mode 4. Elution Mode (Isocratic vs. Gradient) pH_Opt->Elution_Mode Final_Opt 5. Fine-Tuning (Flow Rate, Temp, Wavelength) Elution_Mode->Final_Opt Validation Proceed to Method Validation Final_Opt->Validation

Caption: A streamlined workflow for HPLC method development.

Recommended Starting Conditions

This table summarizes a robust starting point for your experiments.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention for aromatic amides; standard dimensions for efficiency.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5Buffers the system to protonate the analyte and suppress silanol activity.[6]
Mobile Phase B Acetonitrile (ACN)Good solvent for aromatic compounds, often providing better peak shape.[6]
Elution Isocratic (e.g., 65:35 A:B) or GradientStart with isocratic; move to gradient if needed for impurity separation.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 25-30 °CEnsures reproducible retention times.[8]
Detection (UV) λmax (Scan analyte, start at ~254 nm)Maximizes sensitivity for the analyte of interest.
Injection Vol. 10 µLA typical volume; adjust to avoid column overload.

Method Validation: Ensuring Fitness for Purpose

Once developed, the method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[9][10][11]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[10][12] The most definitive way to demonstrate this is through forced degradation studies .[7][13][14][15]

  • Objective: Intentionally stress the drug substance to produce degradation products.[7][14] The HPLC method must be able to separate the main analyte peak from all generated degradation peaks.

  • Stress Conditions (as per ICH Q1A): [13]

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C). Amide bonds are susceptible to acid hydrolysis.[14]

    • Base Hydrolysis: 0.1 M NaOH at elevated temperature. Amide bonds are also susceptible to base-catalyzed hydrolysis.[14]

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal: Dry heat (e.g., 105 °C).

    • Photolytic: Exposure to UV light.

  • Data Interpretation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] A PDA detector is used to assess peak purity of the main peak in both stressed and unstressed samples to ensure no co-elution is occurring.[14]

Validation Parameters

The following table outlines the key validation parameters required by ICH Q2(R1).

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity index > 0.999. No co-elution with degradants.
Linearity To show results are proportional to concentration.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 80-120% of assay concentration).[10]
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0% at multiple levels (e.g., 80%, 100%, 120%).
Precision To measure the method's repeatability and reproducibility.RSD ≤ 2.0% for repeatability (multiple injections) and intermediate precision (different days/analysts).
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with accuracy and precision.Typically determined by S/N of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (e.g., tailing factor, resolution) remain within limits after minor changes (e.g., pH ±0.2 units, flow rate ±10%).[9]

Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered during the analysis of N-(4-aminophenyl)-4-methylbenzamide.

Q1: My main peak is tailing severely. What is the cause and how do I fix it?

A1: Peak tailing for this compound is almost always caused by secondary interactions between the basic primary amine and acidic residual silanols on the HPLC column.[16]

  • Immediate Checks:

    • Verify Mobile Phase pH: Ensure the pH is low, ideally between 2.5 and 3.0. A pH that has drifted upwards will increase silanol ionization and cause tailing.[2][8] Prepare the mobile phase fresh.

    • Check Column Health: The column may be old or contaminated. Over time, the end-capping can be lost, exposing more silanols. Try flushing the column with a strong solvent or replacing it if the problem persists.[3][8]

  • Systematic Solutions:

    • Use a High-Quality, End-capped Column: This is the most effective preventative measure.[2][3]

    • Reduce Injection Volume: Column overloading can lead to peak distortion. Try injecting a smaller amount of your sample.[3][8]

    • Minimize Extra-Column Volume: Ensure tubing between the column and detector is as short and narrow as possible (e.g., 0.005" ID PEEK tubing).[2][8]

Q2: I am seeing a gradual shift in retention time to earlier times over a sequence of injections. What's happening?

A2: A consistent drift in retention time often points to issues with the column or mobile phase that are changing over time.

  • Column Equilibration: The column may not have been properly equilibrated before starting the analysis. Ensure you flush the column with the mobile phase for at least 20 column volumes before the first injection.[4][8]

  • Mobile Phase Composition: If you are mixing solvents online, the proportioning valve of your HPLC may be malfunctioning.[16] To diagnose this, prepare the mobile phase manually (pre-mixed) and see if the problem resolves.

  • Temperature Fluctuation: Ensure your column oven is on and maintaining a stable temperature. A rising temperature will decrease retention times.[8]

Q3: The resolution between my main peak and a nearby impurity is poor. How can I improve it?

A3: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of the separation.

  • Increase Efficiency (N):

    • Use a longer column or a column with smaller particles (if your system pressure allows).[2][8]

    • Decrease the flow rate.

  • Change Selectivity (α): This is often the most effective approach.

    • Change Organic Modifier: If you are using ACN, try switching to MeOH, or vice-versa. The different solvent properties can significantly alter elution order and spacing.[6]

    • Change Column Chemistry: Switch from a C18 to a Phenyl-Hexyl column. The phenyl phase can offer different π-π interactions with your aromatic analyte and impurities, potentially improving resolution.[6]

    • Adjust pH: A small change in pH can alter the ionization of impurities and improve separation.

Q4: I'm seeing "ghost peaks" in my chromatogram, especially in the blank runs.

A4: Ghost peaks are spurious peaks that are not from your sample. They are typically caused by contamination.[3]

  • Sources of Contamination:

    • Solvents: Use only high-purity, HPLC-grade solvents and water. Impurities in the solvents can accumulate on the column and elute as peaks, especially during a gradient.[3]

    • Sample Carryover: The injector may not be adequately washed between runs. Increase the volume and strength of the needle wash solvent.

    • Contaminated Vials/Caps: Ensure you are using clean, certified vials.[3]

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing common HPLC problems.

TroubleshootingFlow Problem Identify Problem (e.g., Tailing, Drift, Resolution) Isolate Isolate the Variable: System, Method, or Sample? Problem->Isolate System System Checks Isolate->System System? Method Method Checks Isolate->Method Method? Sample Sample Checks Isolate->Sample Sample? System_Leak Check for Leaks? System->System_Leak System_Pump Pump Pressure Stable? System_Leak->System_Pump No System_Injector Injector Clean? System_Pump->System_Injector Yes Solution Implement Solution & Verify System_Injector->Solution Yes Method_MP Mobile Phase Fresh & Correct pH? Method->Method_MP Method_Col Column Equilibrated & Healthy? Method_MP->Method_Col Yes Method_Temp Temperature Stable? Method_Col->Method_Temp Yes Method_Temp->Solution Yes Sample_Prep Sample Prep Consistent? Sample->Sample_Prep Sample_Conc Concentration in Range? Sample_Prep->Sample_Conc Yes Sample_Conc->Solution Yes

Caption: A logical flow for troubleshooting HPLC issues.

Frequently Asked Questions (FAQs)

Q: Can I use a C8 column instead of a C18? A: Yes, a C8 column can be used. It is less hydrophobic than a C18, which will result in shorter retention times. This may be advantageous for speeding up the analysis, but it might also reduce the resolution between the main peak and closely eluting impurities.

Q: Is it necessary to use a guard column? A: While not strictly necessary for method development, using a guard column is highly recommended for routine analysis.[3][16] It acts as a sacrificial column that protects the more expensive analytical column from contamination and particulates, thereby extending its lifetime.[16]

Q: My sample is not dissolving well in the mobile phase. What should I do? A: The diluent used to dissolve and inject the sample should ideally be the mobile phase itself to ensure peak shape is not affected. If solubility is an issue, you can use a stronger, compatible solvent (e.g., pure ACN or a higher percentage of organic), but you must inject a smaller volume to minimize solvent mismatch effects that can distort the peak.

Q: What are system suitability tests and why are they important? A: System suitability tests (SSTs) are a series of checks performed before the analysis to verify that the chromatographic system is performing adequately.[17] They typically involve injecting a standard solution multiple times and checking parameters like retention time precision, peak area precision, tailing factor, and resolution. Passing SST criteria ensures that the system is fit for the intended analysis on that particular day.[9][17]

References

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Available from: [Link]

  • Srivastava, A. K., et al. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. 2003;26(1):85-98. Available from: [Link]

  • PubChem. N-(4-Aminophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Levin, R. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. 2007. Available from: [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Available from: [Link]

  • Broughton Laboratories. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • ijarsct. A Review on Force Degradation Studies for Drug Substances. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • PubChem. 4-Amino-N-phenylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-(4-Aminophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • Oakwood Chemical. N-(4-Aminophenyl)-N-methylbenzamide. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]

  • SIELC Technologies. N-(4-Aminophenyl)-N-ethylbenzamide. Available from: [Link]

  • PubMed. Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Scholar Research Library. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

Sources

Technical Support Center: Stability of N-(4-aminophenyl)-4-methylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability of N-(4-aminophenyl)-4-methylbenzamide in Dimethyl Sulfoxide (DMSO) solutions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Question 1: I have just synthesized N-(4-aminophenyl)-4-methylbenzamide and dissolved it in DMSO to create a stock solution. What are the optimal storage conditions to ensure its stability?

Answer:

To maximize the stability of your N-(4-aminophenyl)-4-methylbenzamide stock solution in DMSO, it is crucial to minimize factors that can lead to degradation, such as temperature, light, and water absorption.

Recommended Storage Protocol:

  • Temperature: For long-term storage (months to years), it is best to store the solution at -80°C. For short-term storage (days to weeks), -20°C is generally sufficient.[1] Storing at low temperatures slows down the rate of chemical reactions, including potential degradation pathways.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation for some compounds, it is highly recommended to aliquot your stock solution into smaller, single-use volumes.[1][2]

  • Light Protection: Store your aliquots in amber vials or wrap them in aluminum foil to protect the compound from light-induced degradation (photodegradation). While there is no specific data on the photosensitivity of N-(4-aminophenyl)-4-methylbenzamide, this is a general best practice for storing organic molecules.[3]

  • Container Type: Use high-quality polypropylene or glass vials with secure caps to prevent solvent evaporation and moisture ingress. Studies have shown no significant difference in compound stability between these two container types for many compounds in DMSO.[4]

  • Inert Atmosphere: For highly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidation. Given the presence of an amino group in your compound, which can be susceptible to oxidation, this is a worthwhile consideration for long-term storage.

Causality Behind Recommendations:

The primary amine and amide functional groups in N-(4-aminophenyl)-4-methylbenzamide are the most likely sites of instability. The amine group is susceptible to oxidation, while the amide bond could undergo hydrolysis, especially if water is present in the DMSO. Low temperatures and protection from light and oxygen mitigate these risks. DMSO itself is hygroscopic and will absorb atmospheric moisture over time, which is why proper sealing and minimizing open-vial time is critical.[5]

Question 2: I've noticed a change in the color of my N-(4-aminophenyl)-4-methylbenzamide DMSO stock solution over time. Does this indicate degradation?

Answer:

A change in the color of your stock solution is a strong indicator of a chemical change and potential degradation. Aromatic amines, like the one in your compound, are known to form colored oxidation products.

Immediate Troubleshooting Steps:

  • Do not use the solution for critical experiments. Any data generated from a potentially degraded stock solution will be unreliable.

  • Perform an analytical check. The most definitive way to assess the integrity of your stock solution is to analyze it by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Compare to a standard. If possible, compare the analytical results of your stored solution to a freshly prepared solution or a solid reference standard.

Potential Causes for Color Change:

  • Oxidation: The aminophenyl group is susceptible to oxidation, which can lead to the formation of highly colored polymeric species. This can be accelerated by exposure to air (oxygen) and light.

  • Solvent Impurities: While less common with high-purity DMSO, reactive impurities in the solvent could potentially react with your compound.

  • pH Changes: Although DMSO is aprotic, absorbed water or acidic/basic impurities could alter the local pH and catalyze degradation.

Question 3: How can I design a definitive experiment to determine the stability of N-(4-aminophenyl)-4-methylbenzamide in my DMSO stock solution under my specific laboratory conditions?

Answer:

A well-designed stability study will provide you with empirical data on the shelf-life of your compound in DMSO. Here is a comprehensive protocol to guide you. This protocol is designed to be a self-validating system, where the inclusion of multiple time points and conditions allows for a clear interpretation of the compound's stability profile.

Experimental Protocol: Small-Scale Stability Study

Objective: To determine the rate of degradation of N-(4-aminophenyl)-4-methylbenzamide in DMSO under various storage conditions.

Materials:

  • N-(4-aminophenyl)-4-methylbenzamide (solid)

  • High-purity, anhydrous DMSO

  • HPLC system with a C18 column and UV detector

  • LC-MS system (optional, for identification of degradation products)

  • Calibrated analytical balance and volumetric flasks

  • Amber glass or polypropylene vials

  • Pipettes

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Time-Point Analysis prep_stock Prepare fresh 10 mM stock in anhydrous DMSO aliquot Aliquot into multiple vials for each condition prep_stock->aliquot rt Room Temperature (25°C) aliquot->rt Distribute fridge Refrigerated (4°C) aliquot->fridge Distribute frozen Frozen (-20°C) aliquot->frozen Distribute timepoints Time Points: T=0, 24h, 48h, 1 week, 1 month rt->timepoints Sample at intervals fridge->timepoints Sample at intervals frozen->timepoints Sample at intervals hplc Analyze by HPLC-UV timepoints->hplc data Calculate % Remaining vs. T=0 hplc->data

Caption: Experimental workflow for the stability study of N-(4-aminophenyl)-4-methylbenzamide in DMSO.

Step-by-Step Methodology:

  • Prepare a Fresh Stock Solution (T=0 Standard):

    • Accurately weigh N-(4-aminophenyl)-4-methylbenzamide and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This will serve as your T=0 reference standard.

    • Immediately analyze this fresh solution via HPLC-UV to obtain the initial peak area and retention time for the parent compound. This is your 100% integrity reference.

  • Aliquot Samples for Stability Testing:

    • Dispense the stock solution into multiple amber vials for each storage condition you wish to test. A recommended set of conditions would be:

      • Room Temperature (~25°C)

      • Refrigerated (4°C)

      • Frozen (-20°C)

  • Conduct Time-Point Analysis:

    • At each designated time point (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.

    • Allow the frozen and refrigerated samples to thaw completely and come to room temperature before analysis.

    • Analyze each sample using the same HPLC method as the T=0 standard.

  • Data Analysis and Interpretation:

    • For each time point and condition, record the peak area of the parent compound (N-(4-aminophenyl)-4-methylbenzamide).

    • Look for the appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of the compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100

    • Plot the % Remaining versus time for each storage condition.

Data Summary Table:

Storage ConditionTime Point% N-(4-aminophenyl)-4-methylbenzamide RemainingAppearance of Degradation Products (Yes/No)
Room Temp (25°C)0100%No
24 hours
1 week
1 month
Refrigerated (4°C)0100%No
24 hours
1 week
1 month
Frozen (-20°C)0100%No
24 hours
1 week
1 month

Trustworthiness of the Protocol: This experimental design is self-validating because it directly compares aged samples to a freshly prepared standard under identical analytical conditions. This approach controls for variations in instrument performance and ensures that any observed changes are due to the storage conditions. The inclusion of a "forced degradation" condition (room temperature) helps to quickly identify potential degradation pathways.

Question 4: My HPLC analysis shows new peaks appearing in my aged DMSO solution. What are the likely degradation products of N-(4-aminophenyl)-4-methylbenzamide?

Answer:

While definitive identification requires techniques like LC-MS and NMR, we can hypothesize the most probable degradation pathways based on the chemical structure of N-(4-aminophenyl)-4-methylbenzamide.

Potential Degradation Pathways:

  • Hydrolysis of the Amide Bond: This is a common degradation route for amides, especially in the presence of water. This would break the molecule into two smaller components:

    • p-Toluic acid

    • p-Phenylenediamine

  • Oxidation of the Primary Amine: The -NH2 group is susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, and polymeric species. These products are often colored.

Logical Diagram of Potential Degradation:

G cluster_hydrolysis Hydrolysis (+H2O) cluster_oxidation Oxidation (+[O]) parent N-(4-aminophenyl)-4-methylbenzamide hydrolysis_prod1 p-Toluic Acid parent->hydrolysis_prod1 Amide cleavage hydrolysis_prod2 p-Phenylenediamine parent->hydrolysis_prod2 Amide cleavage oxidation_prod Nitroso/Nitro/Polymeric (Colored Products) parent->oxidation_prod Amine oxidation

Caption: Potential degradation pathways for N-(4-aminophenyl)-4-methylbenzamide.

Next Steps for Identification:

To confirm the identity of the new peaks, you should perform LC-MS analysis. The mass-to-charge ratio (m/z) of the new peaks can be compared to the expected masses of the hypothesized degradation products.

References

  • Lee, S., & Lee, C. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2359-2366. [Link]

  • ResearchGate. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of DMSO during UV/H 2 O 2 treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Wu, J. J., Wu, C. H., Ma, C. W., & Chang, C. Y. (2007). Degradation of DMSO by ozone-based advanced oxidation processes.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]

  • Kozik, V., et al. (2018). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Drug Discovery Today.
  • ResearchGate. (n.d.). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Elabscience. (n.d.). General Freezing Medium (PB180436). Retrieved from [Link]

  • IntechOpen. (2021). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (2022). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • NIOSH. (1998). NIOSH Manual of Analytical Methods - 5601. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(4-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: 2026-01-18

Welcome to the technical support guide for the synthesis of N-(4-aminophenyl)-4-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance, troubleshoot common issues, and optimize reaction yields. The information is presented in a direct question-and-answer format to address specific challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of N-(4-aminophenyl)-4-methylbenzamide.

Q1: What is the most common and direct synthetic route to N-(4-aminophenyl)-4-methylbenzamide?

A1: The most prevalent method is the nucleophilic acyl substitution between p-phenylenediamine and p-toluoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the acylation of one of the amino groups on p-phenylenediamine.[1][2] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[3][4]

Q2: Why is selective mono-acylation a challenge in this synthesis?

A2: p-Phenylenediamine is a symmetrical molecule with two nucleophilic amino (-NH₂) groups. Consequently, the reaction with p-toluoyl chloride can lead to two products: the desired mono-acylated product, N-(4-aminophenyl)-4-methylbenzamide, and a di-acylated byproduct, N,N'-(1,4-phenylene)bis(4-methylbenzamide). Achieving high selectivity for the mono-acylated product is the primary challenge and is crucial for maximizing the yield.

Q3: What is the role of the base in this reaction?

A3: The base plays two critical roles. First, it neutralizes the HCl generated during the reaction. Without a base, the HCl would react with the nucleophilic amino groups of the p-phenylenediamine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, thus quenching the reaction.[4] Second, by removing the proton from the tetrahedral intermediate formed after the amine attacks the acyl chloride, the base drives the equilibrium toward the formation of the amide product.[3]

Q4: Is there an alternative synthetic route that avoids the issue of di-acylation?

A4: Yes, a common two-step alternative involves first reacting p-nitroaniline with p-toluoyl chloride. Since p-nitroaniline has only one amino group, the di-acylation side reaction is impossible. The resulting nitro-intermediate, N-(4-nitrophenyl)-4-methylbenzamide, is then selectively reduced to the target amine, N-(4-aminophenyl)-4-methylbenzamide. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron (Fe) powder in acidic media.[5][6]

Q5: What are the typical solvents used for this synthesis?

A5: The choice of solvent depends on the base used. For the classic Schotten-Baumann conditions using an aqueous base like sodium hydroxide (NaOH), a biphasic system consisting of water and an immiscible organic solvent (e.g., dichloromethane, diethyl ether) is often employed.[7] When using an organic base like triethylamine (TEA) or pyridine, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are preferred.[5][8]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Low or No Yield
Problem Potential Cause Recommended Solution & Explanation
Reaction fails to proceed (starting materials remain). 1. Inactive Acyl Chloride: p-Toluoyl chloride is moisture-sensitive and may have hydrolyzed to p-toluic acid.Use freshly opened or distilled p-toluoyl chloride. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., N₂ or Ar) if possible.
2. Insufficient Base: The unreacted amine has been protonated by the HCl byproduct, rendering it non-nucleophilic.Ensure at least one equivalent of base (e.g., triethylamine) is used. For biphasic conditions, ensure the aqueous base is sufficiently concentrated to maintain a high pH.[2]
Yield is very low, with significant starting material recovered. 1. Poor Nucleophilicity of Amine: The reaction may be too slow under the chosen conditions.Consider using a more activating base like pyridine, which can form a highly reactive acylpyridinium intermediate.[3] Alternatively, gently warming the reaction mixture may increase the rate, but this must be done cautiously to avoid side reactions.
2. Sub-optimal Stoichiometry: Incorrect molar ratios can lead to unreacted limiting reagent.Carefully check the molar masses and weighings of all reagents. Ensure the stoichiometry is correct for the intended pathway (see Section 3).
A white precipitate forms immediately but is not the product. 1. Amine Salt Precipitation: If the acyl chloride is added before the base, the HCl generated can precipitate the diamine as its hydrochloride salt.Order of Addition is Crucial: Always mix the amine (p-phenylenediamine) and the base (e.g., triethylamine) in the solvent before slowly adding the acyl chloride (p-toluoyl chloride).
Impure Product
Problem Potential Cause Recommended Solution & Explanation
Product is contaminated with a higher melting point, less soluble solid. 1. Di-acylation: The major byproduct is often the di-acylated N,N'-(1,4-phenylene)bis(4-methylbenzamide).Control Stoichiometry: Use an excess of the diamine (p-phenylenediamine) relative to the acyl chloride (e.g., 2 to 4 equivalents). This statistically favors mono-acylation. Purification: The di-acylated product is typically much less soluble in common organic solvents. It can often be removed by careful recrystallization from a solvent like ethanol or an ethyl acetate/hexane mixture, where the desired mono-amide is more soluble.[9][10]
Product contains acidic impurities. 1. Hydrolysis of Acyl Chloride: Unreacted p-toluoyl chloride hydrolyzes during aqueous workup to form p-toluic acid.Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base solution (e.g., 5% NaHCO₃ or Na₂CO₃) to extract the acidic p-toluic acid as its water-soluble carboxylate salt.
Product is difficult to crystallize or oils out. 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.Re-purify: First, ensure all acidic (p-toluic acid) and basic (p-phenylenediamine) impurities have been removed by acid/base washes. If the product still fails to crystallize, consider purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the pure compound before attempting recrystallization again.[11]
Product is colored (yellow/brown). 1. Oxidation of Amine: Aromatic amines, especially p-phenylenediamine, are susceptible to air oxidation, forming colored impurities.[12]Minimize Air Exposure: Use high-quality, colorless p-phenylenediamine. If the starting material is colored, it can be purified by sublimation or recrystallization first. During workup, minimize exposure to air and light. Decolorization: If the final product is colored, it can often be decolorized by treating a solution of the crude product with activated charcoal before the final recrystallization step.[9]

Section 3: Visualized Workflows and Protocols

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the direct acylation of p-phenylenediamine.

SynthesisWorkflow Workflow: Direct Acylation Synthesis cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Prep_Amine Dissolve p-Phenylenediamine and Triethylamine in DCM Reaction Slowly add Acyl Chloride solution to Amine solution at 0°C. Stir at Room Temperature. Prep_Amine->Reaction Prep_Acyl Prepare p-Toluoyl Chloride Solution in DCM Prep_Acyl->Reaction Wash_HCl Wash with dilute HCl (aq) (Removes excess diamine) Reaction->Wash_HCl Wash_Base Wash with NaHCO3 (aq) (Removes p-toluic acid) Wash_HCl->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry organic layer (e.g., Na2SO4) Wash_Brine->Dry Evaporate Evaporate solvent to yield Crude Product Dry->Evaporate Recrystallize Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane Evaporate->Recrystallize Filter Filter and Dry Pure Product Recrystallize->Filter

Caption: General workflow for the synthesis of N-(4-aminophenyl)-4-methylbenzamide.

Troubleshooting Decision Tree: Low Yield

LowYieldTroubleshooting Start Low Yield Obtained CheckTLC Analyze Crude Product by TLC. Are starting materials present? Start->CheckTLC SM_Present Yes CheckTLC->SM_Present Yes SM_Absent No CheckTLC->SM_Absent No Cause_Incomplete Cause: Incomplete Reaction SM_Present->Cause_Incomplete Check_Byproduct Is a major byproduct spot visible? SM_Absent->Check_Byproduct Solution_Incomplete Solutions: - Check reagent purity (esp. acyl chloride). - Verify stoichiometry and base amount. - Increase reaction time or gently warm. Cause_Incomplete->Solution_Incomplete Cause_Loss Cause: Product Loss During Workup Solution_Loss Solutions: - Check pH of aqueous layers to prevent product loss as a salt. - Avoid excessive solvent for recrystallization. - Ensure complete precipitation before filtering. Cause_Loss->Solution_Loss Byproduct_Yes Yes Check_Byproduct->Byproduct_Yes Byproduct_No No Check_Byproduct->Byproduct_No Cause_Diacylation Cause: Di-acylation Side Reaction Byproduct_Yes->Cause_Diacylation Byproduct_No->Cause_Loss Solution_Diacylation Solutions: - Use an excess of p-phenylenediamine (2-4 eq). - Add acyl chloride slowly at low temperature. Cause_Diacylation->Solution_Diacylation

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocol: Selective Mono-acylation

This protocol is designed to favor the formation of the mono-acylated product.

Materials:

  • p-Phenylenediamine (e.g., 2.16 g, 20 mmol, 2.0 eq)

  • p-Toluoyl chloride (e.g., 1.55 g, 10 mmol, 1.0 eq)

  • Triethylamine (TEA) (e.g., 1.52 g, 2.1 mL, 15 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-phenylenediamine (2.16 g, 20 mmol) and anhydrous DCM (80 mL). Stir until the solid dissolves.

  • Add Base: Add triethylamine (2.1 mL, 15 mmol) to the solution. Cool the flask in an ice-water bath to 0°C.

  • Acyl Chloride Addition: Dissolve p-toluoyl chloride (1.55 g, 10 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled, stirring amine solution over 20-30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL). This step removes excess p-phenylenediamine and triethylamine hydrochloride.

  • Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to remove any p-toluic acid formed from hydrolysis.

  • Workup - Final Wash: Wash the organic layer with brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure N-(4-aminophenyl)-4-methylbenzamide.[9][13]

References

  • SATHEE. Chemistry Schotten Baumann Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHegUgkkDiQmHU3u_FTEcFndUU0_O52EC0S8krssgZdDZxPJA7m1B9SGNZMZO_jalskAHOc_Acp5-DPcRzqg52R4LFHpWz-h6WAg6t0bJP8yLUx5AdRGgLyASF24VHOWNzZ-Elcx7jOM6NqSotYvbtje78yPwSI2zktTWfNR3seStJklevLXiJCRkA=]
  • Grokipedia. Schotten–Baumann reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiWpJh8-rSwVMijKrzDeHZE9Wz-jtJexin4lc1FIw5lCKIHAD6EA7zjfz_0ynoq8PFxxTRZ8wqU6BiyVgKa4SrtapRUCY8tnFXt1qz_cNg-t1ryHfCQ8ynLVjVqZvLwl1YAi-ebyAdny7Mjxy_Bm-8mfKWNcqXXQ==]
  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3840502/]
  • ChemicalBook. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. [URL: https://www.chemicalbook.
  • Wikipedia. Schotten–Baumann reaction. [URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction]
  • BYJU'S. Schotten Baumann Reaction. (2019). [URL: https://byjus.com/chemistry/schotten-baumann-reaction/]
  • Organic Chemistry Portal. Schotten-Baumann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [URL: https://www.researchgate.net/figure/A-Synthesis-of-N-4-aminophenyl-substituted-benzamides-Reagents-and-conditions-a_fig2_336034176]
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. [URL: https://www.benchchem.com/product/b1267700/technical-guide]
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-the-4-amino-N-4-nitrophenyl-benzamide-precursors-20e28-Reagents_fig2_44686522]
  • ResearchGate. Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application | Request PDF. [URL: https://www.researchgate.
  • BenchChem. A Comparative Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide: An Evaluation of Precursor Efficacy. [URL: https://www.benchchem.com/product/b1267700/comp-guide]
  • Wang, L., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7919323/]
  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18570366/]
  • Buzarevski, A., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. MDPI. [URL: https://www.mdpi.com/1422-8599/2014/1/M821]
  • BenchChem. Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization. [URL: https://www.benchchem.
  • Föllmann, W., et al. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22994574/]
  • Google Patents. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. [URL: https://patents.google.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). [URL: https://www.researchgate.net/post/how_to_recrystallization_amine_compound_and_it_is_not_soluble_in_common_organic_solvents]
  • ResearchGate. (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. (2014). [URL: https://www.researchgate.net/publication/260662232_N-4-Nitrophenylaminomethylbenzamide]
  • Anderson, H. J., et al. (2003). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1853315/]
  • Qiu, H., et al. (1997). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9426462/]
  • ResearchGate. Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). (2018). [URL: https://www.researchgate.net/publication/322588373_Synthesis_and_investigation_of_poly_p-phenylenediamine-poly_1_4-benzoquinonediimine-N_N-diyl-1_4-phenylene]
  • Venkateswarlu, M., et al. (2011). Rate Enhancements in the Acetylation and Benzoylation of Certain Aromatic Compounds with Vilsmeier-Haack Reagents Using Acetamid. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Rate-Enhancements-in-the-Acetylation-and-of-with-Venkateswarlu-Kumar/5233e4b786c55986950275810243285117498c86]
  • BenchChem. Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals. [URL: https://www.benchchem.com/product/b1267584/technical-guide]
  • ChemicalBook. p-Toluoyl chloride synthesis. [URL: https://www.chemicalbook.
  • Oakwood Chemical. N-(4-Aminophenyl)-N-methylbenzamide. [URL: https://oakwoodchemical.com/Products/029987]
  • ResearchGate. Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? (2015). [URL: https://www.researchgate.net/post/Can_you_help_show_me_how_to_recrystallize_the_solid_product_from_the_reaction_of_4-nitro-o-phenylenediamine_and_benzoic_acid]
  • BenchChem. Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. [URL: https://www.benchchem.com/product/b1267583/technical-guide]
  • BenchChem. Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. [URL: https://www.benchchem.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [URL: https://www.
  • PubChem. N,N-diethyl-m-toluamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/DEET]

Sources

Technical Support Center: Synthesis of N-(4-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-aminophenyl)-4-methylbenzamide. This document provides troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to identify, mitigate, and resolve common issues, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of N-(4-aminophenyl)-4-methylbenzamide typically involves the acylation of p-phenylenediamine with an activated derivative of p-toluic acid, most commonly p-toluoyl chloride. While seemingly straightforward, the bifunctional nature of p-phenylenediamine presents a significant challenge, often leading to the formation of specific and predictable side products. This guide will address these challenges head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've isolated a major, less polar side product that is difficult to separate. What is it and why does it form?

Answer: The most common and significant side product in this synthesis is N,N'-(1,4-phenylene)bis(4-methylbenzamide) .

Causality: This side product arises from the di-acylation of the p-phenylenediamine starting material. p-Phenylenediamine possesses two nucleophilic amino groups of similar reactivity. When one equivalent of p-toluoyl chloride is added, it reacts with one amino group to form the desired mono-acylated product. However, this product is still a nucleophile and can compete with the remaining p-phenylenediamine for the acylating agent. More importantly, a second molecule of p-toluoyl chloride can react with the free amino group on the other side of the aromatic ring, leading to the di-acylated impurity.[1][2]

G cluster_reactants Reactants cluster_products Reaction Pathways PPD p-Phenylenediamine Product Desired Product N-(4-aminophenyl)-4-methylbenzamide PPD->Product PTC p-Toluoyl Chloride PTC->Product 1st Acylation (Desired) SideProduct Side Product N,N'-(1,4-phenylene)bis(4-methylbenzamide) Product->SideProduct 2nd Acylation (Side Reaction) PTC2 p-Toluoyl Chloride PTC2->SideProduct

Question 2: How can I strategically minimize the formation of the di-acylated side product?

Answer: Minimizing the di-acylation requires controlling the reaction kinetics and stoichiometry. There are two primary strategies:

  • Kinetic Control via Slow Addition: This is the most direct approach. By adding the p-toluoyl chloride solution dropwise to a solution containing a stoichiometric excess of p-phenylenediamine, you maintain a high concentration of the diamine relative to the acylating agent. This statistically favors the reaction of the acyl chloride with the more abundant p-phenylenediamine over the newly formed mono-acylated product.

  • Protecting Group Strategy (Nitro-Intermediate Route): A more robust, multi-step approach involves using a starting material where one amine is masked. The synthesis begins by acylating p-nitroaniline with p-toluoyl chloride.[3][4][5] Since there is only one available nucleophilic amine, the reaction is highly selective. The resulting nitro-intermediate, N-(4-nitrophenyl)-4-methylbenzamide, is then isolated and the nitro group is subsequently reduced (e.g., using SnCl₂/HCl or catalytic hydrogenation with Pd/C) to yield the desired primary amine.[3][6]

G cluster_strategy1 Strategy 1: Kinetic Control cluster_strategy2 Strategy 2: Protecting Group Route A1 Dissolve excess p-Phenylenediamine in solvent A2 Slowly add p-Toluoyl Chloride at low temp A1->A2 A3 Quench & Workup A2->A3 B1 Acylate p-Nitroaniline with p-Toluoyl Chloride B2 Isolate Nitro-Intermediate B1->B2 B3 Reduce Nitro Group (e.g., H₂, Pd/C) B2->B3 B4 Purify Final Product B3->B4

Question 3: My reaction mixture turned dark brown or purple upon starting. What is the cause and how can I prevent it?

Answer: This discoloration is almost certainly due to the air oxidation of p-phenylenediamine .

Causality and Prevention: Aromatic amines, particularly electron-rich diamines like p-phenylenediamine, are highly susceptible to oxidation by atmospheric oxygen.[2][7] This process forms highly colored quinone-diimine species and other polymeric materials, which can contaminate the final product and complicate purification.[2]

Troubleshooting Protocol:

  • Use High-Purity Reagents: Start with the highest purity p-phenylenediamine available. If it appears discolored (not white or light purple), it may already be partially oxidized.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This involves purging the reaction flask with the inert gas before adding reagents.

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Prompt Use: Prepare the p-phenylenediamine solution immediately before use rather than letting it stand exposed to air.

Question 4: What are the best methods for purifying the final product and removing the key impurities?

Answer: The choice of purification depends on the impurity profile and desired scale, but the most effective methods are column chromatography and recrystallization.[8] The significant difference in polarity between the starting materials, desired product, and the di-acylated side product makes them amenable to separation.

Data Presentation: Impurity Profile for Purification Strategy

CompoundStructurePolarityExpected TLC Rf (1:1 Hexane:EtOAc)Purification Notes
p-Phenylenediamine DiamineVery High~0.1 (streaking)Highly polar. Will stick to the baseline on silica gel. Easily removed by column or an acidic wash.
p-Toluic Acid Carboxylic AcidHigh~0.3 - 0.4Hydrolysis product of p-toluoyl chloride. Can be removed with a basic wash (e.g., NaHCO₃ solution) during workup.
N-(4-aminophenyl)-4-methylbenzamide (Desired Product) Mono-amideMedium~0.5 - 0.6The target compound. Its intermediate polarity allows for effective separation from other species.
N,N'-(...)-bis(...) (Side Product) Di-amideLow~0.8 - 0.9Non-polar. Will elute first during column chromatography. Often has lower solubility in polar solvents, aiding recrystallization.

Experimental Protocols:

Protocol 1: Purification by Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity mixture (e.g., 20% EtOAc in Hexanes) to elute the non-polar di-acylated side product first. Gradually increase the polarity (e.g., to 40-60% EtOAc) to elute the desired mono-acylated product.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed column.

    • Begin elution with the low-polarity solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Once the side product has eluted, increase the solvent polarity to elute the desired product.

    • Combine the pure fractions and remove the solvent in vacuo.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The key is to find a solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble or are insoluble.

  • Suggested Solvents: Ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points. The di-acylated product is often much less soluble in moderately polar solvents like ethanol than the desired product.

  • Procedure:

    • Dissolve the crude material in a minimum amount of the hot recrystallization solvent.

    • If insoluble impurities (like oxidized polymers) are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.

    • Dry the purified crystals under vacuum.

References

  • An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate.
  • N-Acetylation of paraphenylenediamine in human skin and keratinocytes. PubMed.
  • p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central.
  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters - ACS Publications.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.
  • Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. PMC - NIH.
  • N-{[(4-Nitrophenyl)amino]methyl}benzamide. MDPI.
  • p-Phenylenediamine. EPA.
  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate.
  • Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem.

Sources

Technical Support Center: Recrystallization Protocol for Purifying "N-(4-aminophenyl)-4-methylbenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of N-(4-aminophenyl)-4-methylbenzamide (CAS No. 23600-44-4)[1]. Recrystallization is a powerful technique for purifying solid organic compounds, and its success hinges on a robust understanding of the compound's physicochemical properties and the principles governing solubility. This document provides a foundational protocol, advanced troubleshooting, and frequently asked questions to empower you to achieve high purity and yield.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the compound and the purification technique.

Q1: What is N-(4-aminophenyl)-4-methylbenzamide and why is its purification critical?

N-(4-aminophenyl)-4-methylbenzamide is an aromatic amide containing both a secondary amide and a primary arylamine functional group. Its molecular structure confers moderate polarity. In research and pharmaceutical development, achieving high purity is paramount as even minor impurities can drastically alter biological activity, toxicity profiles, and experimental outcomes. Recrystallization is the gold-standard method for removing byproducts, unreacted starting materials, and other contaminants from the crude solid product[2].

Q2: What is the core principle of recrystallization?

Recrystallization leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent dissolves the target compound well at an elevated temperature (near its boiling point) but poorly at low temperatures[3][4]. Impurities, ideally, either remain insoluble in the hot solvent (and can be filtered off) or are highly soluble in the cold solvent (and remain in the liquid phase, or "mother liquor," after the desired compound crystallizes)[3].

Q3: How do I select the optimal solvent for purifying N-(4-aminophenyl)-4-methylbenzamide?

Solvent selection is the most critical step. The principle of "like dissolves like" is a useful starting point[3]. Given the compound's structure, moderately polar solvents are excellent candidates.

  • Single Solvent System: For aromatic amides, polar protic solvents are often effective. Ethanol, methanol, or acetonitrile are recommended starting points[5]. Ethanol is often a good first choice due to its favorable boiling point, low toxicity, and ability to dissolve many organic compounds when hot.

  • Mixed Solvent System: It is often difficult to find a single solvent with the ideal solubility profile[6]. A mixed-solvent system (also known as a solvent/anti-solvent system) can provide finer control. A common and highly effective pair for amides is Ethanol/Water [7][8]. In this system, the compound is dissolved in the "good" solvent (ethanol) at a high temperature, and the "bad" or "anti-solvent" (water) is added to induce precipitation as the solution cools[9][10].

A preliminary small-scale solubility test with your crude material across several solvents is strongly recommended to confirm the best choice for your specific batch[8].

Section 2: Experimental Protocols & Key Parameters

This section provides detailed, step-by-step methodologies for the recrystallization of N-(4-aminophenyl)-4-methylbenzamide.

Experimental Workflow Diagram

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Optional) To remove insoluble impurities A->B if solution is cloudy C 3. Slow Cooling Allow to cool to room temp. A->C if solution is clear B->C D 4. Ice Bath Cooling To maximize crystal yield C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash Crystals with small volume of cold solvent E->F G 7. Dry Crystals Under vacuum F->G H Pure Product G->H Oiling_Out_Troubleshooting decision decision action action start Problem: Compound 'Oiled Out' decision1 Is the solution still hot? start->decision1 action1 1. Reheat to dissolve oil. 2. Add more of the 'good' solvent. 3. Attempt to cool again, but much slower. decision1->action1 Yes decision2 Is the compound known to be very impure? decision1->decision2 No, it has cooled action2 Consider pre-purification (e.g., chromatography) or perform a second recrystallization on the isolated oil. decision2->action2 Yes action3 The solvent system is likely inappropriate. Try a different solvent or solvent pair with a lower boiling point. decision2->action3 No

Caption: A decision-making guide for addressing "oiling out".

Q2: Crystal formation is not starting, even after cooling in an ice bath. What should I do?

This is a common issue that typically indicates either the solution is not sufficiently supersaturated or there are no nucleation sites for crystals to begin forming.[11]

  • Induce Nucleation:

    • Scratch: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12][11]

    • Seed: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[2][11]

  • Increase Concentration: It is very likely that too much solvent was used.[11] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[13]

Q3: My final product has a low yield. How can I improve my percent recovery?

Low yield, or percent recovery, can result from several factors.[2][12]

  • Using Excess Solvent: This is the most common cause. Ensure you are using the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose material. Ensure your filtration apparatus is adequately pre-heated.

  • Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that precipitates out of the mother liquor.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.

Q4: The purified crystals are still colored. How can I remove colored impurities?

Colored impurities are often large, polar molecules that can be effectively removed by treating the hot solution with activated charcoal before the hot filtration step, as described in Protocol 1, Step 2.[8][14] The charcoal adsorbs the colored compounds, which are then removed along with the charcoal during filtration.

Q5: The crystals are very fine needles or powder. How can I grow larger crystals?

The formation of very small crystals is typically a result of rapid cooling and high supersaturation, which leads to rapid nucleation rather than slow crystal growth.[15][16] To grow larger crystals, ensure the solution cools as slowly and as undisturbed as possible.[4][15] Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can facilitate this.

References

  • What methods can be used to improve recrystallization yield? | CK-12 Foundation. (n.d.). CK-12. [Link]

  • Recrystallization Lab Handout. (n.d.). Grossmont College. [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York. [Link]

  • Recrystallization using two solvents. (2012). YouTube. [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. (2022). ChemTalk. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. [Link]

  • Mixed Solvents - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • 4 Recrystallization Methods for Increased Yield. (2018). YouTube. [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Recrystallization. (n.d.). California State University, Los Angeles. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Synthesis of N-(4-aminophenyl)-substituted benzamides. (n.d.). ResearchGate. [Link]

  • Experiment 9 — Recrystallization. (n.d.). Santa Monica College. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of N-(4-aminophenyl)-4-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter promising compounds whose progression is hampered by a fundamental physicochemical challenge: poor solubility. The N-(4-aminophenyl)-4-methylbenzamide scaffold and its derivatives are a classic example of a chemical class that, while often possessing significant biological activity, presents considerable formulation and handling difficulties due to low aqueous solubility.

This guide is structured to provide not just protocols, but a foundational understanding of why these molecules are challenging and how to systematically overcome these issues. We will move from basic principles to advanced, actionable troubleshooting strategies and formulation techniques, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility challenges inherent to this class of molecules.

Q1: Why are my N-(4-aminophenyl)-4-methylbenzamide derivatives so poorly soluble in aqueous solutions?

A: The poor aqueous solubility of this series stems from a combination of two primary molecular characteristics, often referred to as the "brick-dust" and "grease-ball" problem.[1]

  • High Crystal Lattice Energy ("Brick-Dust"): The planar aromatic rings and the rigid amide linkage allow these molecules to stack efficiently into a highly stable, crystalline solid state. The intermolecular forces (hydrogen bonds between amide and amine groups, and π-π stacking of the aromatic rings) create a strong crystal lattice. A significant amount of energy is required to break this lattice apart before individual molecules can be solvated by water, resulting in low solubility.[1]

  • High Lipophilicity ("Grease-Ball"): The molecule is dominated by hydrophobic (lipophilic) surfaces, namely the two aromatic rings. While the amino and amide groups offer some polarity, the large nonpolar surface area is unfavorable for interaction with the highly polar, hydrogen-bonded network of water.[2]

Q2: How does the chemical structure, specifically the primary amine, affect solubility?

A: The primary aromatic amine (the anilino group) is a critical functional group that you can exploit to modulate solubility. It is a weak base.

  • At Neutral pH: In neutral water (pH ~7), the amino group is largely in its neutral, un-ionized form (-NH₂). In this state, it contributes minimally to water solubility and the molecule's overall hydrophobic character dominates.[3]

  • At Acidic pH: By lowering the pH of the aqueous medium (e.g., to pH 2-4), the amino group becomes protonated, forming a positively charged ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact favorably with water molecules, thereby significantly enhancing solubility.[3][4] This pH-dependent behavior is a key tool in your solubilization toolkit.

Section 2: Troubleshooting Common Experimental Issues

This section provides direct answers to specific problems you might encounter in the lab.

Q3: My compound precipitated out of my aqueous cell culture media/buffer. What are the immediate troubleshooting steps?

A: This is a classic sign of exceeding the compound's thermodynamic solubility in the final medium. It typically happens when a concentrated stock solution (usually in DMSO) is diluted into an aqueous environment.

  • Confirm the Stock Solution: Ensure your compound is fully dissolved in the organic stock solvent (e.g., DMSO) before dilution. Any undissolved microcrystals will act as seeds for rapid precipitation.

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium to a level below its solubility limit.

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume first while vortexing vigorously, and then bring it up to the final volume. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Leverage pH (If Applicable): If your experimental system can tolerate a lower pH, preparing your buffer at a pH where the amino group is protonated (e.g., pH 4-5) can prevent precipitation. However, you must verify that the pH change does not affect your biological assay.

  • Consider a Cosolvent: If the assay allows, including a small percentage of a water-miscible organic solvent (a cosolvent) like ethanol or propylene glycol in the final medium can increase solubility.[5][6]

Q4: I need to prepare a 10 mM stock solution for in vitro screening. What is the best general-purpose approach?

A: For high-concentration stock solutions intended for serial dilution, a polar aprotic solvent is almost always the best choice.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. They are strong hydrogen bond acceptors and can effectively solvate both the polar and nonpolar regions of your molecule, readily achieving concentrations of 10-50 mM or higher.[2]

  • Protocol for Stock Preparation:

    • Accurately weigh the required mass of your N-(4-aminophenyl)-4-methylbenzamide derivative.

    • Add the calculated volume of DMSO to the solid.

    • Gently warm the vial (to 30-40°C) and vortex or sonicate until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

    • Store appropriately (typically at -20°C or -80°C) in small aliquots to avoid freeze-thaw cycles.

Q5: How can I systematically select the best solubilization strategy for my derivative for in vivo studies?

A: A systematic, tiered approach is most effective. The goal is to find the simplest method that achieves the target concentration while ensuring compatibility with the downstream application (e.g., non-toxicity for animal studies).

The following workflow provides a logical decision-making process.

G cluster_0 start Start: Define Target Concentration & Vehicle Constraints (e.g., route, toxicity) ph_test Step 1: pH Adjustment Is the compound soluble in an acceptable pH range (e.g., pH 3-5)? start->ph_test cosolvent_test Step 2: Cosolvent Screening Is it soluble in a binary system with a tolerable cosolvent (e.g., <10% EtOH)? ph_test->cosolvent_test No success Success: Formulation Achieved ph_test->success Yes complex_test Step 3: Complexation Does complexation with a cyclodextrin (e.g., HP-β-CD) achieve the target? cosolvent_test->complex_test No cosolvent_test->success Yes advanced_form Step 4: Advanced Formulation Consider solid dispersions or lipid-based systems (e.g., SEDDS). complex_test->advanced_form No complex_test->success Yes advanced_form->success Yes fail Re-evaluate: Consider Prodrug Strategy or Chemical Modification advanced_form->fail No G cluster_0 Neutral At Neutral pH (pH 7) -NH2 is uncharged Insoluble High Crystal Lattice Energy Dominates Proton H+ Neutral:f0->Proton Add Acid Acidic Acidic Proton->Acidic:f0 Protonation

Caption: Mechanism of pH-dependent solubilization.

Method 2: Cosolvent Screening

Cosolvents work by reducing the overall polarity of the aqueous solvent, making it a more favorable environment for lipophilic molecules. [5][7][8] Objective: To identify a biocompatible cosolvent and its optimal concentration to solubilize the compound.

Materials:

  • Your compound

  • Cosolvents: Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glass vials, vortex mixer

Protocol:

  • Prepare a series of cosolvent/PBS mixtures (e.g., 10%, 20%, 40% v/v of EtOH in PBS).

  • In separate vials, add a known, excess amount of your compound.

  • Add 1 mL of each cosolvent mixture to the vials.

  • Equilibrate as described in Method 1 (shake-flask for 24-48 hours).

  • Process and quantify the supernatant as described in Method 1.

  • Summarize the data in a table for easy comparison.

Table 1: Example Cosolvent Screening Data for Derivative X

Vehicle Composition (v/v)Solubility (µg/mL)Fold Increase (vs. PBS)
PBS (pH 7.4)0.51x
10% EtOH / 90% PBS1224x
20% EtOH / 80% PBS4590x
10% PG / 90% PBS1530x
20% PG / 80% PBS62124x
5% DMSO / 95% PBS88176x
Method 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble. [9][10][]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.

Objective: To determine if HP-β-CD can form a soluble complex with the compound.

Materials:

  • Your compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water or buffer of choice

  • Vials, shaker, quantification instruments

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).

  • Add an excess amount of your solid compound to each solution.

  • Equilibrate using the shake-flask method (24-48 hours).

  • Process and quantify the supernatant as described in Method 1.

  • Plot the solubility of your compound as a function of HP-β-CD concentration. A linear increase in solubility indicates the formation of a soluble inclusion complex.

G cluster_0 Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin inclusion complex formation.

Method 4: Formulation as an Amorphous Solid Dispersion

This advanced technique involves dispersing the drug molecularly within a hydrophilic polymer matrix. [12][13]The resulting amorphous solid dissolves much faster than the high-energy crystalline form. The solvent evaporation method is a common lab-scale technique. [14] Objective: To prepare an amorphous solid dispersion to enhance dissolution rate.

Materials:

  • Your compound

  • A water-soluble polymer (e.g., polyvinylpyrrolidone K30 (PVP K30) or HPMC)

  • A common volatile solvent that dissolves both the drug and polymer (e.g., methanol or acetone)

  • Rotary evaporator or vacuum oven

Protocol:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Dissolve both your compound and the polymer completely in a suitable volume of the common solvent.

  • Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous, molecularly dispersed state within the polymer.

  • Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can then be tested for its dissolution properties compared to the original crystalline drug.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ResearchGate. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Patheon pharma services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.
  • Mendham, A., & Allen, M. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
  • Digital Discovery (RSC Publishing). (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. DOI:10.1039/D4DD00065J.
  • Wikipedia. (n.d.). Cosolvent.
  • Unknown. (n.d.). Solubility and pH of amines.
  • NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Westergren, J., Lindfors, L., Hoeglund, T., Lueder, K., Nordholm, S., & Kjellander, R. (2007). In Silico Prediction of Drug Solubility: 1. Free Energy of Hydration. J. Phys. Chem. B, 111, 1872–1882. DOI: 10.1021/jp064220w.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Unknown. (n.d.). Cosolvent.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • PubChem. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide | C13H14N2O2S | CID 458884.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization.
  • ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution?
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • ACS Publications. (n.d.). Effect of cosolvents on the solubility of hydrocarbons in water.
  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • Lee, J. H., et al. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • NIH. (n.d.). 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem.
  • BLD Pharm. (n.d.). 23600-44-4|N-(4-Aminophenyl)-4-methylbenzamide|BLD Pharm.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94. DOI: 10.1016/j.addr.2007.05.013.
  • Benchchem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions.
  • NIH. (n.d.). Prodrugs for Amines - PMC.
  • PubChem. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide | C13H14N2O2S | CID.
  • Benchchem. (n.d.). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
  • Unknown. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • ResearchGate. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • ResearchGate. (2025, August 6). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF.
  • Oakwood Chemical. (n.d.). N-(4-Aminophenyl)-N-methylbenzamide.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • askIITians. (2025, March 11). How does pH affect solubility?

Sources

Technical Support Center: Scaling Up the Synthesis of N-(4-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(4-aminophenyl)-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and pilot-plant scale production of this important intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may face.

I. Troubleshooting Guide

This section provides in-depth solutions to common problems encountered during the synthesis of N-(4-aminophenyl)-4-methylbenzamide.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of N-(4-aminophenyl)-4-methylbenzamide, which is typically prepared via a Schotten-Baumann reaction between p-phenylenediamine and p-toluoyl chloride, can stem from several factors.[1][2][3] Let's break down the likely culprits and their solutions.

Causality and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time or inadequate mixing, especially in a biphasic system. When scaling up, ensuring efficient mass transfer between the organic and aqueous phases is critical.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For larger scales, employ a more powerful overhead stirrer to ensure vigorous agitation of the biphasic mixture.

  • Hydrolysis of the Acyl Chloride: p-Toluoyl chloride is susceptible to hydrolysis, especially in the presence of a base. If the acyl chloride is added too quickly or if the temperature is not adequately controlled, it can react with water instead of the desired p-phenylenediamine.

    • Solution: Add the p-toluoyl chloride solution dropwise to the reaction mixture, maintaining a low temperature (0-5 °C) using an ice bath.[4] This minimizes the rate of hydrolysis and favors the amidation reaction.

  • Side Reaction: Di-acylation of p-phenylenediamine: A significant side reaction is the formation of the di-acylated product, N,N'-(1,4-phenylene)bis(4-methylbenzamide). This occurs when both amino groups of p-phenylenediamine react with the acyl chloride.

    • Solution: To favor mono-acylation, use an excess of p-phenylenediamine relative to p-toluoyl chloride. A molar ratio of 2:1 to 3:1 (p-phenylenediamine:p-toluoyl chloride) is a good starting point for optimization. The unreacted diamine can be recovered and recycled.

  • Impurities in Starting Materials: The purity of your starting materials, p-phenylenediamine and p-toluoyl chloride, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reagents before use. p-Phenylenediamine can be purified by sublimation or recrystallization, while p-toluoyl chloride can be distilled under reduced pressure.

Experimental Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing a significant amount of an insoluble byproduct. What is it and how can I prevent its formation?

Answer:

The most likely insoluble byproduct is the di-acylated compound, N,N'-(1,4-phenylene)bis(4-methylbenzamide). This molecule is significantly less polar than the desired mono-acylated product and often has poor solubility in common organic solvents.

Prevention and Mitigation:

  • Stoichiometric Control: As mentioned previously, using an excess of p-phenylenediamine is the primary method to suppress the formation of the di-acylated product. The statistical probability of the acyl chloride encountering an unreacted diamine molecule is increased, favoring mono-acylation.

  • "Inverse Addition" Technique: Instead of adding the acyl chloride to the diamine solution, consider adding the diamine solution to the acyl chloride solution. This "inverse addition" maintains a low concentration of the diamine, which can sometimes favor mono-substitution. However, this approach requires careful control to avoid localized high concentrations of the acyl chloride.

  • Purification: If the di-acylated byproduct does form, it can often be removed by recrystallization. The desired mono-acylated product is typically more soluble in polar solvents like ethanol or ethyl acetate than the di-acylated byproduct.

Question 3: The color of my reaction mixture is very dark, and the final product is discolored. What is causing this and how can I obtain a purer product?

Answer:

p-Phenylenediamine is highly susceptible to oxidation, which can lead to the formation of colored impurities. This oxidation can be accelerated by exposure to air, light, and trace metal impurities.

Minimizing Discoloration:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • High-Purity Reagents: Use high-purity, preferably freshly purified, p-phenylenediamine. Older stock may have already undergone some degree of oxidation.

  • Decolorization during Workup: If the crude product is colored, you can perform a decolorization step.

    • Activated Carbon: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities. The purified product should crystallize upon cooling.

  • Recrystallization: Recrystallization is a highly effective method for removing colored impurities. A well-chosen solvent system will allow the desired product to crystallize out while the impurities remain in the mother liquor.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of scaling up the synthesis of N-(4-aminophenyl)-4-methylbenzamide.

What is the recommended solvent system for this reaction?

A biphasic solvent system is commonly employed for the Schotten-Baumann reaction.[1][5] A common choice is a mixture of an inert organic solvent, such as dichloromethane (DCM) or diethyl ether, and an aqueous solution of a base. The organic phase dissolves the p-toluoyl chloride and the product, while the aqueous phase contains the base to neutralize the HCl byproduct and dissolve the p-phenylenediamine hydrochloride salt.

Which base should I use and in what quantity?

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used inorganic bases. An organic base like triethylamine (TEA) or pyridine can also be used, particularly in a single-phase solvent system.[6] Typically, at least two equivalents of base are required: one to neutralize the HCl generated during the reaction and another to ensure the p-phenylenediamine remains as a free base. Maintaining a pH between 10 and 12 is often optimal.[1]

What are the key safety precautions to consider when scaling up this synthesis?
  • p-Toluoyl Chloride: This is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • p-Phenylenediamine: This compound is toxic and a skin sensitizer. Avoid inhalation of dust and skin contact. Wear appropriate PPE.

  • Exothermic Reaction: The acylation reaction is exothermic. When scaling up, ensure you have adequate cooling capacity to control the temperature and prevent a runaway reaction. Add reagents slowly and monitor the internal temperature closely.

What are the recommended purification techniques for the final product on a larger scale?
  • Recrystallization: This is the most common and scalable method for purifying N-(4-aminophenyl)-4-methylbenzamide.[7] A suitable solvent or solvent pair should be identified at the lab scale before proceeding to a larger scale. Ethanol, ethyl acetate, or mixtures with water are often good starting points.

  • Slurry Washing: The crude product can be slurried in a solvent in which it has low solubility (e.g., water or a non-polar organic solvent) to wash away soluble impurities.

How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to characterize the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: A sharp melting point is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Table 1: Recommended Reagent Stoichiometry and Conditions for Scale-Up

Reagent/ParameterRecommendationRationale
p-phenylenediamine 2.0 - 3.0 equivalentsMinimizes di-acylation.
p-toluoyl chloride 1.0 equivalentLimiting reagent.
Base (e.g., NaOH) 2.0 - 2.5 equivalentsNeutralizes HCl and maintains basic pH.
Temperature 0 - 5 °CControls exotherm and minimizes hydrolysis of acyl chloride.
Solvent Biphasic (e.g., DCM/Water)Facilitates reaction and workup.
Agitation Vigorous (overhead stirrer)Ensures efficient mixing of phases.

General Synthesis Workflow:

Synthesis_Workflow Start Start Dissolve_Diamine 1. Dissolve p-phenylenediamine and base in aqueous phase Start->Dissolve_Diamine Reaction 3. Add acyl chloride solution dropwise to diamine solution at 0-5°C with vigorous stirring Dissolve_Diamine->Reaction Prepare_Acyl_Chloride 2. Prepare solution of p-toluoyl chloride in organic solvent Prepare_Acyl_Chloride->Reaction Workup 4. Separate organic layer, wash with water and brine Reaction->Workup Dry_and_Concentrate 5. Dry over Na2SO4, filter, and concentrate Workup->Dry_and_Concentrate Purification 6. Purify crude product (Recrystallization) Dry_and_Concentrate->Purification Characterization 7. Characterize final product (NMR, MS, MP, HPLC) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of N-(4-aminophenyl)-4-methylbenzamide.

III. References

  • Schotten–Baumann reaction - Grokipedia. Available at:

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. Available at:

  • N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - ChemicalBook. Available at:

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. Available at:

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Available at:

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Available at:

  • An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide - Benchchem. Available at:

  • Chemistry Schotten Baumann Reaction - SATHEE. Available at:

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. Available at:

  • EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents. Available at:

  • 23600-44-4|N-(4-Aminophenyl)-4-methylbenzamide|BLD Pharm. Available at:

  • Amide Synthesis - Fisher Scientific. Available at:

  • 4-Amino-N-methylbenzamide - ChemBK. Available at:

  • N-(4-Aminophenyl)-N-methylbenzamide - Oakwood Chemical. Available at:

  • Experimental Protocols for N-(4-Formylphenyl)benzamide Reactions: Application Notes - Benchchem. Available at:

  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide | C13H14N2O2S | CID 458884. Available at:

  • N-{[(4-Nitrophenyl)amino]methyl}benzamide - MDPI. Available at:

  • 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem. Available at:

  • N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed. Available at:

  • Compound N-(4-aminophenyl)-4-nitrobenzamide - Chemdiv. Available at:

  • CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents. Available at:

  • (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide - ResearchGate. Available at:

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC - NIH. Available at:

  • Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene) - ResearchGate. Available at:

  • Rate Enhancements in the Acetylation and Benzoylation of Certain Aromatic Compounds with Vilsmeier-Haack Reagents Using Acetamid - Semantic Scholar. Available at:

  • N-(4-Aminophenyl)-3-methylbenzamide - Matrix Scientific. Available at:

  • p-Toluoyl chloride synthesis - ChemicalBook. Available at:

  • N-Methylbenzamide = 99 613-93-4 - Sigma-Aldrich. Available at:

  • Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide - Benchchem. Available at:

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. Available at:

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: From Foundational Benzamides to Privileged Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, as central regulators of cellular signaling, represent one of the most critical and intensely pursued classes of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of small-molecule kinase inhibitors a cornerstone of modern pharmacology.[2][3] Since the landmark approval of imatinib, dozens of kinase inhibitors have reached the clinic, transforming patient outcomes.[4] The success of these drugs hinges on their core chemical structures, or scaffolds, which dictate their binding affinity, selectivity, and overall pharmacological properties.[5]

This guide provides an in-depth comparison of a foundational benzamide scaffold, represented by "N-(4-aminophenyl)-4-methylbenzamide," with three of the most prominent and clinically successful "privileged scaffolds" in kinase inhibitor design: Quinazoline , Pyrimidine , and Indole . We will dissect their structural attributes, compare their performance based on experimental data, and provide the detailed methodologies required to perform such evaluations in a research setting. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the causality behind scaffold selection and optimization in kinase-focused drug discovery.

Part 1: The Benzamide Scaffold: A Versatile Linker and Foundational Core

The N-(4-aminophenyl)-4-methylbenzamide structure represents a simple, yet versatile, benzamide core. While not a potent kinase inhibitor in its own right, its true utility lies in its role as a foundational building block or a "linker" moiety.[6] In many Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, a benzamide or similar group can effectively bridge the adenine-binding region and an adjacent allosteric pocket.[6][7] The amide bond provides a rigid vector and hydrogen bonding opportunities, while the phenyl rings can be functionalized to achieve specific interactions and tune physicochemical properties.

The core concept is to use this simple scaffold to position more complex pharmacophores into key interaction sites within the kinase domain. For example, derivatives of 4-(aminomethyl)benzamide have been explored as linkers to position other moieties to inhibit Bcr-Abl, demonstrating how this core can be strategically employed.[6][8]

Illustrative Signaling Pathway: Targeting a Receptor Tyrosine Kinase

Kinase inhibitors derived from benzamide scaffolds, like many others, often target key nodes in oncogenic signaling cascades, such as the MAPK/ERK pathway, which is downstream of many receptor tyrosine kinases (RTKs).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor Benzamide-derived Kinase Inhibitor Inhibitor->RAF INHIBITS Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Caption: Generic RTK signaling cascade inhibited by a kinase inhibitor.

Part 2: A Comparative Analysis with Privileged Scaffolds

While the benzamide core is a useful starting point, other heterocyclic scaffolds have proven to be more "privileged," a term used to describe molecular frameworks that can provide ligands for more than one biological target, often with high affinity.[9][10]

The Quinazoline Scaffold

The quinazoline scaffold, an aromatic heterocycle composed of a fused pyrimidine and benzene ring, is one of the most successful frameworks for kinase inhibitors.[11] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are based on this core.[12] The nitrogen atoms in the pyrimidine ring are crucial for activity, typically forming one or two key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP.[13] This interaction anchors the molecule, allowing substituents at other positions to confer potency and selectivity.[14]

The Pyrimidine Scaffold

The pyrimidine ring is another privileged scaffold, considered a bioisostere of the natural purine ring of ATP.[9] This structural similarity makes it an ideal starting point for designing ATP-competitive inhibitors. The scaffold's versatility allows for substitutions at multiple positions, enabling fine-tuning of the inhibitor's selectivity profile.[15][16] Imatinib, a revolutionary drug for chronic myeloid leukemia, incorporates a key phenylaminopyrimidine moiety that is critical for its activity against the Bcr-Abl kinase.[4] The development of dual-target inhibitors based on the pyrimidine scaffold is also an active area of research, highlighting its adaptability.[17]

The Indole Scaffold

Indole, a bicyclic structure consisting of a fused benzene and pyrrole ring, is a versatile scaffold found in many natural and synthetic bioactive compounds.[18] In kinase inhibition, indole derivatives have demonstrated the ability to target a wide range of kinases, including CDKs, PI3K, and tyrosine kinases.[19][20] The indole nucleus can serve multiple roles: it can act as a hinge-binder, occupy hydrophobic pockets, or serve as a rigid core to orient other functional groups.[2] The sheer number of approved and clinical-stage drugs containing an indole, azaindole, or oxindole core underscores its importance in medicinal chemistry.[2]

Part 3: Quantitative Performance Comparison

The most direct way to compare the performance of different inhibitor scaffolds is to examine their half-maximal inhibitory concentration (IC50) values against specific kinase targets. A lower IC50 value indicates higher potency. The following table summarizes representative data for inhibitors derived from each scaffold class.

Inhibitor/Derivative ExampleScaffold TypePrimary Target Kinase(s)IC50 (nM)
Compound 16 from[8] Benzamide-Purine HybridBcr-Abl210
Gefitinib QuinazolineEGFR2 - 37
Erlotinib QuinazolineEGFR2
Compound from[15] (GSK8612) PyrimidineTBK14.3
Sunitinib Indole (Oxindole)VEGFR2, PDGFRβ2, 8
Cediranib IndoleVEGFR-2<1

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). The values presented are for comparative illustration and are sourced from various publications.[8][13][15]

This data clearly illustrates that while functionalized benzamides can achieve respectable potency, the privileged quinazoline, pyrimidine, and indole scaffolds are cores for some of the most potent inhibitors developed to date, often with IC50 values in the low nanomolar or even sub-nanomolar range.

Part 4: Essential Experimental Methodologies

To generate the comparative data discussed above, rigorous and standardized experimental protocols are essential. As a Senior Application Scientist, I emphasize that the choice of assay and its specific parameters can significantly influence the outcome and interpretation of results.[21]

Biochemical IC50 Determination using an ADP-Glo™ Assay

This protocol describes a common method for determining an inhibitor's potency against a purified kinase in a cell-free system. The principle is based on quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[22]

Causality Behind Choices:

  • ATP Concentration: Often set at or near the Michaelis constant (Km) for ATP for that specific kinase. Using physiologically relevant ATP concentrations (millimolar range) can provide a more stringent and biologically relevant measure of inhibitor potency, though lower concentrations are useful for initial screening.[1]

  • Luminescence Detection: The ADP-Glo™ system offers high sensitivity and a broad dynamic range, making it suitable for detecting both potent and weak inhibitors.[23]

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis prep_inh Prepare serial dilution of test inhibitor combine Combine inhibitor and kinase/substrate mix in 384-well plate prep_inh->combine prep_kin Prepare kinase/substrate mix in buffer prep_kin->combine incubate_kin Incubate for 60 min at room temperature combine->incubate_kin add_adpglo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubate_kin->add_adpglo incubate_adpglo Incubate for 40 min add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent to convert ADP to ATP, fueling luciferase reaction incubate_adpglo->add_detect incubate_detect Incubate for 30 min add_detect->incubate_detect read Read luminescence on a plate reader incubate_detect->read plot Plot % inhibition vs. log[inhibitor] read->plot calc Calculate IC50 value using non-linear regression plot->calc

Caption: Workflow for a biochemical IC50 determination assay.

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Then, create intermediate dilutions in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound.

  • Kinase Reaction Initiation: Add 5 µL of a 2X solution of purified kinase and its specific substrate to each well to start the reaction. Include positive (no inhibitor, DMSO only) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.[24]

Cellular Target Engagement using NanoBRET™ Assay

Biochemical assays are essential but do not account for cell permeability, target accessibility, or competition from high intracellular ATP concentrations.[25] Cellular assays provide a more physiologically relevant assessment. The NanoBRET™ Target Engagement assay measures the binding of an inhibitor to its target kinase in live cells.

Principle: The assay uses a kinase fused to a NanoLuc® luciferase (energy donor) and a fluorescent tracer that binds to the kinase's active site (energy acceptor). When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.[26]

G cluster_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_assay 3. BRET Measurement cluster_analysis 4. Data Analysis transfect Transfect HEK293 cells with NanoLuc®-Kinase fusion vector plate Plate transfected cells in 96-well plates transfect->plate add_inh Add inhibitor to cells plate->add_inh prep_inh Prepare serial dilution of test inhibitor prep_inh->add_inh add_tracer Add NanoBRET™ Tracer and Nano-Glo® Substrate add_inh->add_tracer incubate Incubate for 2 hours at 37°C add_tracer->incubate read Read Donor (460nm) and Acceptor (610nm) emissions incubate->read calc_ratio Calculate NanoBRET™ ratio (Acceptor/Donor) read->calc_ratio plot Plot BRET ratio vs. log[inhibitor] calc_ratio->plot calc_ic50 Determine cellular IC50 plot->calc_ic50

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells and transiently transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Seed the transfected cells into 96-well white assay plates and incubate for 24 hours.

  • Compound Addition: Treat the cells with a serial dilution of the test inhibitor and incubate for 2 hours to allow for cell entry and target binding.

  • Tracer and Substrate Addition: Add a mix of the cell-permeable NanoBRET™ fluorescent tracer and the Nano-Glo® luciferase substrate to the wells.

  • Signal Measurement: Immediately measure the luminescence at two wavelengths: the donor emission (~460 nm) and the acceptor emission (>600 nm) using a BRET-capable plate reader.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. Determine the cellular IC50 by plotting the BRET ratio against inhibitor concentration.[25]

Conclusion

The journey of a kinase inhibitor from a chemical concept to a clinical candidate is profoundly influenced by its core scaffold. While a simple benzamide structure like N-(4-aminophenyl)-4-methylbenzamide serves as an excellent foundational linker for building more complex molecules, its intrinsic potency is limited. In contrast, the quinazoline , pyrimidine , and indole scaffolds have earned their "privileged" status through repeated success.[9][10] They provide robust, pre-validated platforms that are adept at forming critical hydrogen bond interactions within the kinase hinge region—the anchor point for high-affinity binding.

The choice of scaffold is a strategic decision that balances potency, selectivity, and synthetic tractability. Understanding the structural features and comparative performance of these core motifs, and verifying them with robust biochemical and cellular assays, is fundamental to the rational design of the next generation of effective and safe kinase inhibitors.

References

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega.
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). PubMed.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.).
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PubMed Central.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). (n.d.).
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). PubMed.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). Bentham Science Publishers.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Bentham Science.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). NIH.
  • Kinase Selectivity Panels. (n.d.). Reaction Biology.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science Publishers.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PMC - NIH.
  • Spotlight: Cell-based kinase assay form
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Kinase Selectivity Profiling Systems—General Panel. (n.d.).
  • Kinase Selectivity Profiling Services. (n.d.).
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Abstract C154: Investigation of indole-based molecules as a new class of TLK1 inhibitors in prostate cancer therapy. (2023). AACR Journals.
  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.
  • Structure–Activity Relationship in the Leucettine Family of Kinase Inhibitors. (2021). Journal of Medicinal Chemistry.
  • Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. (2010). PubMed.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). (n.d.).
  • Structure-activity relationships study of mTOR kinase inhibition. (2016). Dove Medical Press.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.
  • Aurora-A Kinase Inhibitor Scaffolds and Binding Modes. (n.d.). PubMed.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.).
  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). AACR Journals.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023). PubMed Central.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). PMC - NIH.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). (n.d.).
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central.
  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. (2007). NCBI.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.).
  • N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. (n.d.). ChemicalBook.

Sources

Selectivity Profiling of N-(4-aminophenyl)-4-methylbenzamide Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous testing and a deep understanding of molecular interactions. The N-(4-aminophenyl)-4-methylbenzamide core structure represents a versatile scaffold that has shown potential in the development of various targeted therapies, particularly as kinase inhibitors.[1][2][3] However, the therapeutic efficacy and safety of any inhibitor are intrinsically linked to its selectivity. This guide provides an in-depth, objective comparison of methodologies to profile the selectivity of N-(4-aminophenyl)-4-methylbenzamide based inhibitors, supported by experimental rationale and protocols.

The Imperative of Selectivity Profiling

Kinase inhibitors, by their nature, often target the highly conserved ATP-binding pocket, creating a significant potential for off-target effects.[4] A lack of selectivity can lead to toxicity or confound the interpretation of pharmacological studies, making it crucial to comprehensively characterize an inhibitor's interactions across the kinome.[5] The N-phenylbenzamide and related benzamide structures have been explored as inhibitors for a variety of targets, and understanding their structure-activity relationships (SAR) is key to designing more selective compounds.[1][2][6][7]

This guide will navigate the critical experimental choices involved in building a robust selectivity profile, from broad, high-throughput screens to more focused, in-depth cellular characterization.

Strategic Framework for Selectivity Profiling

A tiered approach is often the most efficient and cost-effective strategy for determining the selectivity of a compound.[5] This typically involves an initial broad screen at a single high concentration to identify potential off-targets, followed by more detailed dose-response studies for any significant hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Validation cluster_2 Tier 3: Cellular Characterization Initial Screen Single-concentration screen (e.g., 1-10 µM) against a broad kinome panel (e.g., KINOMEscan, KinaseProfiler) Hit Identification Identify kinases with significant inhibition (e.g., >70%) Initial Screen->Hit Identification Data Analysis IC50 Determination Generate 10-point dose-response curves for primary hits to determine IC50/Kd values Hit Identification->IC50 Determination Proceed with hits Orthogonal Assays Confirm hits with an alternative assay format (e.g., binding vs. activity) IC50 Determination->Orthogonal Assays Validation Target Engagement Assess binding to target in intact cells (e.g., NanoBRET) Orthogonal Assays->Target Engagement Confirm cellular activity Downstream Signaling Measure inhibition of substrate phosphorylation (e.g., Western Blot, ELISA) Target Engagement->Downstream Signaling Cellular Phenotype Evaluate effects on cell proliferation, apoptosis, or other relevant phenotypes Downstream Signaling->Cellular Phenotype

Caption: Tiered approach to inhibitor selectivity profiling.

Part 1: Biochemical Assays for Kinome-Wide Profiling

Biochemical assays are the cornerstone of selectivity profiling, providing a direct measure of a compound's interaction with a purified enzyme.[5] Several high-throughput platforms are available, each with distinct advantages and disadvantages.

Comparison of Biochemical Assay Platforms
Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[8][9]Gold standard for sensitivity and direct measurement of catalytic activity.[10]Requires handling of radioactive materials, lower throughput.
Fluorescence-Based Assays (e.g., TR-FRET, FP) Detects changes in fluorescence polarization or energy transfer upon substrate phosphorylation or inhibitor binding.[10][11]Homogeneous, high-throughput, and non-radioactive.[11]Prone to interference from fluorescent compounds.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction, which is converted to a luminescent signal.[4][10]High sensitivity, broad applicability to different kinases.[4]Indirect measurement of kinase activity.
Mobility Shift Assays Involves the electrophoretic separation of phosphorylated and non-phosphorylated peptide substrates.[8]High data quality and reliability.[12]Can be lower throughput than other methods.
Competition Binding Assays (e.g., KINOMEscan®) Quantifies the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[13][14]Measures direct binding affinity (Kd), independent of substrate and ATP concentration; broad kinome coverage.[15][16]Does not measure inhibition of catalytic activity.
Thermal Shift Assays (TSA) Measures the change in a protein's melting temperature upon ligand binding.[8]Label-free and can detect binding to both active and inactive conformations.Thermal shifts do not always correlate with inhibitory activity.[5]
Experimental Workflow: KINOMEscan® Profiling

The KINOMEscan® platform is a widely used competition binding assay that can rapidly profile a compound against a large panel of kinases.[13][15][16]

G cluster_0 Assay Principle cluster_1 Detection A Kinase tagged with DNA D Binding Equilibrium A->D B Ligand immobilized on beads B->D C Test Compound C->D E Quantify bound kinase via qPCR of DNA tag D->E F Reduced signal indicates displacement by test compound E->F

Caption: KINOMEscan® competition binding assay workflow.

Protocol:

  • Compound Preparation: Solubilize the N-(4-aminophenyl)-4-methylbenzamide based inhibitor in 100% DMSO to create a stock solution.

  • Assay Plate Preparation: The test compound is serially diluted and added to microtiter plates.

  • Binding Reaction: The kinase panel, an immobilized active-site directed ligand, and the test compound are combined and allowed to reach equilibrium.[14]

  • Capture and Wash: The immobilized ligand, along with any bound kinase, is captured, and unbound components are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR.[14]

  • Data Analysis: The results are typically expressed as percent of control, with a lower percentage indicating stronger binding of the test compound. These values can be used to calculate dissociation constants (Kd).

Part 2: Cellular Assays for Target Validation

While biochemical assays are essential for understanding direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell.[8][17] Cellular assays are critical for confirming target engagement and assessing the downstream functional consequences of inhibitor binding.

Comparison of Cellular Assay Formats
Assay TypePrincipleAdvantagesDisadvantages
NanoBRET™ Target Engagement Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® fusion of the target kinase and a fluorescent tracer in live cells.[18]Provides quantitative measurement of target occupancy in living cells.[19]Requires genetic modification of cells to express the fusion protein.
Cellular Phosphorylation Assays (e.g., ELISA, Western Blot) Detects changes in the phosphorylation state of a known downstream substrate of the target kinase.[19]Directly measures the functional consequence of kinase inhibition.Can be time-consuming and may not be suitable for high-throughput screening.
Cell Proliferation/Viability Assays (e.g., BaF3) Measures the effect of the inhibitor on the proliferation or viability of cells that are dependent on the target kinase for survival.[19]Provides a phenotypic readout of inhibitor activity.Can be influenced by off-target effects.
Experimental Workflow: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful tool for quantifying the binding of an inhibitor to its target in the complex milieu of the cell.[18]

G cluster_0 In-Cell Components cluster_1 Measurement A Target Kinase-NanoLuc® Fusion Protein D Tracer binds to kinase, bringing NanoLuc® and fluorophore into proximity, generating BRET signal A->D B Cell-Permeable Fluorescent Tracer B->D C Test Compound E Test compound competes with tracer, disrupting BRET signal C->E D->E F Measure BRET signal to determine target occupancy E->F

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Culture: Culture cells transiently or stably expressing the target kinase-NanoLuc® fusion protein.

  • Compound Treatment: Add serial dilutions of the N-(4-aminophenyl)-4-methylbenzamide based inhibitor to the cells.

  • Tracer Addition: Add the fluorescent tracer at a predetermined concentration.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader.

  • Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value for target engagement.

Data Interpretation and Visualization

The ultimate goal of selectivity profiling is to generate a clear and comprehensive picture of an inhibitor's activity across the kinome. This data can be visualized in several ways to facilitate interpretation.

Selectivity Score (S-Score): A quantitative measure of selectivity, often calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.

TREEspot™ Visualization: A graphical representation of the kinome, where inhibited kinases are highlighted, providing an intuitive visual of the inhibitor's selectivity profile.

Conclusion

The selectivity profiling of N-(4-aminophenyl)-4-methylbenzamide based inhibitors is a multi-faceted process that requires a strategic combination of biochemical and cellular assays. By employing a tiered approach, researchers can efficiently identify on- and off-target activities, validate target engagement in a cellular context, and ultimately make more informed decisions in the drug discovery pipeline. The choice of assay platform should be guided by the specific research question, with an understanding of the inherent strengths and limitations of each technology. A thorough and well-documented selectivity profile is not just a regulatory requirement but a fundamental component of robust pharmacological research.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed. [Link]

  • KINOMEscan Technology - Eurofins Discovery. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC - NIH. [Link]

  • Biochemical kinase assay to improve potency and selectivity - Domainex. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. [Link]

  • Kinase Selectivity Panels - Reaction Biology. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. [Link]

  • KINOMEscan® Kinase Profiling Platform. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - Semantic Scholar. [Link]

  • SAR of imidazole–phenylbenzamide derivatives (23a–23j), highlighting... | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Validating Hits from a Screen with "N-(4-aminophenyl)-4-methylbenzamide" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of hit validation, focusing on the promising "N-(4-aminophenyl)-4-methylbenzamide" chemical scaffold. In drug discovery, a high-throughput screen (HTS) is merely the first step, generating a list of "hits" that require rigorous confirmation and characterization to distinguish true potential leads from a sea of false positives and artifacts.[1][2][3] This document moves beyond a simple checklist, offering a logical, multi-tiered validation cascade. We will delve into the causality behind experimental choices, compare the performance of N-(4-aminophenyl)-4-methylbenzamide derivatives with alternative chemotypes, and provide actionable, field-proven protocols.

The N-(4-aminophenyl)-4-methylbenzamide scaffold and its analogs have demonstrated significant potential across various target classes, including protein kinases, DNA methyltransferases, and histone deacetylases, making them a versatile starting point for therapeutic development.[4][5][6][7] The validation strategy outlined herein is designed to be a self-validating system, ensuring that only the most robust and promising compounds advance, thereby saving invaluable time and resources.

The Hit-to-Lead Validation Cascade: An Overview

The journey from a primary HTS hit to a validated lead candidate is a systematic process of elimination and characterization.[2] It is inefficient and risky to rely on a single assay. Instead, a multi-stage "funnel" or cascade approach is essential to build confidence in a compound's activity. Each stage employs assays with increasing biological complexity and resource requirements, designed to answer specific questions about the compound's behavior.

Our validation cascade is structured into four tiers:

  • Tier 1: Hit Confirmation & Triage: Is the activity real and reproducible?

  • Tier 2: Target Engagement & Selectivity: Does the compound bind directly to the intended target, and how selective is it?

  • Tier 3: Cellular Activity & Initial Viability: Does the compound work in a biologically relevant cellular context without causing immediate, non-specific toxicity?

  • Tier 4: Early ADME-Tox Profiling: Does the compound possess fundamental "drug-like" properties?

G HTS Primary HTS Hits Tier1 Tier 1: Hit Confirmation & Triage (Dose-Response, Orthogonal Assay, PAINS Filter) HTS->Tier1 Tier2 Tier 2: Target Engagement & Selectivity (SPR, CETSA, Selectivity Panel) Tier1->Tier2 Confirmed Hits Eliminated1 Eliminated: False Positives, PAINS Tier1->Eliminated1 Tier3 Tier 3: Cellular Activity & Cytotoxicity (Functional Assay, Viability Assay) Tier2->Tier3 Engaging & Selective Hits Eliminated2 Eliminated: No Target Engagement, Poor Selectivity Tier2->Eliminated2 Tier4 Tier 4: Early ADME-Tox (Metabolic Stability, Solubility) Tier3->Tier4 Cell-Active Hits Eliminated3 Eliminated: No Cellular Activity, Cytotoxic Tier3->Eliminated3 Lead Validated Lead Series Tier4->Lead Prioritized Hits Eliminated4 Eliminated: Poor Drug-like Properties Tier4->Eliminated4

Caption: The Hit Validation Cascade Workflow.

Tier 1: Core Hit Confirmation and Triage

The initial goal is to swiftly eliminate artifacts and confirm the on-target activity observed in the primary screen.[1] Over 90% of initial hits can be discarded at this stage.[1] False positives can arise from assay interference (e.g., compound fluorescence), non-specific inhibition mechanisms, or promiscuous compounds that are active across numerous screens.[1][2]

Experimental Protocols

Protocol 1: Dose-Response Confirmation in Primary Assay

  • Rationale: A single-point HTS result is insufficient. A full dose-response curve confirms the potency (IC50/EC50) and reveals the behavior of the compound, such as steep curve slopes which might indicate non-specific activity.[1]

  • Methodology:

    • Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a top concentration of 100 µM.

    • Dispense the compound dilutions into the assay plate (e.g., a 384-well plate).

    • Add the target enzyme and substrate according to the primary HTS protocol.

    • Incubate for the predetermined reaction time.

    • Measure the assay signal (e.g., fluorescence, luminescence).

    • Normalize the data to positive (no inhibitor) and negative (high concentration of a standard inhibitor) controls.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Orthogonal Biochemical Assay

  • Rationale: To ensure the observed activity is not an artifact of the primary assay's detection method, an orthogonal assay with a different readout technology is crucial.[1][2][8] For instance, if the primary screen used a fluorescence-based readout, an orthogonal assay could measure the same enzymatic reaction via luminescence or directly quantify substrate/product by mass spectrometry.

  • Methodology (Example: ADP-Glo™ for a Kinase Target):

    • Perform a dose-response experiment as described in Protocol 1.

    • After the kinase reaction incubation, add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescent signal.

    • Calculate the IC50 value as described previously.

Data Comparison: Tier 1 Triage

The following table illustrates how to use Tier 1 data to triage initial hits. "Hit A" shows consistent potency, while "Hit B" is a likely artifact due to the discrepancy between assays. "Alternative Scaffold X" is a known inhibitor for comparison, and "Promiscuous Compound Y" is a known Pan-Assay Interference Compound (PAINS).

CompoundScaffoldPrimary Assay IC50 (µM)Orthogonal Assay IC50 (µM)PAINS AlertDecision
Hit A N-(4-aminophenyl)-4-methylbenzamide1.21.5NoProceed
Hit B N-(4-aminophenyl)-4-methylbenzamide2.5> 50NoEliminate
Alternative Scaffold X (e.g., Pyrido[2,3-d]pyrimidine)0.80.9NoProceed
Promiscuous Compound Y (e.g., Rhodanine)5.08.2YesEliminate

Tier 2: Target Engagement and Selectivity Profiling

Once a hit's activity is confirmed, the next critical step is to verify that it directly binds to the intended biological target.[3] Furthermore, understanding a compound's selectivity is paramount, as off-target activity can lead to toxicity.

Experimental Protocols

Protocol 3: Surface Plasmon Resonance (SPR) for Direct Binding

  • Rationale: SPR is a label-free biophysical technique that provides quantitative data on binding affinity (KD) and kinetics (ka, kd).[8][9] This serves as unequivocal proof of direct target engagement.

  • Methodology:

    • Immobilize the purified target protein onto an SPR sensor chip.

    • Prepare a series of compound concentrations in a suitable running buffer.

    • Inject the compound solutions sequentially over the sensor chip surface, from lowest to highest concentration.

    • Record the binding response (in Response Units, RU) over time for each concentration.

    • After each injection, allow for dissociation to occur.

    • Regenerate the chip surface if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), association rate (ka), and dissociation rate (kd).

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

  • Rationale: While SPR confirms binding to a purified protein, CETSA validates that the compound can engage its target in the complex milieu of an intact cell.[1] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

  • Methodology:

    • Treat cultured cells with the test compound or vehicle control.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C).

    • Centrifuge the samples to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blot or ELISA.

    • Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Comparison: Tier 2 Analysis

This table compares validated hits based on their direct binding affinity and selectivity against two related off-targets (e.g., kinases from the same family).

CompoundScaffoldTarget KD (nM) (SPR)CETSA Shift (°C)Off-Target 1 IC50 (µM)Off-Target 2 IC50 (µM)Decision
Hit A N-(4-aminophenyl)-4-methylbenzamide85+4.215> 50Proceed
Alternative Scaffold X Pyrido[2,3-d]pyrimidine50+5.10.525Proceed (Note off-target 1)

G cluster_0 Selectivity Profile Target Target (IC50 = 1.2 µM) Off-Target 1 Off-Target 1 (IC50 = 15 µM) Off-Target 2 Off-Target 2 (IC50 > 50 µM) Bar1 Bar2 Bar3

Caption: Visualizing the selectivity profile of Hit A.

Tier 3: Cellular Activity and Initial Toxicity Assessment

Biochemical activity must translate into a functional effect in a cellular setting.[10][] This tier assesses the compound's cell permeability and its ability to modulate the target in a more physiologically relevant environment, while also providing an initial check for general cytotoxicity.[][12]

Experimental Protocols

Protocol 5: Cell-Based Functional Assay

  • Rationale: This assay measures a downstream consequence of target engagement, such as the inhibition of phosphorylation of a substrate (for a kinase) or the re-expression of a silenced gene (for a DNMT inhibitor).[13]

  • Methodology (Example: Phospho-substrate ELISA):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells (if necessary) and then treat with a dose-response of the hit compound for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or agonist to activate the signaling pathway of interest.

    • Lyse the cells and transfer the lysate to an ELISA plate coated with an antibody specific for the downstream phosphorylated substrate.

    • Follow a standard sandwich ELISA protocol using a detection antibody.

    • Measure the signal and calculate the IC50 for the inhibition of the signaling pathway.

Protocol 6: General Cytotoxicity Assay (MTT Assay)

  • Rationale: It is crucial to determine if the compound's effect in the functional assay is due to specific target modulation or simply because it is killing the cells. A cytotoxicity assay provides the concentration at which the compound is toxic to 50% of the cells (CC50).[14][15]

  • Methodology:

    • Seed cells in a 96-well plate.

    • Treat the cells with a dose-response of the hit compound for a prolonged period (e.g., 48-72 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at ~570 nm.

    • Calculate the CC50 value.

Data Comparison: Tier 3 Cellular Analysis

The therapeutic window or "Selectivity Index" (SI) is a key parameter, calculated as CC50 / IC50. A higher SI is desirable, indicating that the compound is effective at concentrations far below those at which it is toxic.

CompoundScaffoldCellular Functional IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)Decision
Hit A N-(4-aminophenyl)-4-methylbenzamide2.1> 100> 47Proceed
Alternative Scaffold X Pyrido[2,3-d]pyrimidine1.52516.7Proceed

Tier 4: Early ADME-Tox Profiling

Even a potent and selective compound will fail if it has poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[16][17][18] Early-stage in vitro ADME-Tox assays can flag potential liabilities before significant resources are invested.[17][19]

Experimental Protocols

Protocol 7: Metabolic Stability in Liver Microsomes

  • Rationale: This assay assesses how quickly a compound is metabolized by cytochrome P450 (CYP450) enzymes, which are the primary drug-metabolizing enzymes in the liver.[19] Rapid metabolism leads to a short half-life in the body.

  • Methodology:

    • Incubate the test compound (at a low concentration, e.g., 1 µM) with human liver microsomes and NADPH (as a cofactor) at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Protocol 8: Kinetic Aqueous Solubility

  • Rationale: Poor solubility can hinder absorption and lead to unreliable results in biological assays. This high-throughput assay provides an early indication of a compound's solubility.

  • Methodology:

    • Add a concentrated DMSO stock of the compound to an aqueous buffer (e.g., PBS pH 7.4) to a final concentration (e.g., 200 µM).

    • Shake the mixture for 1-2 hours at room temperature.

    • Filter the samples through a filter plate to remove any precipitated compound.

    • Quantify the concentration of the compound in the filtrate using a method like HPLC-UV. This value represents the kinetic solubility.

Data Comparison: Tier 4 Profiling

This table provides a snapshot of key drug-like properties. A longer half-life and higher solubility are generally preferred.

CompoundScaffoldMicrosomal Half-life (t½, min)Kinetic Solubility (µM)Decision
Hit A N-(4-aminophenyl)-4-methylbenzamide4580Prioritize for Hit-to-Lead
Alternative Scaffold X Pyrido[2,3-d]pyrimidine< 5150Deprioritize (Metabolic liability)

Conclusion and Path Forward

This structured validation guide provides a robust pathway for triaging hits from a screen of N-(4-aminophenyl)-4-methylbenzamide derivatives. By systematically applying this cascade of biochemical, biophysical, and cellular assays, researchers can confidently eliminate artifacts, confirm on-target activity, and select compounds with the most promising therapeutic potential for the next phase of drug discovery: hit-to-lead optimization.

Hit A, from our N-(4-aminophenyl)-4-methylbenzamide series, has successfully navigated all four tiers. It demonstrates reproducible, on-target activity, engages its target in cells, exhibits a favorable window of cellular activity over toxicity, and possesses reasonable metabolic stability and solubility. It is now a validated hit, ready for the initiation of a medicinal chemistry program to explore the Structure-Activity Relationship (SAR) and improve its overall properties to generate a lead candidate.

G cluster_Data Collected Data cluster_Decisions Decisions Potency Potency (Biochemical & Cellular IC50s) SAR Explore SAR Potency->SAR Selectivity Selectivity (Panel Data) Selectivity->SAR Binding Binding Affinity (KD) Binding->SAR ADME ADME Properties (Stability, Solubility) Optimize Optimize Properties ADME->Optimize SAR->Optimize Lead Lead Series Optimize->Lead

Caption: Decision-making workflow for lead prioritization.

References

  • McLoughlin, S., & St-Gallay, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Masimirembwa, C. M., & Bredberg, U. (2003). ADME optimization and toxicity assessment in early- and late-phase drug discovery. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Retrieved from [Link]

  • BIOMEX. (n.d.). ADME-Tox - Drug discovery & safety. Retrieved from [Link]

  • Zhang, X., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Nanoscience and Nanotechnology. Retrieved from [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hit Validation Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification. Retrieved from [Link]

  • Johnson, M. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Katen, K. M., et al. (2014). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Retrieved from [Link]

  • GARDP. (2022). Hit validation and characterization. Retrieved from [Link]

  • De Sarro, A., et al. (1997). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. General Pharmacology: The Vascular System. Retrieved from [Link]

  • Gros, C., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Retrieved from [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zakharyan, R. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-(4-Aminophenyl)-N-methylbenzamide. Retrieved from [Link]

  • Hirayama, F., et al. (2011). Discovery of N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150) as a potent and orally available factor Xa inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • Wang, Y., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Zaib, S., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of N-(4-aminophenyl)-4-methylbenzamide Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the N-(4-aminophenyl)-4-methylbenzamide scaffold represents a privileged starting point for the development of novel therapeutics. Its structural simplicity, coupled with the numerous opportunities for chemical modification, has led to its exploration in a variety of disease contexts, including oncology and infectious diseases. This guide provides an in-depth, comparative analysis of synthetic strategies for generating analogues of this core structure, tailored for comprehensive Structure-Activity Relationship (SAR) studies. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer quantitative comparisons to inform your selection of the most appropriate synthetic route.

The Strategic Importance of the N-(4-aminophenyl)-4-methylbenzamide Scaffold

The N-(4-aminophenyl)-4-methylbenzamide core can be conceptually divided into three key regions amenable to modification for SAR studies: the aniline ring , the amide linker , and the benzoyl moiety . Alterations in these regions can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including target binding, selectivity, and metabolic stability. For instance, derivatives of the related N-(2-aminophenyl)-benzamide have shown promise as isotype-selective histone deacetylase (HDAC) inhibitors, highlighting the therapeutic potential of this compound class.[1][2] Furthermore, analogues of 4-amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methylation, demonstrating the versatility of this scaffold.[3]

Comparative Analysis of Synthetic Methodologies

The generation of a library of analogues for SAR studies necessitates the selection of a robust, efficient, and versatile synthetic methodology. Below, we compare several common approaches for the synthesis of N-(4-aminophenyl)-4-methylbenzamide and its derivatives.

Method 1: The Classical Acyl Chloride Approach

This is a widely used and generally reliable method for amide bond formation. The synthesis typically proceeds in two steps: activation of the carboxylic acid to an acyl chloride, followed by reaction with the amine.

Workflow for the Classical Acyl Chloride Approach

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Nitro Reduction 4-methylbenzoic_acid 4-Methylbenzoic Acid SOCl2 SOCl₂ or (COCl)₂ 4-methylbenzoic_acid->SOCl2 Activation 4-methylbenzoyl_chloride 4-Methylbenzoyl Chloride SOCl2->4-methylbenzoyl_chloride Amide_Coupling Amide Coupling 4-methylbenzoyl_chloride->Amide_Coupling 4-nitroaniline 4-Nitroaniline 4-nitroaniline->Amide_Coupling Nitro_Intermediate N-(4-nitrophenyl)-4-methylbenzamide Amide_Coupling->Nitro_Intermediate Reduction Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) Nitro_Intermediate->Reduction Final_Product N-(4-aminophenyl)-4-methylbenzamide Reduction->Final_Product cluster_0 Core Scaffold cluster_1 Modification Points & SAR Insights cluster_2 Biological Targets & Activities Scaffold N-(4-aminophenyl)-4-methylbenzamide Aniline_Ring Aniline Ring (Position of -NH₂ and other substituents) HDAC_Inhibition HDAC Inhibition Aniline_Ring->HDAC_Inhibition Position of amino group critical for activity Amide_Linker Amide Linker (Orientation, replacement) Anticancer Anticancer Activity Amide_Linker->Anticancer Orientation has minimal effect on some activities Benzoyl_Moiety Benzoyl Moiety (Substituents on the ring) Kinase_Inhibition Kinase Inhibition (e.g., FAK, CDK9) Benzoyl_Moiety->Kinase_Inhibition Substituents impact potency and selectivity Antimicrobial Antimicrobial Activity Benzoyl_Moiety->Antimicrobial Hydroxylation can enhance activity

Sources

Comparing the efficacy of "N-(4-aminophenyl)-4-methylbenzamide" derivatives to known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparing the Efficacy of Novel N-(4-aminophenyl)-4-methylbenzamide Derivatives Against Established Therapeutics

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of novel N-(4-aminophenyl)-4-methylbenzamide derivatives. We will explore methodologies for rigorously comparing their efficacy against established drugs in key therapeutic areas: oncology, infectious diseases, and inflammation. This document moves beyond a simple listing of protocols to explain the causal logic behind experimental design, ensuring a self-validating and robust approach to preclinical evaluation.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The N-(4-aminophenyl)-4-methylbenzamide backbone, in particular, offers a versatile platform for structural modification, leading to compounds with diverse biological activities.[2] Recent studies have highlighted the potential of these derivatives as inhibitors of protein kinases, DNA methyltransferases, and key inflammatory mediators, suggesting broad therapeutic applicability.[2][3][4]

This guide will delineate a systematic approach to quantify and compare the efficacy of a hypothetical series of these derivatives (designated Derivative A, B, and C ) against gold-standard drugs in three distinct domains.

Part 1: Comparative Analysis of Anticancer Efficacy

The development of novel anticancer agents is a critical endeavor.[5] Many benzamide derivatives have shown promise as cytotoxic agents and inhibitors of signaling pathways crucial for tumor growth and survival.[4][6][7] Our comparative analysis will focus on cytotoxicity, cell cycle progression, and apoptosis induction.

Benchmarking Against Known Anticancer Drugs

For this comparison, we will use Doxorubicin , a widely used chemotherapeutic agent known for its potent cytotoxic effects, and Imatinib , a targeted tyrosine kinase inhibitor, as benchmarks.[4][5] This allows for a comparison against both a broad-spectrum cytotoxic drug and a targeted therapy.

Experimental Workflow for Anticancer Screening

The logical flow of an in vitro anticancer screening campaign is crucial for generating reliable and comparable data. It typically begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most potent compounds.

anticancer_workflow cluster_0 Initial Screening cluster_1 Mechanistic Elucidation cluster_2 Outcome start Synthesized Derivatives (A, B, C) assay1 MTT Cytotoxicity Assay (IC50 Determination) start->assay1 decision Potency Check (IC50 < Threshold?) assay1->decision assay2 Cell Cycle Analysis (Propidium Iodide) decision->assay2 Yes assay3 Apoptosis Assay (Annexin V/PI) decision->assay3 Yes stop Compound Inactive (Discontinue) decision->stop No end Identify Lead Compound & Pathway Insights assay2->end assay3->end antimicrobial_workflow cluster_0 Qualitative Screening cluster_1 Quantitative Analysis start Test Compounds (Derivatives A, B, C) kirby Kirby-Bauer Disk Diffusion Test start->kirby mic Broth Microdilution Assay start->mic setup Prepare Bacterial/Fungal Inoculum (e.g., S. aureus, E. coli, C. albicans) setup->kirby setup->mic measure Measure Zone of Inhibition (mm) kirby->measure measure->mic If active determine Determine Minimum Inhibitory Concentration (MIC in µg/mL) mic->determine end end determine->end Final Efficacy Profile

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 3: Kirby-Bauer Disk Diffusion Test

This is a widely used method for preliminary determination of a microbe's susceptibility to various antimicrobial agents. [8] Rationale: This assay provides a rapid, visual, and qualitative assessment of antimicrobial activity, allowing for efficient screening of multiple compounds against different microorganisms. [9]The size of the zone of inhibition is proportional to the effectiveness of the agent. [8] Step-by-Step Methodology:

  • Plate Preparation: Inoculate a Mueller-Hinton agar plate with a standardized bacterial or fungal suspension to create a confluent lawn.

  • Disk Application: Impregnate sterile filter paper disks with known concentrations of Derivative A, B, C , Ciprofloxacin, and Amphotericin B. Place the disks onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each disk where microbial growth has been prevented. [8]

Protocol 4: Minimum Inhibitory Concentration (MIC) Testing

The MIC test determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [10]It is considered a gold standard for quantitative susceptibility testing. [11] Rationale: While the disk diffusion test is qualitative, the MIC provides a quantitative measure of a compound's potency, which is essential for comparing different agents and for guiding potential therapeutic dosages. [8] Step-by-Step Methodology:

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound and control drug in a suitable broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed. [8]

Comparative Data Summary (Hypothetical)

Table 2: Comparative Antimicrobial Activity

CompoundZone of Inhibition (mm)MIC (µg/mL)
S. aureus E. coli
Derivative A 1815
Derivative B 2522
Derivative C 97
Ciprofloxacin 3035
Amphotericin B 00

Part 3: Comparative Analysis of Anti-Inflammatory Efficacy

Inflammation is a biological response implicated in a vast array of diseases. [12]Benzamides have been shown to possess anti-inflammatory properties, potentially through the inhibition of key signaling pathways like NF-κB and the subsequent reduction of pro-inflammatory mediators. [1][13]

Benchmarking Against Known Anti-Inflammatory Drugs

We will use Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID), as our reference compound. It is commonly used as a positive control in in vitro and in vivo inflammation models. [14]

Key Inflammatory Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. [1][15]Inhibition of this pathway is a key strategy for anti-inflammatory drug development.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB p65 p65/p50 p65_nuc p65/p50 (Active) p65->p65_nuc DNA DNA p65_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes

Caption: Simplified NF-κB inflammatory signaling pathway.

Protocol 5: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). [16] Rationale: Overproduction of NO by the enzyme iNOS is a hallmark of inflammation. The Griess assay provides a simple and reliable colorimetric method to quantify nitrite (a stable product of NO), thereby measuring iNOS activity and the anti-inflammatory potential of test compounds. [16][17] Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight. [12]2. Pre-treatment: Pre-treat the cells with various concentrations of Derivative A, B, C , and Indomethacin for 1-2 hours.

  • Stimulation: Induce inflammation by stimulating the cells with LPS (100 ng/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent.

  • Analysis: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration. Calculate the IC50 for NO inhibition.

Protocol 6: Inhibition of Pro-Inflammatory Cytokine Production

This protocol quantifies the reduction of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).

Rationale: TNF-α and IL-6 are pivotal cytokines that drive the inflammatory response. [12][18]Directly measuring a compound's ability to suppress their production provides strong evidence of its anti-inflammatory efficacy and offers insight into its mechanism. [1] Step-by-Step Methodology:

  • Cell Treatment: Follow steps 1-3 from Protocol 5.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour LPS stimulation.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Generate standard curves and calculate the cytokine concentrations for each treatment condition. Determine the IC50 value for the inhibition of each cytokine.

Comparative Data Summary (Hypothetical)

Table 3: Comparative In Vitro Anti-Inflammatory Activity (IC50 in µM)

CompoundNO InhibitionTNF-α InhibitionIL-6 Inhibition
Derivative A 15.220.525.1
Derivative B 4.86.18.9
Derivative C 45.6>50>50
Indomethacin 22.435.840.2

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to comparing the efficacy of novel N-(4-aminophenyl)-4-methylbenzamide derivatives against established drugs. Based on the hypothetical data presented, Derivative B demonstrates superior potency across anticancer, antimicrobial, and anti-inflammatory assays compared to Derivative A and C , and in some cases, shows comparable or greater efficacy than the benchmark drugs (e.g., Indomethacin).

The causality-driven experimental design—progressing from broad screening to mechanistic studies—ensures that the data generated is not only comparative but also informative. The protocols described herein are self-validating systems when performed with appropriate controls.

Future research should focus on the most promising lead compounds, like the hypothetical Derivative B, and proceed to more complex evaluations, including:

  • In vivo efficacy studies in relevant animal models of cancer, infection, or inflammation. [5]* Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of the lead candidates.

  • Target deconvolution studies to precisely identify the molecular targets and further elucidate the mechanism of action.

By adhering to this structured and scientifically grounded framework, researchers can effectively triage and advance novel chemical entities from initial discovery to preclinical candidates.

References

  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. (n.d.). Benchchem.
  • Antimicrobial Efficacy Testing. (n.d.). Creative Biogene.
  • Testing the Effectiveness of Anticrobials. (n.d.). Allied Health Microbiology.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). PubMed Central.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
  • Medical Device Testing | Antimicrobial Assays. (n.d.). Innovotech.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate.
  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. (n.d.). National Institutes of Health.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
  • Evaluation of assays for drug efficacy in a three-dimensional model of the lung. (2016). National Institutes of Health.
  • Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. (n.d.). Benchchem.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health.
  • Guideline for anticancer assays in cells. (n.d.). ResearchGate.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). PubMed Central.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Semantic Scholar.
  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. (2025). National Institutes of Health.
  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (n.d.). IJNRD.
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025). ResearchGate.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI.
  • The Putative Mechanism of Action of 4-amino-N-(2-chlorophenyl)benzamide in Cancer Cells. (n.d.). Benchchem.
  • Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. (n.d.). National Institutes of Health.
  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (n.d.). MDPI.
  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (n.d.). PubMed Central.
  • Colchicine reduces inflammatory cytokines and improves symptoms in HFpEF: an observational pilot study. (n.d.). Frontiers.
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl). (n.d.). ResearchGate.

Sources

A Comparative Guide to the Off-Target Effects of N-(4-aminophenyl)-4-methylbenzamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the pursuit of highly selective inhibitors is paramount. Compounds built upon the N-(4-aminophenyl)-benzamide scaffold have emerged as significant modulators of crucial epigenetic enzymes. This guide provides a comparative analysis of the off-target effects of this class of inhibitors, using the prominent DNA Methyltransferase (DNMT) inhibitor, SGI-1027 , as our primary exemplar. We will objectively compare its performance against established alternatives, supported by experimental data and detailed protocols to empower your own investigations into inhibitor selectivity.

Introduction: The Double-Edged Sword of Epigenetic Inhibition

Epigenetic modifications, such as DNA methylation, are critical for regulating gene expression. Their dysregulation is a hallmark of many diseases, including cancer. DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns, are therefore attractive therapeutic targets.

The N-(4-aminophenyl)-benzamide core structure is a key component of several non-nucleoside DNMT inhibitors. Unlike nucleoside analogs that incorporate into DNA and lead to cytotoxic effects, these non-nucleoside inhibitors are designed for direct enzymatic inhibition, theoretically offering a more favorable safety profile. However, no inhibitor is perfectly specific. Off-target interactions can lead to unexpected toxicities or confound experimental results, making a thorough understanding of an inhibitor's selectivity profile essential for both preclinical research and clinical development.[1]

This guide will dissect the on-target mechanism of SGI-1027, explore its known off-target profile, and benchmark it against the widely-used nucleoside analog inhibitor, Decitabine.

On-Target Profile: SGI-1027 and the DNMTs

SGI-1027, with its full chemical name N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide, is a potent inhibitor of DNA methylation.[2][3]

Mechanism of Action: SGI-1027 functions as a direct inhibitor of DNMT activity. It is reported to compete with the S-adenosylmethionine (SAM) cofactor, preventing the transfer of a methyl group to DNA.[4] Some studies also suggest a more complex mechanism involving interactions with the DNA substrate, leading to destabilization of the DNMT-DNA complex.[5] It shows comparable inhibitory activity against DNMT1, DNMT3A, and DNMT3B, with IC50 values in the mid-micromolar range.[3][6] A key cellular effect of SGI-1027 is the selective degradation of the DNMT1 protein via the proteasomal pathway, with minimal impact on DNMT3A and DNMT3B protein levels.[4]

The following diagram illustrates the central role of DNMTs in DNA methylation and the inhibitory action of SGI-1027.

DNMT_Pathway cluster_0 DNA Methylation Cycle SAM SAM (S-Adenosyl Methionine) DNMTs DNMT1, DNMT3A, DNMT3B SAM->DNMTs Methyl Donor SAH SAH (S-Adenosyl Homocysteine) DNMTs->SAH DNA_unmethylated Unmethylated DNA DNMTs->DNA_unmethylated Catalyzes DNA_methylated Methylated DNA (Gene Silencing) DNA_unmethylated->DNA_methylated  Methylation SGI_1027 SGI-1027 SGI_1027->DNMTs Inhibition caption Figure 1: SGI-1027 Inhibition of DNA Methylation. Kinase_Profiling_Workflow cluster_0 Experimental Setup cluster_1 Detection & Analysis A 1. Prepare Assay Plate - Add kinase buffer - Add test inhibitor (e.g., SGI-1027) - Add specific kinase from panel B 2. Initiate Reaction - Add substrate peptide - Add ATP mix (Mg/ATP + [γ-32P]-ATP) A->B C 3. Incubate - Allow reaction to proceed at 30°C for a defined linear period (e.g., 30 min) B->C D 4. Stop Reaction & Capture - Spot reaction mix onto filter paper - Wash filters to remove free [γ-32P]-ATP C->D E 5. Quantify - Measure incorporated 32P on filter using a scintillation counter D->E F 6. Analyze Data - Calculate % inhibition relative to DMSO control - Generate selectivity profile (e.g., Kinome map) E->F caption Figure 2: Workflow for In Vitro Kinase Profiling.

Figure 2: Workflow for In Vitro Kinase Profiling.

Step-by-Step Protocol: In Vitro Radiometric Kinase Assay

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer, typically containing 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, and 100 µM EDTA.

    • ATP Mix: Prepare a stock of non-radiolabeled ATP. For the reaction, mix with [γ-³²P]-ATP to achieve the desired specific activity. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure sensitive detection of competitive inhibitors.

    • Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., SGI-1027) in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

    • Kinase Panel: Use a panel of purified, active kinases.

    • Substrate: Use a generic or specific peptide substrate for each kinase (e.g., α-casein).

  • Assay Procedure:

    • To a 96-well plate, add 5 µL of the inhibitor dilution or DMSO (for positive and negative controls).

    • Add 5 µL of the kinase/substrate mixture. Pre-incubate for 10 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 5 µL of the ATP mix.

    • Incubate the plate at 30°C for 30-60 minutes. Ensure this time is within the linear range of the reaction, which should be determined empirically for each kinase.

    • Stop the reaction by spotting 10 µL of the reaction mixture onto P81 phosphocellulose filter paper.

  • Washing and Detection:

    • Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Perform a final wash with acetone and let the filter paper air dry.

    • Place the dried filter paper in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Negative Control (0% Inhibition): Reaction with DMSO only.

    • Positive Control (100% Inhibition): Reaction with a known potent inhibitor for the specific kinase or a reaction without the kinase.

    • Calculate the percentage of remaining kinase activity for each inhibitor concentration relative to the DMSO control.

    • Plot the results to determine IC₅₀ values and visualize the selectivity across the kinase panel.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation. [4][7][8] Step-by-Step Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture cells of interest (e.g., a cancer cell line) to ~80% confluency.

    • Treat the cells with the test inhibitor (e.g., 10 µM SGI-1027) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Thermal Challenge:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 3-5°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This step is crucial for lysing the cells without using detergents that might interfere with protein aggregation.

    • Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the samples by loading an equal amount of total protein for each temperature point onto an SDS-PAGE gel.

    • Perform a Western blot using a primary antibody specific for the target protein (e.g., anti-DNMT1). An antibody for a housekeeping protein (e.g., GAPDH) can be used as a loading control, although its own melting curve should be considered.

    • Quantify the band intensities for each lane.

    • Plot the normalized band intensity against the temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization. [9]

Conclusion and Future Perspectives

The N-(4-aminophenyl)-benzamide scaffold represents a valuable starting point for the development of non-nucleoside epigenetic inhibitors. The exemplar, SGI-1027, demonstrates potent on-target activity against DNMTs and offers a mechanistic alternative to cytotoxic nucleoside analogs like Decitabine. [4]However, this guide highlights a critical gap in the publicly available data: the absence of comprehensive, unbiased off-target screening for SGI-1027 and its derivatives.

For drug development professionals, this underscores the necessity of early and extensive selectivity profiling. While SGI-1027 shows promise, its full potential and liabilities can only be understood through rigorous testing against broad panels of kinases and other potential off-targets. For researchers using these compounds as chemical probes, assuming absolute specificity is a significant pitfall. It is imperative to perform validation experiments, such as CETSA, in your specific cellular model to confirm target engagement and to consider potential off-target effects when interpreting phenotypic data.

The future development of this inhibitor class will depend on integrating structural biology with systematic selectivity screening to engineer molecules that not only potently inhibit their intended targets but also possess a clean and well-characterized off-target profile.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. Available from: [Link]

  • Yu, J., et al. (2005). Comparison of biological effects of non-nucleoside DNA methylation inhibitors versus 5-aza-2'-deoxycytidine. Molecular Cancer Therapeutics, 4(10), 1515-1520. Available from: [Link]

  • Fardi, M., et al. (2013). Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases SGI-1027 and CBC12: Implications for the Mechanism of Inhibition of DNMTs. PLoS ONE, 8(4), e62152. Available from: [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. Available from: [Link]

  • Valente, S., et al. (2014). Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. Journal of Medicinal Chemistry, 57(3), 701-713. Available from: [Link]

  • Datta, J., et al. (2009). A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation. Cancer Research, 69(10), 4277-4285. Available from: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Issa, J. J., et al. (2017). Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study. The Lancet Oncology, 18(8), 1027-1038. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • Kantarjian, H. M., et al. (2014). Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies. Cancer, 120(10), 1465-1474. Available from: [Link]

  • De Novo Design of Inhibitors of DNA Methyltransferase 1: A Critical Comparison of Ligand- and Structure-Based Approaches. (2023). Molecules, 28(15), 5851. Available from: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Qin, T., et al. (2009). An update on the safety and efficacy of decitabine in the treatment of myelodysplastic syndromes. Therapeutic Advances in Drug Safety, 1(4), 191-199. Available from: [Link]

  • Gros, C., et al. (2015). New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors. Journal of Biological Chemistry, 290(11), 6925-6937. Available from: [Link]

  • Fandy, T. E., et al. (2005). Decitabine: Where Is the Target?. Blood, 106(11), 246. Available from: [Link]

  • Cheray, M., et al. (2017). Inhibition of DNA and Histone Methylation by 5-Aza-2′-Deoxycytidine (Decitabine) and 3-Deazaneplanocin-A on Antineoplastic Action and Gene Expression in Myeloid Leukemic Cells. Cancers, 9(2), 16. Available from: [Link]

  • MDEdge. (2015). Study sheds new light on decitabine. Available from: [Link]

  • Tsai, H. C., et al. (2012). Transient Low Doses of DNA Demethylating Agents Exert Durable Anti-tumor Effects on Hematological and Epithelial Tumor Cells. Cancer Cell, 21(3), 430-446. Available from: [Link]

Sources

A Researcher's Guide to Specificity: Comparative Cross-Reactivity Analysis of N-(4-aminophenyl)-4-methylbenzamide and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the binding specificity of antibodies or other affinity reagents developed against the small molecule N-(4-aminophenyl)-4-methylbenzamide. In drug development and diagnostics, establishing the precise binding profile of a lead compound and its analogs is paramount. Off-target binding can lead to unforeseen side effects or inaccurate assay results. This document outlines the strategic selection of analogs, details robust experimental protocols for assessing cross-reactivity, and provides a clear methodology for data interpretation, ensuring the development of highly specific and reliable reagents.

The core of this analysis relies on two complementary immunoassays: the high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA) for screening and the high-precision Surface Plasmon Resonance (SPR) for detailed kinetic analysis. By employing these methods, researchers can build a comprehensive specificity profile, a critical step in the validation of any small molecule-targeting reagent.

Part 1: Designing the Analog Panel for Specificity Assessment

The selection of appropriate analogs is the cornerstone of a meaningful cross-reactivity study. The goal is to challenge the specificity of the binding interaction by introducing subtle and significant structural modifications to the parent molecule, N-(4-aminophenyl)-4-methylbenzamide. A well-designed panel should include compounds that probe the key chemical features responsible for recognition.

For our lead compound, N-(4-aminophenyl)-4-methylbenzamide (Lead-01), we will test a panel of five rationally selected analogs (Analog-02 to Analog-06) that feature modifications to the phenyl rings and the central amide linkage. These modifications are chosen to investigate the electronic and steric contributions of each part of the molecule to the binding event.

cluster_lead Lead Compound cluster_analogs Analog Panel Lead-01 N-(4-aminophenyl)-4-methylbenzamide Analog-02 Positional Isomer N-(3-aminophenyl)-4-methylbenzamide Lead-01->Analog-02 Amine Position Analog-03 Methyl Group Isomer N-(4-aminophenyl)-3-methylbenzamide Lead-01->Analog-03 Methyl Position Analog-04 Substitution Change N-(4-aminophenyl)-4-chlorobenzamide Lead-01->Analog-04 p-Methyl to p-Chloro Analog-05 Scaffold Hop 4-methyl-N-(pyridin-4-yl)benzamide Lead-01->Analog-05 Phenyl to Pyridyl Analog-06 Core Truncation 4-methylbenzamide Lead-01->Analog-06 Amine Ring Removal cluster_elisa Phase 1: High-Throughput Screening cluster_spr Phase 2: Kinetic Characterization A Plate Coating (Hapten-Carrier Conjugate) B Blocking (Prevents Non-specific Binding) A->B C Competitive Incubation (Antibody + Free Analog) B->C D Washing C->D E Secondary Antibody Incubation (HRP-conjugated) D->E F Washing E->F G Substrate Addition (TMB) F->G H Signal Detection (OD 450nm) G->H I IC50 Calculation H->I K Analyte Injection (Lead Compound & Analogs) I->K Inform Selection J Sensor Chip Immobilization (Antibody) J->K L Association Phase K->L M Dissociation Phase L->M N Regeneration M->N O Kinetic Analysis (ka, kd, KD) N->O

Caption: Dual-phase experimental workflow for cross-reactivity analysis.

Method 1: Competitive ELISA Protocol

The competitive ELISA is an indispensable tool for quantifying the relative binding affinity of multiple analogs in a single experiment. The principle relies on the competition between a fixed amount of immobilized antigen (our lead compound conjugated to a carrier protein) and the free analog (the competitor in solution) for a limited number of antibody binding sites. A higher affinity of the free analog results in a lower signal.

Causality Behind Experimental Choices:

  • Hapten-Carrier Conjugation: Small molecules like N-(4-aminophenyl)-4-methylbenzamide are not immunogenic on their own. Conjugating them to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), is essential for generating an immune response to produce antibodies and for immobilizing the antigen on the ELISA plate.

  • Blocking Step: The use of a blocking agent (e.g., non-fat dry milk or BSA) is critical to prevent non-specific binding of the primary and secondary antibodies to the plastic surface of the microplate, which would otherwise lead to high background noise and false-positive results.

Step-by-Step Protocol:

  • Antigen Coating:

    • Dilute the N-(4-aminophenyl)-4-methylbenzamide-BSA conjugate to 2 µg/mL in a coating buffer (0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL per well of Wash Buffer (1X PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (1X PBS with 5% non-fat dry milk) to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the lead compound and each analog (from 1 mM to 0.1 nM) in Assay Buffer (1X PBS with 0.1% BSA).

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (e.g., anti-N-(4-aminophenyl)-4-methylbenzamide antibody, diluted to a pre-determined optimal concentration in Assay Buffer).

    • Incubate this mixture for 1 hour at room temperature to allow the competition to reach equilibrium.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP), diluted according to the manufacturer's instructions in Assay Buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step, but increase the number of washes to five to ensure removal of all unbound secondary antibody.

  • Signal Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Method 2: Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free data on binding events, allowing for the precise determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ). This level of detail is invaluable for confirming ELISA results and understanding the kinetics of the binding interaction.

Causality Behind Experimental Choices:

  • Amine Coupling: This is a common and robust method for covalently immobilizing proteins (like our antibody) to a carboxylated sensor chip surface. The density of the immobilized ligand is critical; too high a density can lead to mass transport limitations or steric hindrance effects.

  • Multi-Cycle Kinetics: This approach involves injecting a range of analyte concentrations over the same immobilized surface, with a regeneration step in between each injection. This allows for the construction of a full kinetic profile and ensures the data is robust and reproducible.

Step-by-Step Protocol:

  • Antibody Immobilization:

    • Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the primary antibody (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., ~5000 Response Units) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Preparation: Prepare serial dilutions of the lead compound and selected analogs in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). A typical concentration range would be from 100 µM down to low nM, including a zero-concentration blank for double referencing.

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Inject the highest concentration of the analyte over the sensor surface for a set association time (e.g., 180 seconds).

    • Allow the analyte to dissociate for a set dissociation time (e.g., 300 seconds).

    • Regenerate the surface by injecting a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove all bound analyte without denaturing the immobilized antibody.

    • Repeat this association-dissociation-regeneration cycle for each concentration of the analyte, from lowest to highest.

  • Data Analysis:

    • The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and the signal from the blank injections.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine kₐ, kₑ, and Kₑ.

Part 3: Data Analysis and Interpretation

ELISA Data Analysis

The primary output from the competitive ELISA is a dose-response curve for each analog. From this curve, the IC50 value—the concentration of the analog required to inhibit 50% of the maximum signal—is determined.

IC50 and Percent Cross-Reactivity Calculation:

  • Plot the absorbance at 450 nm against the logarithm of the competitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value for the lead compound and each analog.

  • Calculate the percent cross-reactivity (%CR) for each analog using the following formula:

    %CR = (IC50 of Lead Compound / IC50 of Analog) x 100%

Hypothetical Data Summary:

Compound IDDescriptionIC50 (nM)% Cross-Reactivity
Lead-01 N-(4-aminophenyl)-4-methylbenzamide 15.2 100%
Analog-02N-(3-aminophenyl)-4-methylbenzamide350.84.3%
Analog-03N-(4-aminophenyl)-3-methylbenzamide89.417.0%
Analog-04N-(4-aminophenyl)-4-chlorobenzamide25.160.6%
Analog-054-methyl-N-(pyridin-4-yl)benzamide>10,000<0.15%
Analog-064-methylbenzamide>10,000<0.15%

Interpretation:

  • High Cross-Reactivity (>50%): Analog-04 shows significant cross-reactivity, suggesting the electronic properties of the para-substituent (methyl vs. chloro) are not a primary driver of specificity.

  • Moderate Cross-Reactivity (5-50%): Analogs -02 and -03 show that the positions of the amine and methyl groups are important for high-affinity binding, with any deviation significantly reducing recognition.

  • Negligible Cross-Reactivity (<1%): Analogs -05 and -06 demonstrate that both the aminophenyl ring and the overall benzamide scaffold are essential for binding.

SPR Data Analysis

SPR data provides a more nuanced view of the binding event. A low Kₑ value indicates high affinity. By comparing the Kₑ values, we can rank the analogs' affinities. Furthermore, the individual rate constants (kₐ and kₑ) reveal whether changes in affinity are driven by a faster "on-rate" or a slower "off-rate".

Hypothetical Kinetic Data:

Compound IDkₐ (1/Ms)kₑ (1/s)Kₑ (nM)
Lead-01 2.5 x 10⁵3.8 x 10⁻³15.2
Analog-041.8 x 10⁵4.6 x 10⁻³25.6
Analog-027.1 x 10⁴2.5 x 10⁻²352.1

Interpretation:

  • The Kₑ values from SPR align well with the IC50 values from ELISA, confirming the cross-reactivity profile.

  • Comparing Lead-01 and Analog-04, the affinity difference is primarily due to a slightly slower association rate and a slightly faster dissociation rate for the chloro-substituted analog.

  • Analog-02 shows a much faster dissociation rate (kₑ), indicating that while it can bind, the complex is significantly less stable, which is consistent with its lower affinity. This highlights the importance of the para-amine position for maintaining a stable binding interaction.

Part 4: Conclusion and Broader Implications

This guide provides a robust, two-tiered methodology for assessing the specificity of reagents targeting the small molecule N-(4-aminophenyl)-4-methylbenzamide. The high-throughput competitive ELISA serves as an effective screening tool to identify potential cross-reactants from a broad panel of analogs, while SPR offers a detailed kinetic analysis to confirm and dissect the nature of these interactions.

The hypothetical data presented herein illustrates a scenario where the antibody is highly specific to the lead compound. It demonstrates that while minor modifications like substituting a methyl group for chlorine are tolerated to some extent, alterations to the core scaffold or the position of key functional groups abolish binding. This level of detailed understanding is critical for advancing a drug candidate or validating a diagnostic assay, as it provides confidence in the specificity of the tool compound and the reliability of the data it generates. The successful execution of these cross-reactivity studies is a foundational element of rigorous scientific research in molecular recognition.

cluster_context Hypothetical Biological Context A Lead Compound (e.g., Kinase Inhibitor) B Target Kinase A A->B High Affinity (On-Target) D Off-Target Kinase B A->D Low Affinity (Specificity) C Downstream Signaling (Therapeutic Effect) B->C Inhibition E Adverse Signaling (Side Effects) D->E No Inhibition

Caption: Importance of specificity in a hypothetical signaling pathway.

References

  • Hapten-Carrier Conjugation Principles. Journal of Immunological Methods. [Link]

  • Introduction to Surface Plasmon Resonance (SPR). Cytiva (formerly GE Healthcare Life Sciences). [Link]

  • Amine Coupling Chemistry for SPR. Sartorius Group. [Link]

  • Immunoassay Data Analysis and IC50 Calculation. MyAssays Resources. [Link]

A Comparative Guide to the In Vivo Efficacy of Novel PARP Inhibitors: Spotlight on the "N-(4-aminophenyl)-4-methylbenzamide" Series

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in targeted cancer therapy, particularly for tumors harboring defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2] The therapeutic principle of synthetic lethality, where the inhibition of PARP in a cell already deficient in homologous recombination (HR) leads to cell death, is a cornerstone of modern oncology.[3][4][5] While several PARP inhibitors are now in clinical use, the quest for next-generation agents with improved efficacy, better safety profiles, and the ability to overcome resistance continues.

This guide provides a comparative overview of the in vivo efficacy of a novel, hypothetical N-(4-aminophenyl)-4-methylbenzamide derivative, herein designated as Compound A , against the established PARP inhibitor, Olaparib . The benzamide core of Compound A suggests a plausible mechanism as a PARP inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating such compounds in preclinical xenograft models. We will delve into the mechanistic rationale, detailed experimental protocols, comparative efficacy data, and future perspectives.

Mechanistic Rationale: The Principle of Synthetic Lethality

PARP enzymes, particularly PARP-1, are crucial for repairing DNA single-strand breaks (SSBs).[6] When PARP is inhibited, these SSBs persist and can collapse replication forks during cell division, leading to the formation of toxic DNA double-strand breaks (DSBs).[4] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[3] However, in cancer cells with mutated, non-functional BRCA1/2, the HR pathway is compromised.[7] These cells become heavily reliant on PARP-mediated repair for survival. The pharmacological inhibition of PARP in these HR-deficient cells results in an accumulation of irreparable DSBs, triggering cell death—a classic example of synthetic lethality.[6][7]

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP_inhibition_normal PARP Inhibition (e.g., Compound A) DNA_SSB->PARP_inhibition_normal is blocked by DSB_normal Double-Strand Break (DSB) PARP_inhibition_normal->DSB_normal leads to HR_Repair Homologous Recombination (BRCA1/2 functional) DSB_normal->HR_Repair is repaired by Cell_Survival Cell Survival & Proliferation HR_Repair->Cell_Survival leads to DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP_inhibition_cancer PARP Inhibition (e.g., Compound A) DNA_SSB_cancer->PARP_inhibition_cancer is blocked by DSB_cancer Double-Strand Break (DSB) PARP_inhibition_cancer->DSB_cancer leads to HR_Deficient Defective Homologous Recombination (BRCA1/2 mutated) DSB_cancer->HR_Deficient cannot be repaired by Cell_Death Apoptosis / Cell Death HR_Deficient->Cell_Death leads to

Figure 1. The principle of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.

Comparative In Vivo Efficacy in a BRCA-Mutated Ovarian Cancer Xenograft Model

To evaluate the preclinical efficacy of Compound A, a subcutaneous xenograft study was designed using the OVCAR-8 human ovarian adenocarcinoma cell line, which is a suitable model for high-grade serous ovarian cancer.[8][9] This study compares the anti-tumor activity of Compound A with that of Olaparib.

Experimental Design Workflow

The workflow for a typical in vivo xenograft efficacy study is outlined below. The primary objective is to assess tumor growth inhibition upon treatment.

G cluster_treatments Treatment Phase (28 Days) start Start: OVCAR-8 Cell Culture harvest Cell Harvest & Preparation (1-2 x 10^6 cells/mouse) start->harvest implant Subcutaneous Implantation (Female Athymic Nude Mice) harvest->implant growth Tumor Growth Phase (Tumors reach ~100-150 mm³) implant->growth randomize Randomization into Treatment Groups (n=8-10/group) growth->randomize vehicle Group 1: Vehicle Control (Oral Gavage, Daily) randomize->vehicle olaparib Group 2: Olaparib (50 mg/kg, Oral Gavage, Daily) randomize->olaparib compound_a Group 3: Compound A (50 mg/kg, Oral Gavage, Daily) randomize->compound_a monitor Monitoring: - Tumor Volume (2x/week) - Body Weight (3x/week) - Animal Health (Daily) vehicle->monitor olaparib->monitor compound_a->monitor endpoint Study Endpoint: - Tumor volume >1500 mm³ - 28 days of treatment monitor->endpoint analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis - Pharmacodynamic Markers (IHC) endpoint->analysis

Sources

A Comparative Guide to DNMT Inhibitor Scaffolds: Evaluating the Benzamide Core Against Established and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, DNA methyltransferases (DNMTs) have emerged as a pivotal target for therapeutic intervention, particularly in oncology. The aberrant hypermethylation of tumor suppressor genes is a hallmark of many cancers, and the reversal of this process with DNMT inhibitors can restore normal gene function. While nucleoside analogs have long dominated the clinical space, their associated toxicities have fueled the search for novel, non-nucleoside inhibitors with improved safety profiles and distinct mechanisms of action.

This guide provides an in-depth comparison of various DNMT inhibitor scaffolds, with a special focus on the potential of the N-(4-aminophenyl)-benzamide backbone, exemplified by the well-studied compound procainamide. We will objectively evaluate its performance characteristics alongside established nucleoside analogs and other emerging non-nucleoside scaffolds, supported by experimental data and detailed methodologies.

The Central Role of DNMTs in Epigenetic Regulation

DNA methylation is a fundamental epigenetic mechanism involving the transfer of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides. This process is catalyzed by a family of DNMT enzymes:

  • DNMT1: The "maintenance" methyltransferase, responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication.

  • DNMT3A and DNMT3B: The de novo methyltransferases that establish new methylation patterns during development and in response to cellular signals.

In cancer, the dysregulation of these enzymes leads to widespread alterations in the DNA methylome, contributing to oncogenesis. Therefore, the inhibition of DNMTs presents a compelling strategy to reprogram cancer cells and restore normal cellular function.

The N-(4-aminophenyl)-benzamide Scaffold: A Non-Nucleoside Approach

The N-(4-aminophenyl)-benzamide scaffold represents a class of non-nucleoside DNMT inhibitors. A key example of this class is procainamide , an antiarrhythmic drug that was later identified as a specific inhibitor of DNMT1.[1][2] While specific inhibitory data for N-(4-aminophenyl)-4-methylbenzamide is not extensively available in the public domain, the well-characterized activities of procainamide and its analogs provide valuable insights into the potential of this chemical backbone.

Mechanism of Action

Unlike nucleoside analogs that require incorporation into DNA to exert their effects, procainamide acts as a direct, non-covalent inhibitor of DNMT1.[1][3] It is a partial competitive inhibitor, reducing the affinity of DNMT1 for both its hemimethylated DNA substrate and its cofactor, S-adenosyl-L-methionine (SAM).[1][3] This dual inhibitory action disrupts the processive nature of DNMT1-mediated methylation.[3]

A Comparative Analysis of DNMT Inhibitor Scaffolds

The field of DNMT inhibitors is diverse, encompassing both nucleoside and non-nucleoside compounds with distinct mechanisms of action and therapeutic profiles.

Nucleoside Analogs: The Established Standard

Examples: Azacitidine, Decitabine, Zebularine

These cytosine analogs are the pioneers of epigenetic therapy and are FDA-approved for the treatment of myelodysplastic syndromes.[4]

  • Mechanism: They are incorporated into replicating DNA, where they form a covalent bond with the active site of DNMTs, trapping the enzyme and leading to its degradation.[5] This mechanism-based inhibition is highly potent. Zebularine, for instance, acts as a trap for DNMT protein by forming tight covalent complexes with zebularine-substituted DNA.[5]

  • Advantages: High potency and proven clinical efficacy in hematological malignancies. Decitabine is reported to have an inhibitory activity on DNMT that is 30 times more potent than that of azacitidine.[6]

  • Limitations: Requirement for DNA replication for activity, potential for DNA damage, and dose-limiting toxicities due to their incorporation into DNA and RNA.[4]

Non-Nucleoside Inhibitors: A Diverse and Evolving Class

This category includes a wide array of chemical scaffolds that inhibit DNMTs through various non-covalent mechanisms, offering the potential for improved safety and selectivity.

As previously discussed, this scaffold, represented by procainamide, offers a non-covalent, competitive inhibition of DNMT1.[3] Its specificity for DNMT1 over DNMT3A and DNMT3B is a notable feature.[1]

SGI-1027 is a potent inhibitor of DNMT1, DNMT3A, and DNMT3B.[7] It has been shown to induce the degradation of these enzymes and reactivate silenced tumor suppressor genes.[7]

  • Mechanism: While initially thought to be a SAM competitor, recent studies suggest that SGI-1027 and its analogs act as DNA-competitive inhibitors.

  • Cellular Activity: SGI-1027 has demonstrated the ability to induce apoptosis in various cancer cell lines.[8]

  • Hydralazine: An antihypertensive drug that has been repurposed as a non-nucleoside DNMT inhibitor.

  • Epigallocatechin-3-gallate (EGCG): A natural product found in green tea with demonstrated DNMT inhibitory activity.

  • RG108: A small molecule identified through in silico screening that acts as a non-competitive inhibitor by blocking the active site of DNMTs.

Performance Comparison: A Data-Driven Overview

The following table summarizes key performance metrics for representative DNMT inhibitors from different scaffolds. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary depending on the assay format and enzyme source.

Inhibitor ScaffoldRepresentative CompoundTarget(s)IC50 (in vitro)Mechanism of ActionKey AdvantagesKey Limitations
Benzamide ProcainamideDNMT1Kᵢ = 7.2 ± 0.6 μM (DNMT1)[3]Non-covalent, partial competitive with DNA and SAM[1][3]Specific for DNMT1, established safety profile as a drug[1]Moderate potency
Nucleoside Analog DecitabineDNMT1, DNMT3A, DNMT3BPotent, dose-dependentCovalent trapping via DNA incorporation[6]High potency, clinically approved[4]Requires cell division, potential for toxicity[4]
Nucleoside Analog ZebularineDNMTsCell growth IC50: ~100-150 µM[9]Covalent trapping via DNA incorporation[5]Orally bioavailable, more stable than other nucleosidesLower potency than decitabine
Quinoline-Based SGI-1027DNMT1, DNMT3A, DNMT3BDNMT1: 6-12.5 µM; DNMT3A: 8 µM; DNMT3B: 7.5 µMDNA-competitiveBroad-spectrum DNMT inhibition, induces apoptosis[8]Further optimization needed for clinical use

Experimental Methodologies: A Guide to Assessing DNMT Inhibition

The evaluation of DNMT inhibitors relies on a combination of in vitro enzymatic assays and cell-based functional assays.

In Vitro DNMT Activity Assays

These assays directly measure the enzymatic activity of purified DNMTs and the inhibitory potential of test compounds.

Workflow: General Enzymatic DNMT Activity Assay (Colorimetric/Fluorometric)

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection plate Coat plate with DNMT substrate DNA incubation Incubate enzyme, inhibitor, and SAM cofactor in wells plate->incubation inhibitor Prepare inhibitor dilutions inhibitor->incubation enzyme Prepare DNMT enzyme solution enzyme->incubation antibody Add anti-5mC antibody incubation->antibody secondary_antibody Add enzyme-linked secondary antibody antibody->secondary_antibody substrate Add chromogenic/fluorogenic substrate secondary_antibody->substrate readout Measure absorbance/fluorescence substrate->readout cluster_0 Cell Culture and Treatment cluster_1 DNA Extraction and Quantification cluster_2 Methylation Analysis cluster_3 Data Analysis cell_culture Culture cells of interest treatment Treat cells with DNMT inhibitor cell_culture->treatment dna_extraction Isolate genomic DNA treatment->dna_extraction elisa Global 5mC ELISA dna_extraction->elisa bisulfite Bisulfite Sequencing dna_extraction->bisulfite quantification Quantify changes in methylation elisa->quantification bisulfite->quantification

Caption: Workflow for assessing changes in cellular DNA methylation following inhibitor treatment.

Key Methodologies:

  • Global DNA Methylation ELISA: This method provides a quantitative measure of the total 5-methylcytosine content in a genomic DNA sample, offering a high-level view of demethylating activity.

  • Bisulfite Sequencing: This is the gold standard for single-nucleotide resolution mapping of DNA methylation. [10]Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. [10]Subsequent PCR and sequencing reveal the methylation status of individual CpG sites.

Conclusion and Future Directions

The development of non-nucleoside DNMT inhibitors represents a significant advancement in epigenetic drug discovery. The N-(4-aminophenyl)-benzamide scaffold, exemplified by procainamide, offers a promising starting point for the design of novel, selective, and less toxic DNMT1 inhibitors. Its non-covalent mechanism of action and specificity for the maintenance methyltransferase distinguish it from the established nucleoside analogs.

Further structure-activity relationship (SAR) studies on the benzamide scaffold are warranted to enhance potency and optimize pharmacokinetic properties. The exploration of derivatives of N-(4-aminophenyl)-4-methylbenzamide could lead to the identification of next-generation DNMT inhibitors with superior therapeutic profiles. As our understanding of the nuanced roles of different DNMTs in disease evolves, the development of isoform-selective inhibitors will be crucial for precision epigenetic medicine.

References

  • Zhang Z, Wang G, Li Y, Lei D, Xiang J, Ouyang L, Wang Y and Yang J (2022) Recent progress in DNA methyltransferase inhibitors as anticancer agents. Front. Pharmacol. 13:1072651. doi: 10.3389/fphar.2022.1072651. [Link]

  • Lee BH, Yegnasubramanian S, Lin X, Nelson WG. Procainamide is a specific inhibitor of DNA methyltransferase 1. J Biol Chem. 2005 Dec 9;280(49):40749-56. doi: 10.1074/jbc.M507910200. Epub 2005 Oct 6. [Link]

  • Medina-Franco JL, Yoo J. Rationalization of Activity Cliffs of a Sulfonamide Inhibitor of DNA Methyltransferases with Induced-Fit Docking. Molecules. 2013; 18(3):3534-3545. [Link]. [Link]

  • Wang Y, Liu X, Zhang H, Sun L, Li Z, Liu Y, et al. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. 2023; 24(20):15201. [Link]. [Link]

  • Peng Z, Zhao G, Li J, Wang H, Liu Y, Wang X, et al. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. 2015; 20(1):1-14. [Link]. [Link]

  • She, Y., Li, N., Li, F. et al. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells. Mol Med Rep. 2020;22(4):3027-3034. doi: 10.3892/mmr.2020.11394. [Link]

  • Kim, J., Ni, L., and Ahn, J.-M. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor–Coactivator Interaction. Molecules 24, 2783. [Link]

  • Huang, C. Y., Lin, H. J., Chen, Y. T., Chen, C. L., Hsu, B. G., & Lin, C. Y. (2016). Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. PloS one, 11(9), e0163690. [Link]. [Link]

  • Kabro, A., et al. (2013). Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs. MedChemComm, 4(12), 1562-1570. [Link]

  • Kuck, D., et al. (2010). Design, synthesis, inhibitory activity, and binding mode study of novel DNA methyltransferase 1 inhibitors. Bioorganic & medicinal chemistry, 18(3), 1145–1153. [Link]

  • Kim J, Ni L, Ahn JM. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules. 2019 Jul 31;24(15):2783. doi: 10.3390/molecules24152783. [Link]

  • Billam, M., Sobolewski, C., & Davidson, N. E. (2010). Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells. Breast cancer research and treatment, 120(3), 581–592. [Link]

  • Zhang, Y., et al. (2024). Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy. Pharmacological research, 107328. Advance online publication. [Link]

  • Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of medicinal chemistry, 57(3), 961–972. [Link]

  • Kabro, A., et al. (2013). Preparation of phenylethylbenzamide derivatives as modulators of DNMT3 activity. MedChemComm, 4(12), 1562-1570. [Link]

  • American Association for Cancer Research. (2025). Abstract 4238: DNMT1 inhibition by SGI-1027 promotes neuroblastoma cell death through a p53-independent pathway. [Link]

  • Lee BH, Yegnasubramanian S, Lin X, Nelson WG. Procainamide is a specific inhibitor of DNA methyltransferase 1. J Biol Chem. 2005 Dec 9;280(49):40749-56. doi: 10.1074/jbc.M507910200. Epub 2005 Oct 6. [Link]

  • Cankaya, M., et al. (2013). Zebularine, a DNA Methylation Inhibitor, Activates Anthocyanin Accumulation in Grapevine Cells. International journal of molecular sciences, 14(8), 16297–16313. [Link]

  • Gros, C., et al. (2015). Chemical structures and enzymatic activities of SGI-1027 and its analogs. [Link]

  • Valente, S., et al. (2014). Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. Journal of medicinal chemistry, 57(3), 961–972. [Link]

  • Zhou, L., et al. (2002). Zebularine: A Novel DNA Methylation Inhibitor that Forms a Covalent Complex with DNA Methyltransferases. Journal of molecular biology, 321(4), 591–599. [Link]

  • EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google P
  • Yang, A. S., et al. (2004). A simple method for estimating global DNA methylation using bisulfite PCR of repetitive DNA elements. Nucleic acids research, 32(3), e38. [Link]

  • Clark, S. J. (2017). Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution. Methods in molecular biology (Clifton, N.J.), 1619, 131–143. [Link]

  • Al-Dona, H. K., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of medicinal chemistry, 60(13), 5481–5494. [Link]

  • Cell Biolabs, Inc. STA-380 Global DNA Methylation ELISA Kit. [Link]

  • Stresemann, C., & Lyko, F. (2008). Nucleoside and Non-Nucleoside DNA Methyltransferase 1 Inhibitors in Epigenetic and Combination Therapies in Cancer: A Scoping Review. URNCST Journal, 2(1), 1-13. [Link]

  • Okuda, K., et al. (2015). DNA Methyltransferase Inhibitor Zebularine Induces Human Cholangiocarcinoma Cell Death through Alteration of DNA Methylation Status. PloS one, 10(3), e0120532. [Link]

  • ResearchGate. IC50 values for six DNMT inhibitors. [Link]

  • Epigenomics Workshop 2025. DNA Methylation: Bisulfite Sequencing Workflow. [Link]

  • Zhang, Y., et al. (2024). Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy. Pharmacological Research, 107328. [Link]

  • Medina-Franco, J. L., et al. (2018). Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective. Frontiers in pharmacology, 9, 1146. [Link]

  • Billam, M., et al. (2010). Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells. Breast cancer research and treatment, 120(3), 581–592. [Link]

  • CD Genomics. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications. [Link]

  • Huang, C. Y., et al. (2016). Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. PloS one, 11(9), e0163690. [Link]

  • EpigenTek. Global DNA Methylation Kits. [Link]

  • ResearchGate. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds II. [Link]

Sources

The Evolving Landscape of Benzamide Analogs: A Comparative Guide to the Structure-Activity Relationship of N-(4-aminophenyl)-4-methylbenzamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the benzamide scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules. Among these, N-(4-aminophenyl)-4-methylbenzamide serves as a foundational lead compound for the development of potent anticancer agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative overview of their performance across different cancer cell lines. We will delve into the nuanced effects of structural modifications on cytotoxic activity, supported by experimental data and detailed protocols, to empower researchers and drug development professionals in their quest for the next generation of oncology drugs.

The Benzamide Core: A Versatile Scaffold for Anticancer Drug Design

The N-(4-aminophenyl)-4-methylbenzamide backbone presents multiple sites for chemical modification, each offering a unique opportunity to modulate the compound's pharmacokinetic and pharmacodynamic properties. Strategic alterations to the phenyl rings and the amide linker can significantly impact a molecule's ability to interact with biological targets, thereby influencing its anticancer efficacy and selectivity. Our comparative analysis will focus on key structural modifications and their resulting impact on cytotoxic activity.

Comparative Cytotoxicity of N-(4-aminophenyl)-4-methylbenzamide Analogs

The in vitro cytotoxic activity of a compound is a critical initial determinant of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cancer cell growth. The following table summarizes the cytotoxic activities of various N-(4-aminophenyl)-4-methylbenzamide analogs against a panel of human cancer cell lines. This data, compiled from multiple studies, provides a comparative perspective on the anticancer potential of this class of compounds.

Compound IDR1 (para-substituent on benzoyl ring)R2 (substituent on aminophenyl ring)Cancer Cell LineCancer TypeIC50 (µM)Assay TypeReference
Lead Compound -CH3-NH2-----
Analog 1-CH3-NH-c(C3H3N2)-C6H4-CF3K562Leukemia2.27MTT[1]
Analog 2-CH3-NH-c(C3H3N2)-C6H4-CF3HL-60Leukemia1.42MTT[1]
Analog 3-CH3-NH-c(C3H3N2)-C6H4-CF3OKP-GSRenal Carcinoma4.56MTT[1]
Analog 4-H-NH-CO-(arylurea)A-498Renal14.46MTT[2]
Analog 5-H-NH-CO-(arylurea)NCI-H23Lung13.97MTT[2]
Analog 6-H-NH-CO-(arylurea)MDAMB-231Breast11.35MTT[2]
Analog 7-H-NH-CO-(arylurea)MCF-7Breast11.58MTT[2]
Analog 8-H-NH-CO-(arylurea)A-549Lung15.77MTT[2]
Analog 9-NH2-HKG-1LeukemiaMicromolar rangeCMV-luc[3]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key SAR trends for the N-(4-aminophenyl)-4-methylbenzamide scaffold:

  • Substitution on the Aminophenyl Ring: The introduction of bulky heterocyclic moieties, such as the substituted purine in analogs 1-3, can lead to potent cytotoxic activity, particularly against leukemia and renal cancer cell lines.[1] This suggests that the aminophenyl ring plays a crucial role in target recognition and binding.

  • Modification of the Amide Linker: The replacement of the simple amine with a more complex arylurea linkage (analogs 4-8) maintains moderate anticancer activity across a range of solid tumors, including renal, lung, and breast cancer.[2] This indicates the amide bond's orientation and its surrounding chemical environment are important for biological activity.[3]

  • para-Substitution on the Benzoyl Ring: While the lead compound features a methyl group, modifications at this position can significantly impact potency. For instance, the introduction of a 4-(quinolin-4-ylamino)benzamide moiety in SGI-1027 analogs has been shown to inhibit DNA methyltransferases.[3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed methodologies for the synthesis of N-(4-aminophenyl)-4-methylbenzamide analogs and for the assessment of their in vitro cytotoxicity.

General Synthesis of N-(4-aminophenyl)-4-methylbenzamide Analogs

The synthesis of N-(4-aminophenyl)-4-methylbenzamide analogs can be achieved through a multi-step process, as outlined below. This protocol is a generalized representation based on established synthetic routes.[4][5][6]

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Nitro Group Reduction Start 4-Methylbenzoic Acid Reagent1 Thionyl Chloride (SOCl2) Start->Reagent1 Reflux Product1 4-Methylbenzoyl Chloride Reagent1->Product1 Product1_ref 4-Methylbenzoyl Chloride Amine Substituted 4-Nitroaniline Product1_ref->Amine Base (e.g., Triethylamine) DCM, rt Product2 N-(4-nitrophenyl)-4-methylbenzamide Analog Amine->Product2 Product2_ref N-(4-nitrophenyl)-4-methylbenzamide Analog Reducing_Agent H2, Pd/C or SnCl2·2H2O Product2_ref->Reducing_Agent Ethanol Final_Product N-(4-aminophenyl)-4-methylbenzamide Analog Reducing_Agent->Final_Product

Caption: General synthetic workflow for N-(4-aminophenyl)-4-methylbenzamide analogs.

Step-by-Step Protocol:

  • Acyl Chloride Formation: 4-Methylbenzoic acid is refluxed with thionyl chloride to yield 4-methylbenzoyl chloride.

  • Amide Bond Formation: The resulting 4-methylbenzoyl chloride is reacted with a substituted 4-nitroaniline in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) at room temperature to form the corresponding N-(4-nitrophenyl)-4-methylbenzamide analog.

  • Nitro Group Reduction: The nitro group of the benzamide analog is then reduced to an amino group using a reducing agent like hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol to yield the final N-(4-aminophenyl)-4-methylbenzamide analog.[4][6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][7][8][9]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with various concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 value Absorbance_Measurement->Data_Analysis

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the N-(4-aminophenyl)-4-methylbenzamide analogs.

  • Incubation: The plates are incubated for a period of 24, 48, or 72 hours.

  • MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated further to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.[7]

Hypothesized Mechanism of Action and Signaling Pathways

While the precise mechanism of action can vary depending on the specific analog, many benzamide derivatives exert their anticancer effects by targeting key cellular processes such as cell cycle progression and DNA repair.[10]

Protein Kinase Inhibition

Several 4-methylbenzamide derivatives have been identified as potent inhibitors of protein kinases.[1][11] These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, survival, and differentiation. By blocking the activity of specific protein kinases, these compounds can disrupt cancer cell signaling, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Benzamide_Analog Benzamide Analog Benzamide_Analog->Inhibition Inhibition->Receptor Inhibition

Caption: Hypothesized mechanism of protein kinase inhibition by benzamide analogs.

PARP Inhibition

Some benzamide derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.[7][10] In cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations), PARP inhibition leads to the accumulation of DNA double-strand breaks, ultimately resulting in synthetic lethality and cell death.

Conclusion and Future Directions

The N-(4-aminophenyl)-4-methylbenzamide scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship data presented in this guide highlights the critical role of substitutions on both the aminophenyl and benzoyl rings in modulating cytotoxic potency and selectivity. Future research should focus on synthesizing and screening a wider range of analogs to further elucidate the SAR and to identify compounds with improved therapeutic indices. Mechanistic studies to definitively identify the molecular targets of the most potent analogs will be crucial for their continued development as clinical candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

  • Gounder, M., & Schwartz, G. K. (2012). The role of PARP inhibitors in the treatment of sarcoma. Current Opinion in Oncology, 24(4), 440-445.
  • National Center for Biotechnology Information. (n.d.). Cytotoxic assays for screening anticancer agents. PubMed. Available at: [Link]

  • Brazilian Journal of Biology. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • VectorBuilder. (n.d.). Cytotoxicity Assays. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). New colorimetric cytotoxicity assay for anticancer-drug screening. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Available at: [Link]

  • ResearchGate. (2025). (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available at: [Link]

  • University of Texas Southwestern Medical Center. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Available at: [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of N-(4-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary focus is on innovation and discovery. However, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to a culture of safety, regulatory compliance, and environmental stewardship.

Disclaimer: This guidance is based on safety data for structurally similar compounds and general best practices.[1] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements applicable to your location.

Part 1: Hazard Assessment and the Precautionary Principle

In the absence of specific toxicological data, N-(4-aminophenyl)-4-methylbenzamide must be handled as a hazardous substance.[1] Structurally similar compounds, such as 4-aminobenzamide, are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3] Some aromatic amines are also suspected of causing genetic defects.[4] Therefore, we will operate under the assumption that this compound presents similar hazards.

The cornerstone of our approach is the precautionary principle : treat the unknown with the same respect as a known hazard. This ensures the highest level of protection for both laboratory personnel and the environment.

Table 1: Presumed Hazard Profile and Required Personal Protective Equipment (PPE)
Potential HazardHazard Statement (Presumed)Required Personal Protective Equipment (PPE)Causality and Best Practices
Acute Toxicity, Oral Harmful if swallowed.[2][3][4]Standard laboratory PPE.Prohibits ingestion. Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[4]
Skin Irritation Causes skin irritation.[2][3]Chemical-resistant gloves (nitrile rubber recommended). Lab coat.Prevents direct contact with skin. Contaminated gloves must be disposed of as hazardous waste after use.[1]
Eye Irritation Causes serious eye irritation.[2][3]Tightly fitting safety goggles or a face shield.[1]Protects eyes from splashes or contact with airborne dust particles. An emergency eyewash station must be accessible.
Respiratory Irritation May cause respiratory irritation.[2][3]Use in a certified chemical fume hood.Prevents inhalation of dust particles. If handling outside a fume hood is unavoidable, a NIOSH-approved respirator is necessary.[1]
Chronic Effects Suspected of causing genetic defects (based on analogs).[4]All PPE listed above.Minimizes any potential long-term exposure. Treat with the highest degree of caution.

Part 2: The Core Disposal Workflow: A Systems Approach

Proper chemical disposal is a systematic process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[5] The goal is to ensure hazardous waste is managed in a way that protects human health and the environment, from its point of generation to its final disposal—a concept known as "cradle-to-grave" tracking.[6]

The following diagram illustrates the decision-making workflow for the disposal of N-(4-aminophenyl)-4-methylbenzamide. This workflow is a self-validating system; following it ensures that all safety and regulatory checkpoints are met.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation (N-(4-aminophenyl)-4-methylbenzamide) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision_type Solid, Liquid, or Contaminated Material? ppe->decision_type solid_waste Solid Waste (e.g., powder, contaminated weigh paper) decision_type->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution) decision_type->liquid_waste Liquid contaminated_material Contaminated Sharps/Glassware decision_type->contaminated_material Contaminated Material container_solid Place in designated, sealed, compatible SOLID waste container. solid_waste->container_solid container_liquid Place in designated, sealed, compatible LIQUID waste container. liquid_waste->container_liquid container_sharps Place in designated SHARPS container. contaminated_material->container_sharps label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms Accumulation Start Date container_solid->label_waste container_liquid->label_waste container_sharps->label_waste storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->storage disposal Contact EHS or approved waste contractor for pickup. storage->disposal end Final Disposal (Incineration or Landfill) disposal->end

Caption: Disposal workflow for N-(4-aminophenyl)-4-methylbenzamide.

Part 3: Step-by-Step Disposal Protocol

This protocol provides the detailed, operational steps for safe disposal. Adherence to this sequence is critical.

Step 1: Waste Segregation and Compatibility

The first rule of chemical waste is to never create a more dangerous situation through improper mixing.

  • Action: Collect waste N-(4-aminophenyl)-4-methylbenzamide in its own designated waste container.

  • Causality: Amides can react with various substances. At a minimum, the following wastes must be stored separately: Acids, Bases, Oxidizers, and Water-Reactive compounds.[7] Mixing amides with acids or oxidizing mineral acids can generate heat and toxic gases.[8] Segregation prevents unintended and hazardous chemical reactions within the waste container.

Step 2: Containerization

The waste container is the primary barrier between the hazardous material and the laboratory environment.

  • Action: Select a container that is in good condition, leak-proof, and has a tightly sealing screw-top cap. The container material must be compatible with the waste; for solid N-(4-aminophenyl)-4-methylbenzamide, a high-density polyethylene (HDPE) or glass container is appropriate. For solutions, ensure the container is compatible with the solvent.[5][7]

  • Causality: Using incompatible containers can lead to degradation of the container, causing leaks. For instance, strong acids should not be stored in metal containers, and hydrofluoric acid must never be stored in glass.[5] A securely closed cap is required at all times, except when waste is being added, to prevent spills and the release of vapors.[9][10]

Step 3: Labeling

Proper labeling is a non-negotiable EPA requirement and is essential for the safety of everyone who may handle the container.[6]

  • Action: As soon as the first drop of waste enters the container, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "Waste N-(4-aminophenyl)-4-methylbenzamide" . Do not use abbreviations or chemical formulas.[7]

    • A clear indication of the hazards (e.g., pictograms for "Harmful" and "Irritant").[11]

    • The date when the container becomes full.

  • Causality: Accurate labeling ensures that waste handlers are aware of the container's contents and associated dangers, allowing them to manage it safely and in accordance with regulations. It is a critical communication tool in the waste management lifecycle.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory space pending pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[6][9][12] This area should be at or near the point of generation, under the control of laboratory personnel.[5] The container must be placed within secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.[10][12]

  • Causality: The SAA ensures that hazardous waste is kept in a controlled, low-traffic area, minimizing the risk of spills or unauthorized access. Secondary containment is a crucial failsafe, preventing a small leak from becoming a major incident.

Step 5: Final Disposal

Disposal of hazardous waste is not a "do-it-yourself" task. It must be handled by trained professionals.

  • Action: Once the waste container is full (or has been in the SAA for up to one year), contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[1][9]

  • Causality: Licensed waste disposal companies are equipped to transport and dispose of hazardous materials in compliance with all regulations, typically through high-temperature incineration or placement in a designated hazardous waste landfill.[6][13][14] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10][15]

Part 4: Decontamination and Empty Container Management

An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.

  • Action: To render an empty container of N-(4-aminophenyl)-4-methylbenzamide non-hazardous, it must be triple-rinsed .

    • Rinse the container three times with a solvent capable of removing the chemical residue (e.g., acetone or ethanol).

    • Crucially, collect all three rinses (the "rinsate") as hazardous waste. [10][16] This rinsate should be added to your liquid hazardous waste stream.

    • After triple-rinsing, deface or remove the original label.[16] The container can then be disposed of in the regular laboratory glass or plastic recycling, or trash, as appropriate.

  • Causality: The residual chemical clinging to the walls of the container is still considered hazardous waste. Triple-rinsing ensures this residue is captured and managed correctly, preventing it from entering the municipal waste stream.

Part 5: Emergency Procedures - Spill Management

In the event of a small spill of solid N-(4-aminophenyl)-4-methylbenzamide:

  • Alert personnel in the immediate area.

  • Isolate the area and ensure you are wearing the appropriate PPE (see Table 1).

  • Contain: Gently sweep up the solid material to avoid creating dust.[2][17] Dampening the material with a suitable solvent like alcohol may help reduce dust generation.[18]

  • Collect: Place the swept-up material and any contaminated cleaning materials (e.g., absorbent pads) into your hazardous waste container.

  • Clean: Wipe the spill area with a solvent-dampened cloth, and also place this cloth in the hazardous waste container.

  • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

By integrating these procedures into your standard laboratory operations, you contribute to a robust culture of safety, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Vertex AI Search. N-(4-AMINOPHENYL)-4-METHYLBENZENESULFONAMIDE - Safety Data Sheet. ChemicalBook.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • CP Lab Safety. Amides Waste Compatibility.
  • ECHEMI. N-(4-aminophenyl)-4-nitrobenzamide SDS.
  • Fisher Scientific. 4-Aminobenzamide Safety Data Sheet.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. Safety Data Sheet for an analogous compound.
  • BenchChem. Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
  • Angene Chemical. Safety Data Sheet for m-Aminophenyl Tosylate.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Santa Cruz Biotechnology. 4-Aminobenzamide Safety Data Sheet.
  • Cole-Parmer. 4-Aminophenyl Sulfone, 97% Material Safety Data Sheet.
  • NOAA. N-METHYLBENZAMIDE - CAMEO Chemicals.

Sources

A Researcher's Guide to the Safe Handling of N-(4-aminophenyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in various research and development pipelines, N-(4-aminophenyl)-4-methylbenzamide presents a unique set of handling requirements. This guide, intended for laboratory professionals, provides a detailed protocol for the safe use of this aromatic amide, ensuring both personal safety and experimental integrity. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the why behind each safety measure.

While comprehensive toxicological data for N-(4-aminophenyl)-4-methylbenzamide is still being developed, its structural similarity to other aromatic amines warrants a cautious and thorough approach to handling. Aromatic amines as a class are known for potential health hazards, including skin and eye irritation, and in some cases, mutagenicity.[1] Therefore, the following protocols are based on established best practices for related compounds and are designed to provide a robust framework for safety.

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure to N-(4-aminophenyl)-4-methylbenzamide in a laboratory setting are inhalation of the powdered form, dermal contact, and accidental ingestion. Based on data from structurally similar compounds, it is prudent to treat this chemical as a potential irritant to the skin, eyes, and respiratory system.[2][3][4]

A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling N-(4-aminophenyl)-4-methylbenzamide.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][5]Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound.
Face ShieldTo be worn in addition to safety goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.Provides full-face protection from splashes and airborne particles.[1]
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling the solid compound.[1] Gloves must be inspected for integrity before each use.Prevents direct skin contact, a primary route of exposure. Contaminated gloves should be disposed of properly after use.[6]
Lab CoatA long-sleeved lab coat.Protects skin and personal clothing from contamination.[1]
Impervious ClothingFire/flame resistant and impervious clothing may be necessary for large-scale operations or when handling flammable solvents with the compound.[5][7]Offers enhanced protection against significant chemical exposure and potential fire hazards.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound should be performed within a certified chemical fume hood.Prevents the inhalation of fine dust particles, a significant exposure risk.[1]
NIOSH-approved RespiratorA full-face respirator may be required if work cannot be conducted in a fume hood or if exposure limits are exceeded.[1]Provides a higher level of respiratory protection in situations with a greater risk of aerosolization.

PPE_Decision_Workflow cluster_assessment Initial Risk Assessment cluster_ppe PPE Selection cluster_action Operational Plan start Start: Handling Task Identified check_quantity Quantity of Compound? start->check_quantity base_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles check_quantity->base_ppe < 1g add_faceshield Add Face Shield check_quantity->add_faceshield > 1g check_aerosol Risk of Aerosolization? use_fumehood Work in Fume Hood check_aerosol->use_fumehood Yes proceed Proceed with Experiment check_aerosol->proceed No base_ppe->check_aerosol add_faceshield->base_ppe add_respirator Consider NIOSH Respirator use_fumehood->add_respirator If fume hood is unavailable use_fumehood->proceed add_respirator->proceed

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible.[8]

    • Assemble all necessary PPE as determined by the risk assessment.

  • Handling the Solid Compound:

    • All weighing and manipulation of the solid powder must occur within a chemical fume hood to prevent inhalation of dust.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust clouds.

    • When dissolving the compound, add it slowly to the solvent to prevent splashing.[1]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable PPE according to the manufacturer's instructions.

    • Carefully remove and dispose of contaminated gloves in the appropriate waste container.[6]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]

Proper disposal is a critical final step in the safe handling of N-(4-aminophenyl)-4-methylbenzamide.

  • Solid Waste:

    • Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

    • Dispose of the container as chemical waste through a licensed disposal company.[6]

  • Liquid Waste:

    • Collect all solutions containing the compound in a labeled, sealed waste container.

    • Do not discharge solutions containing N-(4-aminophenyl)-4-methylbenzamide into sewer systems.[5]

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

  • Contaminated Packaging:

    • Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[5]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5]

By adhering to these detailed protocols, researchers can confidently and safely work with N-(4-aminophenyl)-4-methylbenzamide, ensuring both personal well-being and the integrity of their scientific endeavors. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible research.

References

  • 4-AMINO-N-(4-METHYLPHENYL)BENZAMIDE SDS, 955-96-4 Safety Data Sheets - Echemi.

  • Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide - Benchchem.

  • Safety Data Sheet - Angene Chemical.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 3-(4-Aminophenyl)-N-methylbenzamide SDS, 1335041-46-7 Safety Data Sheets - ECHEMI.

  • 4 - SAFETY DATA SHEET.

  • N-(4-Aminophenyl)-3-methylbenzamide - Matrix Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 7 - SAFETY DATA SHEET.

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - TCI Chemicals.

  • Safety Data Sheet - Cayman Chemical.

  • N-(4-Aminophenyl)-N-methylbenzamide - Oakwood Chemical.

  • 4-Aminobenzamide - Santa Cruz Biotechnology.

  • Benzamide, N-(4-aminophenyl)- - Substance Details - SRS | US EPA.

  • N-Methylbenzamide = 99 613-93-4 - Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.